molecular formula C26H33N7O5 B1194141 Mepifiline CAS No. 57383-74-1

Mepifiline

Cat. No.: B1194141
CAS No.: 57383-74-1
M. Wt: 523.6 g/mol
InChI Key: TXBZJCTVHPHWPH-UHFFFAOYSA-N
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Description

Mepifiline (CAS 57383-74-1), also known as mepifilina or mepyramine theophyllineacetate, is a chemical complex formed by mepyramine (an H1 antihistamine) and acefylline (a theophylline derivative) . This dual structure defines its primary research application as a bronchodilator. Its mechanism of action is twofold: the theophylline derivative component primarily acts by inhibiting phosphodiesterase, while the mepyramine component blocks the effects of histamine, collectively resulting in the relaxation of bronchial smooth muscle . A clinical study has investigated the efficacy and safety of this compound in an oral solution for the treatment of mild to moderate asthmatic crises in children, indicating its relevance in respiratory research models . From a pharmacological perspective, this compound is absorbed in the gastrointestinal tract, metabolized in the liver, and has an elimination half-life of approximately 3.0 to 3.5 hours . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H23N3O.C9H10N4O4/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h4-11H,12-14H2,1-3H3;4H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBZJCTVHPHWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205978
Record name Mepifiline
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Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

57383-74-1
Record name 7H-Purine-7-acetic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-, compd. with N1-[(4-methoxyphenyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-1,2-ethanediamine (1:1)
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Record name Mepifiline
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Record name Mepifiline
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Record name 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetic acid, compound with N-(p-methoxybenzyl)-N',N'-dimethyl-N-(2-pyridyl)ethane-1,2-diamine (1:1)
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Record name MEPIFYLLINE
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Foundational & Exploratory

Mepifiline: A Technical Pharmacology and Toxicology Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepifiline is a combination drug product historically utilized for the symptomatic relief of bronchial asthma and other allergic conditions. It is comprised of two active pharmaceutical ingredients: Acefylline (B349644) (a derivative of theophylline) and Mepyramine (also known as pyrilamine), a first-generation antihistamine. This technical guide provides an in-depth review of the pharmacological and toxicological properties of this compound, with a focus on its constituent components due to the limited availability of data on the combination product itself. The mechanisms of action, pharmacokinetic profiles, and toxicological findings for both theophylline (B1681296) and mepyramine are detailed to provide a comprehensive understanding of the potential effects of this compound.

Introduction

This compound combines the bronchodilatory and anti-inflammatory effects of a xanthine (B1682287) derivative with the histamine (B1213489) H1 receptor antagonism of an antihistamine. This dual mechanism of action was intended to address both the bronchoconstrictive and allergic inflammatory components of respiratory diseases such as asthma. Acefylline, as a theophylline derivative, contributes to the relaxation of bronchial smooth muscle, while mepyramine counteracts the effects of histamine, a key mediator in allergic reactions.

Pharmacology

The pharmacological profile of this compound is a composite of the individual actions of acefylline and mepyramine.

Mechanism of Action

Acefylline (Theophylline derivative): The primary mechanisms of action for theophylline and its derivatives include:

  • Non-selective Phosphodiesterase (PDE) Inhibition: Theophylline inhibits several PDE isoenzymes, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Increased cAMP in bronchial smooth muscle cells results in bronchodilation.

  • Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine receptors (A1, A2, and A3). Blockade of A1 receptors in the airways may contribute to bronchodilation.[1]

  • Histone Deacetylase (HDAC) Activation: Theophylline can activate HDACs, which may contribute to its anti-inflammatory effects.

Mepyramine (Pyrilamine): Mepyramine is a first-generation H1 antihistamine that acts as an inverse agonist at the histamine H1 receptor. By binding to and stabilizing the inactive conformation of the H1 receptor, it reduces the effects of histamine, including vasodilation, increased capillary permeability, and sensory nerve stimulation, which are characteristic of an allergic response.[2]

Pharmacodynamics

The pharmacodynamic effects of this compound are intended to be synergistic for the treatment of obstructive airway diseases. The bronchodilatory action of acefylline is complemented by the antihistaminic and anti-inflammatory properties of mepyramine. Theophylline has been shown to reduce the release of histamine and other mediators from mast cells, which could further enhance the anti-allergic effect.[3]

The central nervous system effects are a notable aspect of this compound's pharmacodynamic profile. Mepyramine, as a first-generation antihistamine, readily crosses the blood-brain barrier and can cause sedation, drowsiness, and dizziness.[4] Conversely, theophylline is a central nervous system stimulant. The net effect on a patient can be variable.

Pharmacokinetics

Acefylline (Theophylline derivative):

Parameter Value Reference
Oral Bioavailability >90% (for theophylline)[5]
Protein Binding ~60% (for theophylline)[6]
Volume of Distribution ~0.5 L/kg (for theophylline)[6]
Metabolism Primarily hepatic, via CYP1A2 (for theophylline)[6]
Elimination Half-life 4-8 hours in young adults (for theophylline)[6]
Excretion Primarily renal[5]

Mepyramine (Pyrilamine):

Quantitative pharmacokinetic data for mepyramine is sparse in readily available literature. As a first-generation antihistamine, it is generally understood to be well-absorbed after oral administration, undergo hepatic metabolism, and be excreted in the urine.

Experimental Protocols

A representative clinical trial protocol for a this compound-like product (Mepyramine-Theophylline-Acetate) is summarized below.

Title: Efficacy and safety of mepyramine-theophylline-acetate in the treatment of asthmatic crisis in children.[7]

Methodology:

  • Study Design: A double-blind, randomized, prospective, parallel-group study.

  • Participants: 40 children aged 2 to 6 years with mild-to-moderate asthma.

  • Treatment Group: Received 8 mg/kg per day of Mepyramine-Theophylline-Acetate orally in three divided doses for 7 days.

  • Control Group: Received a placebo.

  • Rescue Medication: Salbutamol (B1663637) (albuterol) syrup was available for both groups.

  • Assessments: Asthma symptoms (cough, dyspnea, hypoventilation, wheezing) were evaluated by investigators at days 3 and 7. Patient diaries tracked symptoms and salbutamol use. Peak flow was also measured.

Toxicology

The toxicological profile of this compound is inferred from data on its individual components, theophylline and mepyramine.

Acute Toxicity

Specific LD50 values for this compound are not available. Theophylline has a narrow therapeutic index, and overdose can lead to severe toxicity.[8]

Component Toxicity Profile Reference
Theophylline Nausea, vomiting, abdominal pain, tachycardia, hypotension, metabolic acidosis, hypokalemia, hyperglycemia, and in severe cases, seizures and life-threatening arrhythmias. Toxic levels are generally considered to be >20 mcg/mL.
Mepyramine Drowsiness, dizziness, confusion, anticholinergic effects (dry mouth, blurred vision, urinary retention). In overdose, CNS depression or stimulation (in children), and seizures may occur.
Chronic Toxicity

Long-term toxicological data for the this compound combination is not available.

Genotoxicity
  • Theophylline: Was not mutagenic in Salmonella typhimurium. It induced sister chromatid exchanges but not chromosomal aberrations in cultured Chinese hamster ovary cells. An in vivo mouse bone marrow sister chromatid exchange test showed positive results.[9]

Carcinogenicity
  • Mepyramine: In a study where mepyramine hydrochloride was administered to Sprague-Dawley rats in drinking water, it did not exhibit neoplastic effects under the experimental conditions.[10][11]

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicology studies for this compound are not available.

Experimental Protocols

Title: Carcinogenicity of methapyrilene (B1676370) hydrochloride, mepyramine hydrochloride, thenyldiamine (B1203926) hydrochloride, and pyribenzamine hydrochloride in Sprague-Dawley rats.[10][11]

Methodology:

  • Test Substance: Mepyramine hydrochloride.

  • Species: Sprague-Dawley rats.

  • Route of Administration: Continuous application in drinking water.

  • Duration: Chronic exposure.

  • Endpoint: Assessment of neoplastic effects.

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and a conceptual experimental workflow relevant to the components of this compound.

Theophylline_Mechanism Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE inhibits Adenosine_Receptor Adenosine Receptor Theophylline->Adenosine_Receptor antagonizes cAMP cAMP PDE->cAMP degrades Inflammation Inflammation Adenosine_Receptor->Inflammation promotes Bronchodilation Bronchodilation cAMP->Bronchodilation promotes

Figure 1: Simplified signaling pathway for Theophylline's bronchodilatory effect.

Mepyramine_Mechanism Mepyramine Mepyramine H1_Receptor Histamine H1 Receptor Mepyramine->H1_Receptor inverse agonist Histamine Histamine Histamine->H1_Receptor activates Allergic_Response Allergic Response (e.g., vasodilation, increased permeability) H1_Receptor->Allergic_Response mediates

Figure 2: Mepyramine's mechanism of action at the Histamine H1 receptor.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development In_Vitro In Vitro Studies (Receptor Binding, Enzyme Assays) In_Vivo_Pharm In Vivo Pharmacology (Animal Models of Asthma) In_Vitro->In_Vivo_Pharm Toxicology Toxicology Studies (Acute, Chronic, Geno-, Repro-) In_Vivo_Pharm->Toxicology Phase_I Phase I (Safety, PK in healthy volunteers) Toxicology->Phase_I Phase_II Phase II (Efficacy and dose-ranging in patients) Phase_I->Phase_II Phase_III Phase III (Pivotal efficacy and safety trials) Phase_II->Phase_III

Figure 3: Conceptual workflow for the development of a combination drug like this compound.

Conclusion

This compound represents a therapeutic approach that combines bronchodilator and antihistaminic properties for the management of asthma and allergic respiratory conditions. Due to the limited availability of comprehensive data on the fixed combination, this guide has synthesized the pharmacological and toxicological profiles of its individual components, acefylline (as a theophylline derivative) and mepyramine. Theophylline provides bronchodilation through PDE inhibition and adenosine receptor antagonism, while mepyramine mitigates allergic responses by acting as a histamine H1 receptor inverse agonist. The toxicological profiles of both components are well-characterized, with theophylline having a narrow therapeutic index requiring careful dose management and mepyramine exhibiting typical first-generation antihistamine side effects. This document serves as a foundational resource for researchers and drug development professionals, highlighting the known properties of this compound's constituents while underscoring the need for further research on the combination product to fully elucidate its synergistic potential and comprehensive safety profile.

References

Preclinical Profile of Mepifiline in Respiratory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Preclinical data for Mepifiline is limited in publicly available literature. This document provides a comprehensive overview of the preclinical evaluation of closely related phosphodiesterase (PDE) inhibitors, namely theophylline (B1681296) and its derivatives (e.g., aminophylline), as well as selective PDE4 inhibitors like roflumilast (B1684550), in models of respiratory diseases. This information serves as a predictive framework for the anticipated preclinical characteristics of this compound.

Introduction

This compound, a derivative of theophylline, is classified as a phosphodiesterase inhibitor.[1] The therapeutic efficacy of PDE inhibitors in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) is attributed to their dual bronchodilator and anti-inflammatory effects.[2][3] These effects are primarily mediated through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5] This guide summarizes the key preclinical findings for compounds pharmacologically similar to this compound, providing insights into its potential efficacy and mechanism of action in respiratory diseases.

Mechanism of Action: Phosphodiesterase Inhibition

Phosphodiesterases are a family of enzymes that degrade cyclic nucleotides, including cAMP and cyclic guanosine (B1672433) monophosphate (cGMP). In the airways, inhibition of PDE, particularly PDE3 and PDE4, leads to the accumulation of cAMP in airway smooth muscle and inflammatory cells.[2] Increased cAMP levels result in the activation of Protein Kinase A (PKA), which in turn leads to a cascade of downstream effects including smooth muscle relaxation (bronchodilation) and suppression of inflammatory cell activity.[6]

Phosphodiesterase Inhibition Signaling Pathway Signaling Pathway of Phosphodiesterase Inhibitors cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta2_Agonist β2-Adrenergic Agonist Beta2_Receptor β2-Adrenergic Receptor Beta2_Agonist->Beta2_Receptor Binds to AC Adenylate Cyclase Beta2_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP AMP 5'-AMP cAMP->AMP Hydrolyzes to PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE) PDE->AMP Catalyzes This compound This compound / Related PDE Inhibitors This compound->PDE Inhibits Inflammatory_Response Decreased Inflammatory Response PKA->Inflammatory_Response Leads to Bronchodilation Bronchodilation PKA->Bronchodilation Leads to

Figure 1: Simplified signaling pathway of phosphodiesterase inhibitors.

Preclinical Efficacy in Respiratory Disease Models

Preclinical studies of theophylline, aminophylline (B1665990), and roflumilast have demonstrated significant efficacy in various animal models of respiratory diseases.

Asthma Models

In preclinical asthma models, PDE inhibitors have been shown to reduce airway hyperresponsiveness, a key feature of asthma, and inhibit inflammatory responses.[7][8]

Table 1: Summary of Preclinical Efficacy Data in Asthma Models (Analogous Compounds)

CompoundAnimal ModelKey FindingsReference
Theophylline Guinea Pig, Mouse (Ovalbumin-sensitized)- Inhibition of late asthmatic reaction following allergen challenge.- Reduction of inflammatory cell infiltration (eosinophils, T-lymphocytes) in bronchial mucosa.[3][7]
Roflumilast Mouse (Allergen-induced)- Attenuation of allergen-induced sputum eosinophilia.- Inhibition of early and late-phase asthmatic reactions.[8]
COPD Models

In animal models of COPD, typically induced by exposure to cigarette smoke or porcine pancreatic elastase (PPE), PDE inhibitors have shown to mitigate lung inflammation and emphysematous changes.[9][10]

Table 2: Summary of Preclinical Efficacy Data in COPD Models (Analogous Compounds)

CompoundAnimal ModelKey FindingsReference
Theophylline Mouse (Cigarette smoke-induced)- Reversal of corticosteroid insensitivity.- Reduction in inflammatory cell influx in bronchoalveolar lavage fluid (BALF).[11]
Roflumilast Mouse (PPE-induced)- Protection against alveolar wall destruction (reduced mean linear intercept).- Reduction in lung inflammation.[10]
Roflumilast In vitro (human lung cells)- Affects the function of neutrophils, monocytes/macrophages, CD4+ and CD8+ T-cells, endothelial cells, epithelial cells, smooth muscle cells, and fibroblasts.[9]
Acute Lung Injury (ALI) Models

In models of acute lung injury, often induced by agents like phosgene (B1210022) or through saline lavage, aminophylline has demonstrated protective effects.[4][12]

Table 3: Summary of Preclinical Efficacy Data in ALI Models (Analogous Compounds)

CompoundAnimal ModelKey FindingsReference
Aminophylline Rabbit (Phosgene-induced)- Significant reduction in pulmonary artery pressure, tracheal pressure, and lung weight gain.- Attenuated lipid peroxidation and decreased leukotriene levels.[4]
Aminophylline Rabbit (Saline lavage-induced ARDS)- Decreased levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8).- Reduced lung edema and improved lung function parameters.[12]

Experimental Protocols

The following sections detail typical experimental methodologies used in the preclinical evaluation of PDE inhibitors for respiratory diseases.

Asthma Model Protocol

A common method to induce an asthma-like phenotype in rodents is through sensitization and challenge with an allergen, such as ovalbumin (OVA).[13]

Asthma_Model_Workflow Typical Experimental Workflow for Preclinical Asthma Models cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Outcome Assessment (24-48h post-challenge) Sensitization Sensitization: Intraperitoneal injection of Ovalbumin (OVA) + Adjuvant (e.g., Al(OH)3) on days 0 and 14 Challenge Challenge: Aerosolized OVA exposure on consecutive days (e.g., days 21-23) Sensitization->Challenge Followed by Drug_Admin Drug Administration: (e.g., this compound or analog) Administered prior to OVA challenge AHR Airway Hyperresponsiveness (AHR) Measurement using plethysmography in response to methacholine Drug_Admin->AHR BALF Bronchoalveolar Lavage Fluid (BALF) Analysis for inflammatory cell counts (eosinophils, neutrophils, lymphocytes) Drug_Admin->BALF Cytokines Cytokine Measurement (e.g., IL-4, IL-5, IL-13) in BALF or lung homogenates Drug_Admin->Cytokines Histology Lung Histology: Evaluation of inflammation and mucus production (PAS staining) Drug_Admin->Histology

Figure 2: Workflow for an allergen-induced asthma model.

COPD Model Protocol

Cigarette smoke exposure is a widely used method to induce a COPD-like phenotype in animal models, characterized by chronic inflammation and emphysema.[11]

COPD_Model_Workflow Typical Experimental Workflow for Preclinical COPD Models cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Outcome Assessment CS_Exposure Chronic Cigarette Smoke (CS) Exposure: Whole-body or nose-only exposure for several weeks to months Drug_Admin Drug Administration: (e.g., this compound or analog) Administered during the CS exposure period Lung_Function Lung Function Assessment: Measurement of parameters like compliance and resistance Drug_Admin->Lung_Function BALF Bronchoalveolar Lavage Fluid (BALF) Analysis for inflammatory cell counts (neutrophils, macrophages) Drug_Admin->BALF Histology Lung Histology: Assessment of emphysema (mean linear intercept) and inflammation Drug_Admin->Histology Oxidative_Stress Oxidative Stress Markers: Measurement in lung tissue Drug_Admin->Oxidative_Stress

Figure 3: Workflow for a cigarette smoke-induced COPD model.

Conclusion

Based on the extensive preclinical data from analogous compounds, this compound is anticipated to exhibit significant therapeutic potential in the treatment of respiratory diseases. Its presumed mechanism as a phosphodiesterase inhibitor suggests it will likely possess both bronchodilatory and anti-inflammatory properties. Preclinical studies on theophylline, aminophylline, and roflumilast have consistently demonstrated efficacy in animal models of asthma, COPD, and acute lung injury, providing a strong rationale for the further development of this compound for these indications. Future preclinical studies should focus on directly evaluating this compound to confirm these expected effects and to establish a comprehensive safety and efficacy profile.

References

In Vitro Effects of Mepifiline on Bronchial Smooth Muscle Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepifiline, a methylxanthine derivative, is structurally related to theophylline (B1681296) and is utilized in the management of respiratory conditions characterized by bronchoconstriction. While specific in vitro research on this compound is limited, its pharmacological activity can be inferred from the well-established mechanisms of related theophylline derivatives. This technical guide provides a comprehensive overview of the anticipated in vitro effects of this compound on human bronchial smooth muscle cells (HBSMCs). The primary mechanism of action is expected to be the non-selective inhibition of phosphodiesterase (PDE) enzymes, leading to increased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). This elevation in cAMP triggers a signaling cascade that results in the relaxation of airway smooth muscle. This guide details the experimental protocols to investigate these effects and presents the expected signaling pathways. Due to the scarcity of direct data on this compound, information from closely related compounds, such as theophylline and doxofylline (B1670904), is used to provide a predictive framework for its cellular and molecular actions.

Introduction

Bronchial smooth muscle contraction is a key pathophysiological feature of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Pharmacological agents that induce bronchodilation are central to the management of these conditions. This compound, a derivative of theophylline, belongs to the methylxanthine class of drugs, which have been used for decades as bronchodilators. The primary mechanism of action of methylxanthines is the inhibition of phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cyclic nucleotides like cAMP and cGMP.[1][2] By inhibiting PDE, these drugs increase intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of downstream targets that promote smooth muscle relaxation.[3]

This guide outlines the expected in vitro effects of this compound on HBSMCs, drawing parallels from the known actions of theophylline and its more recent derivative, doxofylline. Doxofylline is noted for its improved safety profile due to a reduced affinity for adenosine receptors, a characteristic that may also be relevant to this compound's pharmacology.[3]

Predicted Mechanism of Action and Signaling Pathway

This compound is anticipated to exert its bronchodilatory effects through the inhibition of PDE enzymes within bronchial smooth muscle cells. This inhibition leads to an accumulation of intracellular cAMP, activating a signaling cascade that results in muscle relaxation.

Signaling Pathway Diagram

Mepifiline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Beta2_Agonist β2-Agonist Beta2_Receptor β2-Adrenergic Receptor Beta2_Agonist->Beta2_Receptor Binds AC Adenylyl Cyclase Beta2_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PDE Phosphodiesterase (PDE) cAMP->PDE Substrate PKA_active Active PKA PKA_inactive->PKA_active Relaxation Bronchial Smooth Muscle Relaxation PKA_active->Relaxation Promotes AMP AMP PDE->AMP Degrades to This compound This compound This compound->PDE Inhibits

Predicted signaling pathway of this compound in bronchial smooth muscle cells.

Quantitative Data (Predicted)

Due to the absence of specific in vitro data for this compound, the following table presents expected outcomes based on the known pharmacology of theophylline and doxofylline. These values are illustrative and would need to be determined experimentally for this compound.

ParameterPredicted Effect of this compoundRationale (Based on Related Compounds)
PDE Inhibition (IC50) Non-selective inhibition of various PDE isoforms.Theophylline is a non-selective PDE inhibitor.[4]
Bronchial Smooth Muscle Relaxation (EC50) Dose-dependent relaxation of pre-contracted HBSMCs.Theophylline and doxofylline induce bronchodilation.[3][5]
Intracellular cAMP Levels Significant increase in a dose-dependent manner.Inhibition of PDE leads to cAMP accumulation.[2]
Adenosine Receptor Affinity Lower affinity compared to theophylline.Newer derivatives like doxofylline show reduced adenosine receptor antagonism, leading to a better safety profile.[3]

Experimental Protocols

The following protocols describe standard in vitro methods to assess the effects of a test compound like this compound on HBSMCs.

Human Bronchial Smooth Muscle Cell (HBSMC) Culture
  • Cell Source: Commercially available primary HBSMCs or cells isolated from donor lung tissue.

  • Culture Medium: Smooth Muscle Cell Growth Medium supplemented with growth factors, antibiotics, and fetal bovine serum.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they are detached using trypsin-EDTA, neutralized with medium, centrifuged, and re-seeded in new flasks.

Bronchial Smooth Muscle Contraction/Relaxation Assay

This assay measures the ability of a compound to relax pre-contracted bronchial smooth muscle tissue or cell-embedded collagen gels.

  • Tissue Preparation (Isolated Organ Bath):

    • Bronchial rings are dissected from human lung tissue and mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2/5% CO2.

    • The tissue is allowed to equilibrate under a resting tension.

    • A contractile agent (e.g., acetylcholine, histamine, or methacholine) is added to induce a stable contraction.

    • Increasing concentrations of this compound are added cumulatively to the bath, and the relaxation response is recorded.

  • Collagen Gel Contraction Assay (Cell-based):

    • HBSMCs are suspended in a collagen solution and seeded into 24-well plates to form a gel.

    • The cells are cultured within the gel for several days.

    • A contractile agonist is added to the medium to induce gel contraction.

    • The relaxant effect of this compound is assessed by adding it to the medium and measuring the change in gel diameter over time.

Intracellular cAMP Measurement

This protocol quantifies the change in intracellular cAMP levels in HBSMCs following treatment with this compound.

  • Cell Plating: HBSMCs are seeded in 96-well plates and grown to confluency.

  • Treatment:

    • The culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation by other PDEs.

    • Cells are then treated with various concentrations of this compound for a specified time.

  • Cell Lysis: The medium is removed, and cells are lysed using a lysis buffer to release intracellular components.

  • cAMP Quantification: The cAMP concentration in the cell lysate is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Experimental Workflow Diagram

Experimental_Workflow Start Start: HBSMC Culture Assay_Prep Prepare Cells for Assays (Plate cells, prepare tissue) Start->Assay_Prep Contraction_Assay Contraction/Relaxation Assay Assay_Prep->Contraction_Assay cAMP_Assay cAMP Measurement Assay_Prep->cAMP_Assay Pre_Contraction Pre-contract with Agonist (e.g., Acetylcholine) Contraction_Assay->Pre_Contraction Mepifiline_Treatment_cAMP Treat with this compound (Dose-Response) cAMP_Assay->Mepifiline_Treatment_cAMP Mepifiline_Treatment_Relax Treat with this compound (Cumulative Doses) Pre_Contraction->Mepifiline_Treatment_Relax Measure_Relaxation Measure Relaxation Mepifiline_Treatment_Relax->Measure_Relaxation Data_Analysis_Relax Data Analysis: EC50 Calculation Measure_Relaxation->Data_Analysis_Relax Cell_Lysis Lyse Cells Mepifiline_Treatment_cAMP->Cell_Lysis Measure_cAMP Quantify cAMP (ELISA) Cell_Lysis->Measure_cAMP Data_Analysis_cAMP Data Analysis: Dose-Response Curve Measure_cAMP->Data_Analysis_cAMP End End: Characterize This compound Effects Data_Analysis_Relax->End Data_Analysis_cAMP->End

General workflow for in vitro evaluation of this compound.

Conclusion

References

Mepifiline's Impact on Mast Cell Degranulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important note on the availability of data: Extensive research has revealed a significant lack of specific data directly linking Mepifiline to the modulation of mast cell degranulation. The scientific literature readily available through broad searches does not contain specific studies, quantitative data, or detailed experimental protocols on the effects of this compound on this critical immunological process.

Therefore, this guide will address the core concepts of mast cell degranulation and the established mechanisms of action of compounds that are known to influence this pathway, providing a foundational understanding for researchers. While direct experimental evidence for this compound is absent, the principles and methodologies outlined herein are fundamental to the study of any compound's potential impact on mast cell function.

Introduction to Mast Cell Degranulation

Mast cells are crucial effector cells of the immune system, primarily known for their role in allergic reactions and anaphylaxis.[1][2] These tissue-resident cells are abundant in locations that form an interface with the external environment, such as the skin, respiratory tract, and gastrointestinal tract.[3] Upon activation by various stimuli, including allergens cross-linking IgE bound to their high-affinity IgE receptors (FcεRI), mast cells undergo a rapid process of degranulation.[1][4] This process involves the release of a host of pre-formed and newly synthesized inflammatory mediators, including histamine (B1213489), proteases (like tryptase and chymase), cytokines, and lipid mediators (such as prostaglandins (B1171923) and leukotrienes).[3][4] These mediators are responsible for the physiological and pathological manifestations of allergic and inflammatory diseases.

Key Signaling Pathways in Mast Cell Degranulation

The activation of mast cells and subsequent degranulation is a complex process orchestrated by a series of intracellular signaling cascades. The canonical pathway initiated by FcεRI cross-linking is the most extensively studied.

FcεRI-Mediated Signaling Pathway

The cross-linking of IgE-bound FcεRI receptors on the mast cell surface by an allergen is the primary trigger for allergic degranulation.[3] This event initiates a phosphorylation cascade involving spleen tyrosine kinase (Syk) and the subsequent activation of downstream signaling molecules, including linker for activation of T-cells (LAT) and phospholipase Cγ (PLCγ).[3][5] Activation of PLCγ leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium is a critical signal for the fusion of granular membranes with the plasma membrane, leading to the exocytosis of inflammatory mediators.[5][6]

FcERI_Signaling_Pathway cluster_cytoplasm Cytoplasm Allergen Allergen IgE IgE Allergen->IgE FceRI FcεRI IgE->FceRI Cross-linking Syk Syk FceRI->Syk Phosphorylation LAT LAT Syk->LAT PLCG PLCγ LAT->PLCG PIP2 PIP2 PLCG->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Opens channel PKC PKC DAG->PKC Ca_Ion Ca2+ Ca_Store->Ca_Ion Release Granule Secretory Granule Ca_Ion->Granule Triggers fusion PKC->Granule Promotes fusion Degranulation Degranulation Granule->Degranulation PDE_Inhibition_Pathway cluster_pathway cAMP-Mediated Inhibition AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP ATP PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzed by Inhibition Inhibition of Degranulation cAMP->Inhibition AMP AMP PDE->AMP PDE_Inhibitor PDE Inhibitor (e.g., Theophylline) PDE_Inhibitor->PDE Inhibits Degranulation_Assay_Workflow Start Start Culture Culture Mast Cells (e.g., RBL-2H3) Start->Culture Sensitize Sensitize with IgE Culture->Sensitize Incubate Incubate with Test Compound Sensitize->Incubate Stimulate Stimulate with Antigen Incubate->Stimulate Collect Collect Supernatant Stimulate->Collect Assay Quantify Mediator Release (β-Hexosaminidase or Histamine) Collect->Assay Analyze Data Analysis Assay->Analyze End End Analyze->End

References

Mepifiline: A Technical Guide to its Potential Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mepifiline, a compound comprised of acefylline (B349644) and pyrilamine (B1676287), presents a compelling, albeit under-investigated, candidate for anti-inflammatory therapies. While direct research on this compound's anti-inflammatory capacity is limited, a comprehensive analysis of its constituent components—the methylxanthine theophylline (B1681296) (closely related to acefylline) and the antihistamine pyrilamine—reveals a strong theoretical framework for its potential efficacy. This technical guide synthesizes the available preclinical and clinical data on these components to construct a predictive model for this compound's mechanism of action, offering a roadmap for future research and development. Theophylline is known to exert anti-inflammatory effects through non-selective phosphodiesterase (PDE) inhibition and activation of histone deacetylase-2 (HDAC2). Pyrilamine, a first-generation H1-antihistamine, contributes by antagonizing the H1 receptor and modulating key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB). This document provides a detailed overview of these mechanisms, quantitative data from relevant studies, and standardized experimental protocols to facilitate further investigation into this compound's therapeutic potential.

Introduction

Chronic inflammatory diseases represent a significant global health burden, necessitating the development of novel therapeutic agents with improved efficacy and safety profiles. This compound, a combination of a methylxanthine and an antihistamine, is one such molecule of interest. Although primarily recognized for its bronchodilatory and antihistaminic effects, the individual anti-inflammatory properties of its components suggest a synergistic potential that warrants dedicated investigation. This whitepaper will delve into the core anti-inflammatory mechanisms of theophylline and pyrilamine to build a comprehensive understanding of this compound's potential therapeutic utility in inflammatory conditions.

Predicted Mechanism of Action of this compound

The anti-inflammatory effects of this compound can be postulated to arise from the distinct yet complementary actions of its two main constituents: the methylxanthine (theophylline-like) and the antihistamine (pyrilamine) moieties.

The Theophylline Component: Targeting Intracellular Signaling

Theophylline, a well-studied methylxanthine, is known to possess significant anti-inflammatory properties at concentrations lower than those required for bronchodilation.[1] Its primary mechanisms include:

  • Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits PDEs, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) in inflammatory cells.[1] Elevated cAMP levels activate Protein Kinase A (PKA), which subsequently suppresses the production and release of pro-inflammatory mediators.

  • Histone Deacetylase-2 (HDAC2) Activation: A key mechanism, particularly at low doses, is the activation of HDAC2.[1] HDAC2 plays a crucial role in suppressing inflammatory gene expression by deacetylating histones. Theophylline's ability to activate HDAC2 is particularly relevant in inflammatory conditions where HDAC2 function is impaired, such as in corticosteroid resistance.

The Pyrilamine Component: H1 Receptor Antagonism and Beyond

Pyrilamine, a first-generation H1-antihistamine, primarily functions by blocking the action of histamine (B1213489) on its H1 receptor, thereby mitigating allergic and inflammatory responses.[2] Emerging evidence suggests that its anti-inflammatory effects extend beyond simple receptor antagonism:

  • Modulation of NF-κB Signaling: Pyrilamine has been shown to interfere with the activation of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[3] By preventing the nuclear translocation of NF-κB, pyrilamine can downregulate the expression of a wide array of inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.

Hypothetical Synergy

While direct evidence is lacking, the distinct mechanisms of action of theophylline and pyrilamine suggest the potential for synergistic or additive anti-inflammatory effects. By targeting both intracellular signaling cascades (PDE, HDAC2) and a key inflammatory transcription factor (NF-κB), this compound could offer a multi-pronged approach to dampening the inflammatory response.

Quantitative Data on Theophylline and Pyrilamine

The following tables summarize key quantitative data from in vitro and in vivo studies on the anti-inflammatory effects of theophylline and pyrilamine.

Table 1: In Vitro Anti-Inflammatory Activity of Theophylline

AssayCell TypeParameter MeasuredTheophylline ConcentrationResultCitation
Phosphodiesterase InhibitionVarious Inflammatory CellsIC50Varies by PDE subtypeNon-selective inhibitor[1]
Cytokine ProductionPeripheral Blood Mononuclear CellsTNF-α15 µg/dLSlight inhibition[4]
Cytokine ProductionPeripheral Blood Mononuclear CellsIL-1015 µg/dL2.8-fold increase[4]
Eosinophil MigrationHuman EosinophilsInhibition of CD4+ eosinophil migration10⁻³ MSignificant inhibition[5][6]
Cytokine ExpressionAsthmatic Bronchial BiopsiesIL-410.9 µg/mL (mean blood level)Significant decrease[7]

Table 2: In Vitro Anti-Inflammatory Activity of Pyrilamine

AssayCell Type/SystemParameter MeasuredPyrilamine Concentration/ValueResultCitation
H1 Receptor BindingGuinea Pig Brain HomogenateKᵢ3.6 ± 0.84 nMPotent displacement of [³H]pyrilamine[8][9]
H1 Receptor BindingHuman Corneal Epithelial CellsKᵢ3.6 ± 0.84 nMPotent displacement of [³H]pyrilamine[8][9]
Mast Cell DegranulationNon-purified Mast CellsInhibition of degranulationNot specifiedIncrease in degranulation[10]

Table 3: In Vivo Anti-Inflammatory Activity of Pyrilamine (in combination with Diclofenac)

Animal ModelParameter MeasuredDrug CombinationResultCitation
Carrageenan-induced paw edema in ratsAnti-inflammatory effect (ED value)Diclofenac + PyrilamineSynergistic effect (Experimental ED: 10.6 mg/kg vs. Theoretical ED: 37.9 mg/kg)[11]
Formalin test in ratsAntinociceptive effect (systemic ED value)Diclofenac + PyrilamineSynergistic effect (Experimental ED: 18.1 mg/kg vs. Theoretical ED: 35.4 mg/kg)[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's anti-inflammatory properties.

In Vitro Assay: LPS-Stimulated Cytokine Release from Macrophages

This protocol is designed to assess the effect of a test compound on the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound)

  • ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed macrophages into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.[12]

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation used to evaluate the anti-inflammatory effects of compounds.

Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (this compound)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups (e.g., vehicle control, this compound-treated, positive control).

  • Compound Administration: Administer this compound or the positive control orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[13]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[13]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Visualizations

Signaling Pathways

Mepifiline_Anti_inflammatory_Pathway cluster_theophylline Theophylline Component cluster_pyrilamine Pyrilamine Component cluster_inflammation Inflammatory Response PDE Phosphodiesterases (PDE3, PDE4) cAMP ↑ cAMP PKA ↑ PKA cAMP->PKA Mediators ↓ Pro-inflammatory Mediators PKA->Mediators Inflammation Inflammation Mediators->Inflammation HDAC2 Histone Deacetylase-2 (HDAC2) Histones Histone Deacetylation HDAC2->Histones Gene_Suppression ↓ Inflammatory Gene Expression Histones->Gene_Suppression Gene_Suppression->Inflammation Theophylline Theophylline Theophylline->PDE Inhibits Theophylline->HDAC2 Activates Histamine Histamine H1R H1 Receptor Histamine->H1R NFkB_pathway NF-κB Pathway NFkB ↓ NF-κB Nuclear Translocation NFkB_pathway->NFkB Inflammatory_Genes ↓ Inflammatory Gene Expression NFkB->Inflammatory_Genes Inflammatory_Genes->Inflammation Pyrilamine Pyrilamine Pyrilamine->H1R Antagonizes Pyrilamine->NFkB_pathway Modulates

Caption: Proposed anti-inflammatory signaling pathways of this compound's components.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_outcome Outcome Cell_Culture 1. Macrophage Cell Culture Treatment 2. This compound Treatment Cell_Culture->Treatment Stimulation 3. LPS Stimulation Treatment->Stimulation Analysis_in_vitro 4. Cytokine Analysis (ELISA) Stimulation->Analysis_in_vitro Outcome Assessment of Anti-inflammatory Potential Analysis_in_vitro->Outcome Animal_Model 1. Rat Model of Inflammation Administration 2. This compound Administration Animal_Model->Administration Induction 3. Carrageenan-induced Paw Edema Administration->Induction Measurement 4. Paw Volume Measurement Induction->Measurement Analysis_in_vivo 5. Data Analysis (% Inhibition) Measurement->Analysis_in_vivo Analysis_in_vivo->Outcome

Caption: Experimental workflow for evaluating this compound's anti-inflammatory potential.

Conclusion and Future Directions

The evidence strongly suggests that this compound, by virtue of its constituent components, possesses significant anti-inflammatory potential. The proposed dual mechanism of action—targeting both intracellular inflammatory signaling and key transcription factors—positions this compound as a promising candidate for further investigation in a range of inflammatory disorders. Future research should focus on:

  • Direct In Vitro and In Vivo Studies: Conducting the experiments outlined in this guide to directly assess the anti-inflammatory efficacy of this compound.

  • Synergy Studies: Designing experiments to specifically investigate the potential synergistic or additive effects of the theophylline and pyrilamine components.

  • Dose-Response and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing the optimal therapeutic window and dosing regimen for achieving anti-inflammatory effects.

  • Exploration in Disease Models: Evaluating the efficacy of this compound in preclinical models of specific inflammatory diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and allergic skin conditions.

By systematically addressing these research questions, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be elucidated, paving the way for its potential clinical application.

References

Mepifiline's Modulation of Cellular Pathways in Airway Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepifiline, a methylxanthine derivative, demonstrates therapeutic potential in the management of airway inflammation, a cornerstone of pathologies such as asthma and chronic obstructive pulmonary disease (COPD). As a structural analog of theophylline (B1681296), this compound's mechanisms of action are presumed to be largely congruent, targeting key cellular and molecular pathways that drive the inflammatory cascade in the airways. This technical guide provides an in-depth exploration of these pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling networks. The information presented is primarily based on the well-documented effects of theophylline, serving as a robust surrogate for understanding the pharmacological actions of this compound.

Core Cellular Pathways Modulated by this compound/Theophylline

The anti-inflammatory and bronchodilatory effects of this compound and its parent compound, theophylline, are not attributed to a single mechanism but rather to a synergistic interplay across multiple signaling pathways. At therapeutic concentrations, these compounds exert significant immunomodulatory effects.[1][2][3]

Phosphodiesterase (PDE) Inhibition

One of the primary mechanisms of action is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[4] PDEs are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger that mediates cellular responses to various stimuli. By inhibiting PDEs, particularly PDE3 and PDE4, this compound leads to an accumulation of intracellular cAMP in airway smooth muscle and inflammatory cells.[4][5][6]

Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to:

  • Bronchodilation: Relaxation of airway smooth muscle.

  • Anti-inflammatory effects: Inhibition of inflammatory cell activation and mediator release from cells such as mast cells, eosinophils, and T-lymphocytes.[1][4]

The bronchodilator action is primarily associated with PDE3 inhibition, while the anti-inflammatory effects are linked to PDE4 inhibition.[7] Side effects like nausea and headaches are also often attributed to PDE4 inhibition.[5][8]

PDE_Inhibition_Pathway This compound This compound/ Theophylline PDE Phosphodiesterase (PDE3 & PDE4) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Inflammatory_Cells Inflammatory Cells (Mast Cells, Eosinophils) PKA->Inflammatory_Cells Airway_Smooth_Muscle Airway Smooth Muscle PKA->Airway_Smooth_Muscle Mediator_Release Inhibition of Mediator Release Inflammatory_Cells->Mediator_Release Bronchodilation Bronchodilation Airway_Smooth_Muscle->Bronchodilation

Phosphodiesterase (PDE) Inhibition Pathway.
Adenosine Receptor Antagonism

Theophylline, and by extension this compound, acts as a non-selective antagonist of adenosine receptors, particularly A1, A2A, and A2B.[4] In asthmatic airways, elevated levels of adenosine can induce bronchoconstriction and promote the release of inflammatory mediators.[4][9]

  • A2B Receptor Antagonism: On mast cells, adenosine, acting via A2B receptors, potentiates the release of histamine (B1213489) and leukotrienes.[10] By blocking these receptors, this compound can inhibit mast cell degranulation and subsequent bronchoconstriction.

  • A1 Receptor Antagonism: While contributing to some therapeutic effects, antagonism of A1 receptors is also linked to some of the more severe side effects of theophylline, such as cardiac arrhythmias and seizures.[5][7][10]

The protective effect of theophylline against adenosine-induced bronchoconstriction is significantly greater than its effect against histamine-induced bronchoconstriction, highlighting the specific role of adenosine receptor antagonism.[9]

Adenosine_Receptor_Antagonism cluster_membrane Mast Cell Membrane Adenosine_Receptor Adenosine Receptor (e.g., A2B) Mediator_Release Mediator Release (Histamine, Leukotrienes) Adenosine_Receptor->Mediator_Release Triggers This compound This compound/ Theophylline This compound->Adenosine_Receptor Blocks Adenosine Adenosine Adenosine->Adenosine_Receptor Activates Bronchoconstriction Bronchoconstriction Mediator_Release->Bronchoconstriction

Adenosine Receptor Antagonism Pathway.
Histone Deacetylase (HDAC) Activation

A key anti-inflammatory mechanism, particularly at lower therapeutic concentrations, is the activation of histone deacetylase-2 (HDAC2).[5][11][12] Inflammatory gene expression is associated with the acetylation of histones, which relaxes chromatin structure and allows for transcription. Corticosteroids exert their anti-inflammatory effects in part by recruiting HDAC2 to the site of active gene transcription.[8][13][14]

In some inflammatory conditions like COPD and severe asthma, HDAC2 activity is reduced, leading to corticosteroid resistance. Theophylline can restore HDAC2 activity, thereby suppressing the expression of inflammatory genes and reversing corticosteroid insensitivity.[5][11] This effect is independent of PDE inhibition and adenosine receptor antagonism.[12][14]

HDAC_Activation_Pathway This compound This compound/ Theophylline (Low Dose) HDAC2_active Active HDAC2 This compound->HDAC2_active Activates/ Restores HDAC2_inactive Inactive HDAC2 Deacetylated_Histones Deacetylated Histones HDAC2_active->Deacetylated_Histones Promotes Inflammatory_Stimuli Inflammatory Stimuli (e.g., Oxidative Stress) Inflammatory_Stimuli->HDAC2_inactive Reduces activity HAT Histone Acetyltransferase (HAT) Acetylated_Histones Acetylated Histones HAT->Acetylated_Histones Promotes Gene_Transcription Inflammatory Gene Transcription Acetylated_Histones->Gene_Transcription Transcription_Suppression Suppression of Transcription Deacetylated_Histones->Transcription_Suppression

Histone Deacetylase (HDAC) Activation Pathway.
Nuclear Factor-κB (NF-κB) Inhibition

The transcription factor NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Theophylline has been shown to inhibit the activation of NF-κB.[10] It achieves this by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[15][16] By stabilizing IκBα, theophylline prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby suppressing the transcription of NF-κB-dependent pro-inflammatory genes.[15][16]

Quantitative Data on Anti-Inflammatory Effects

The clinical anti-inflammatory effects of theophylline have been quantified in several studies. The following tables summarize key findings from clinical trials in asthmatic patients.

Table 1: Effect of Theophylline on Sputum Inflammatory Markers

ParameterBefore Treatment (mean ± SD)After 4 Weeks Theophylline (mean ± SD)P-value
Total Eosinophils (%)40 ± 1729 ± 11< 0.01
Activated (EG2+) Eosinophils (%)28 ± 910 ± 8< 0.01
Eosinophil Cationic Protein (ECP) (µg/L)373 ± 206220 ± 132< 0.01
Data from a study with a mean serum theophylline concentration of 7.9 mg/L.[17]

Table 2: Effect of Theophylline on Inflammatory Cells and Cytokines in Bronchial Biopsies

ParameterChange in Theophylline GroupChange in Placebo GroupSignificance of Difference
Epithelial CD8+ cells (cells/mm)Decrease (2.60 to 0.53)-P < 0.05
IL-4 expressing cells (cells/mm²)Decrease (1.38 to 1.04)IncreaseP < 0.05
IL-5 expressing cells (cells/mm²)Trend to reduction (1.29 to 0.48)IncreaseNot Significant
Data from a 6-week, placebo-controlled study with a mean theophylline blood level of 10.9 µg/mL.[18][19]

Experimental Protocols

The investigation of this compound's and theophylline's effects on airway inflammation employs a range of in vitro and in vivo models.

In Vitro Assessment of Anti-Inflammatory Activity
  • Cell Culture:

    • Human Pulmonary Epithelial Cells (e.g., A549 line): Used to study effects on cytokine production (e.g., IL-6, GM-CSF) and NF-κB signaling. Cells are typically stimulated with TNF-α to induce an inflammatory response.[15]

    • Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy and asthmatic donors to assess effects on T-lymphocyte proliferation and cytokine production (e.g., IL-4, IL-5, IL-10, IFN-γ).[20] Proliferation can be induced by mitogens like phytohemagglutinin (PHA).[21]

    • Alveolar Macrophages: Obtained via bronchoalveolar lavage (BAL) to study effects on inflammatory gene expression and HDAC activity.[11]

  • Key Assays:

    • Western Blotting: To detect the nuclear translocation of NF-κB p65 and the degradation of IκBα in cytoplasmic and nuclear extracts.[15]

    • ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the concentration of cytokines and other inflammatory mediators in cell culture supernatants.[20]

    • HDAC Activity Assay: To measure the enzymatic activity of HDAC in cell lysates, often using a fluorescent or colorimetric substrate.[12]

    • Reporter Gene Assay (e.g., CAT assay): To measure NF-κB-dependent gene transcription by transfecting cells with a plasmid containing a reporter gene under the control of an NF-κB promoter.[15]

In Vivo Animal Models of Allergic Airway Inflammation
  • Model: Ovalbumin (OVA)-sensitized guinea pigs are a common model for allergic asthma.[22]

  • Protocol Outline:

    • Sensitization: Animals are sensitized with intraperitoneal injections of OVA.

    • Challenge: After a sensitization period, animals are challenged with an aerosolized OVA solution to induce an allergic inflammatory response.

    • Treatment: Theophylline or the compound of interest is administered (e.g., orally) before or after the allergen challenge.

    • Assessment of Airway Inflammation: Bronchoalveolar lavage (BAL) is performed to collect fluid for differential cell counts (eosinophils, neutrophils, etc.).

    • Assessment of Airway Hyperresponsiveness: Measured in response to bronchoconstrictors like histamine or methacholine (B1211447) using techniques such as whole-body plethysmography.[22]

Experimental_Workflow Sensitization 1. Sensitization (e.g., Ovalbumin IP injection) Challenge 2. Allergen Challenge (e.g., Aerosolized OVA) Sensitization->Challenge Treatment 3. Treatment (this compound/Theophylline or Vehicle) Challenge->Treatment Assessment 4. Outcome Assessment Treatment->Assessment BAL Bronchoalveolar Lavage (BAL) - Inflammatory Cell Counts - Cytokine Analysis (ELISA) Assessment->BAL AHR Airway Hyperresponsiveness (AHR) - Plethysmography - Response to Histamine Assessment->AHR Histology Lung Histology - Eosinophil Infiltration - Mucus Production Assessment->Histology

Workflow for In Vivo Animal Model Studies.
Clinical Studies in Asthmatic Patients

  • Design: Randomized, double-blind, placebo-controlled trials are the gold standard.[18][19]

  • Procedures:

    • Subject Recruitment: Patients with mild to moderate asthma are enrolled.

    • Treatment Period: Subjects receive a standardized dose of sustained-release theophylline or placebo for a defined period (e.g., 4-8 weeks).[17][23]

    • Monitoring: Plasma drug concentrations are monitored to ensure they are within the therapeutic range.

    • Outcome Measures:

      • Bronchial Biopsies: Obtained via fiber-optic bronchoscopy before and after treatment to assess changes in inflammatory cell infiltrates (e.g., CD8+ cells, eosinophils) and cytokine expression (e.g., IL-4, IL-5) using immunohistochemistry.[18][19]

      • Induced Sputum Analysis: A non-invasive method to assess airway inflammation by analyzing the percentage of eosinophils and levels of inflammatory markers like ECP.[17][23]

      • Lung Function Tests: Spirometry (e.g., FEV1) is used to measure changes in airway obstruction.[17]

      • Symptom Scores: Patients' self-reported symptoms are recorded.[17]

Conclusion

This compound, through its actions as a methylxanthine, modulates a complex network of cellular pathways that are central to the pathogenesis of airway inflammation. Its ability to non-selectively inhibit phosphodiesterases, antagonize adenosine receptors, and, most notably, activate histone deacetylases provides a multi-pronged therapeutic strategy. These mechanisms collectively lead to bronchodilation, a reduction in the activity and trafficking of key inflammatory cells, and the suppression of pro-inflammatory gene expression. The evidence strongly suggests that even at low doses, which minimize the risk of side effects, this compound can exert significant anti-inflammatory and immunomodulatory effects, making it a valuable agent in the therapeutic arsenal (B13267) for inflammatory airway diseases. Further research focusing specifically on this compound is warranted to delineate any unique pharmacological properties that may differentiate it from theophylline and to optimize its clinical application.

References

Mepifiline's Antagonism of the Histamine H1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacological effects of mepifiline (mepyramine) as a histamine (B1213489) H1 receptor antagonist. It covers its binding affinity, functional antagonism, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts in the field of antihistamines.

Introduction to this compound and the Histamine H1 Receptor

This compound, also widely known as mepyramine, is a first-generation antihistamine characterized by its competitive antagonism and inverse agonist properties at the histamine H1 receptor.[1] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in mediating allergic and inflammatory responses.[2][3] Upon activation by histamine, the H1 receptor primarily couples to the Gq/11 family of G-proteins, initiating a signaling cascade that results in various physiological effects, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.[4][5] this compound effectively blocks these actions by binding to the H1 receptor, thereby alleviating the symptoms of allergic conditions.[1] Notably, many H1-antihistamines, including this compound, function as inverse agonists, meaning they can reduce the basal constitutive activity of the receptor in the absence of an agonist.[1][6]

Quantitative Analysis of this compound's H1 Receptor Antagonism

The potency of this compound at the histamine H1 receptor has been quantified through various in vitro assays. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.[7] The half-maximal inhibitory concentration (IC50) in functional assays indicates the concentration of the drug required to inhibit a specific biological response by 50%.

CompoundReceptorAssay TypeParameterValue (nM)Cell Line/Tissue SourceRadioligand
Mepyramine Histamine H1Radioligand BindingKi~1Various[3H]Mepyramine
Mepyramine Histamine H1Radioligand BindingKi0.28Not Specified[3H]Mepyramine
Mepyramine P450 2D1 (rat)Inhibition AssayKi34Rat Hepatic MicrosomesNot Applicable

Note: Ki values can vary between studies due to different experimental conditions (e.g., tissue source, radioligand used, assay buffer composition). The data presented here are representative values for comparative purposes.[7]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor, upon binding with an agonist like histamine, activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound, as an antagonist/inverse agonist, blocks this cascade by preventing histamine from binding and stabilizing the inactive state of the receptor.[4][6]

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., inflammation, smooth muscle contraction) Ca_ER->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for H1 Receptor

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the H1 receptor.[7][8]

Objective: To determine the inhibition constant (Ki) of this compound for the histamine H1 receptor.

Materials:

  • Biological Material: Cell membranes from a cell line recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).[7]

  • Radioligand: [3H]mepyramine (at a concentration near its Kd, typically 1-5 nM).[8]

  • Test Compound: this compound (serial dilutions).

  • Non-specific Binding Control: A high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).[8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well plate, glass fiber filters, cell harvester, scintillation counter, and scintillation cocktail.

Methodology:

  • Membrane Preparation:

    • Homogenize cells expressing the H1 receptor in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration. Store aliquots at -80°C.[8]

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: Membranes, [3H]mepyramine, and assay buffer.[8]

    • Non-specific Binding: Membranes, [3H]mepyramine, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).[8]

    • Competition Binding: Membranes, [3H]mepyramine, and varying concentrations of this compound.[8]

  • Incubation: Incubate the plate at room temperature (25°C) for 60-240 minutes to reach equilibrium.[8]

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[4][8]

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[4]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

In Vitro Functional Assay: Calcium Mobilization

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium induced by an agonist, providing a measure of its functional potency (IC50).[4]

Objective: To determine the IC50 of this compound in inhibiting histamine-induced calcium mobilization.

Materials:

  • HEK293 or CHO cells stably expressing the human H1 receptor.

  • Black, clear-bottom 96-well plate.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Probenecid (to prevent dye leakage).

  • Histamine (agonist).

  • This compound (antagonist).

  • Fluorescent plate reader.

Methodology:

  • Cell Plating: Plate cells in a 96-well plate to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C.[4]

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.[4]

  • Cell Washing: Gently wash the cells twice with assay buffer containing probenecid.[4]

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.[4]

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescent plate reader.

    • Add a pre-determined concentration of histamine (typically the EC80) to all wells simultaneously.

    • Immediately begin recording the fluorescence intensity over time.[4]

  • Data Analysis:

    • Determine the peak fluorescence response for each well after histamine addition.

    • Normalize the data by expressing the response as a percentage of the control (histamine alone).

    • Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Experimental and Data Analysis Workflow

The characterization of an H1 receptor antagonist like this compound follows a logical progression from initial binding studies to functional assays.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_data Data Analysis Binding_Assay Radioligand Binding Assay ([³H]mepyramine) Ki_Calc Determine Binding Affinity (Ki) (Cheng-Prusoff Equation) Binding_Assay->Ki_Calc Functional_Assay Functional Assay (Calcium Mobilization) IC50_Calc Determine Functional Potency (IC50) (Dose-Response Curve) Functional_Assay->IC50_Calc Pharmacological_Profile Pharmacological Profile of this compound Ki_Calc->Pharmacological_Profile IC50_Calc->Pharmacological_Profile

Caption: Experimental workflow for H1 antagonist characterization.

Conclusion

This compound is a potent histamine H1 receptor antagonist with high binding affinity. Its mechanism of action involves the direct blockade of the H1 receptor, thereby inhibiting the Gq/11-mediated signaling cascade and subsequent intracellular calcium release. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel H1 receptor antagonists. A thorough understanding of its pharmacological profile is essential for the development of new and improved antihistaminergic therapies.

References

Mepifiline: An In-depth Technical Guide to its Molecular Targets Beyond Bronchodilation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepifiline, a combination of the first-generation antihistamine mepyramine and the methylxanthine theophylline (B1681296), has historically been utilized for its bronchodilatory effects in asthma. However, a deeper investigation into the molecular pharmacology of its constituent compounds reveals a broader spectrum of activity with significant implications for anti-inflammatory and immunomodulatory functions. This technical guide provides a comprehensive overview of the molecular targets of this compound beyond simple bronchodilation, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved. The evidence presented herein suggests that the therapeutic potential of this compound and its components may extend to a variety of inflammatory and neurological conditions, warranting further investigation and drug development efforts.

Introduction

While the bronchodilatory action of this compound is primarily attributed to the theophylline-mediated inhibition of phosphodiesterases and antagonism of adenosine (B11128) receptors in airway smooth muscle, this represents only a fraction of its pharmacological profile. The anti-inflammatory and immunomodulatory effects of both mepyramine and theophylline are increasingly recognized as crucial components of their therapeutic efficacy. This guide will dissect the individual contributions of each component to the overall molecular pharmacology of this compound, focusing on targets and pathways that extend beyond bronchodilation.

Molecular Targets of Mepyramine

Mepyramine, a potent H1 receptor antagonist, exhibits a range of activities that contribute to an anti-inflammatory and potentially analgesic profile.

Histamine (B1213489) H1 Receptor Antagonism

Mepyramine is a high-affinity inverse agonist of the histamine H1 receptor.[1][2] This interaction is central to its classic antihistaminic effects, but also plays a role in modulating inflammatory responses.

Table 1: Mepyramine Binding Affinities for Histamine Receptors

Receptor SubtypeBinding Affinity (Kd)Reference
H10.8 nM (guinea pig brain)[1]
H25200 nM[1]
H3>3000 nM[1]
Blockade of Voltage-Gated Ion Channels

Recent evidence has unveiled a novel mechanism of action for mepyramine involving the direct blockade of several voltage-gated sodium and potassium channels, suggesting a potential role in analgesia and neuronal excitability modulation.

Table 2: Mepyramine IC50 Values for Voltage-Gated Ion Channels

ChannelIC50Reference
Nav1.518.3 ± 4 µM[3][4]
Nav1.7Not specified[3]
Nav1.8Not specified[3]
Nav1.936.5 ± 5 µM[3][4]
TTX-sensitive Na+ channels12.4 ± 3 µM[4]
KCNQ2/Q312.5 µM[5]

Molecular Targets of Theophylline

Theophylline, a methylxanthine, possesses a multifaceted pharmacological profile, acting as a non-selective phosphodiesterase inhibitor, an adenosine receptor antagonist, and a modulator of intracellular signaling pathways involved in inflammation.

Phosphodiesterase (PDE) Inhibition

Theophylline non-selectively inhibits various PDE isoenzymes, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This inhibition is not only responsible for smooth muscle relaxation but also contributes to its anti-inflammatory effects in immune cells.[6][7][8][9] Theophylline has been shown to inhibit PDE3 and PDE4.[7][8][10]

Table 3: Theophylline Inhibition of Phosphodiesterases

EnzymeIC50Tissue/SystemReference
Total PDE665 µMHuman pregnant myometrium[11]
PDE4A1642 µMExpressed in yeast[12]
PI3K-δ75 µM-[1]
PI3K-γ800 µM-[1]
Adenosine Receptor Antagonism

Theophylline acts as a non-selective antagonist at A1, A2, and A3 adenosine receptors.[6] This antagonism can modulate neurotransmission and immune cell function.

Table 4: Theophylline Binding Affinities for Adenosine Receptors

Receptor SubtypeBinding Affinity (Ki)Reference
A114 µM[13]
A2A14 µM[13]
A2B--
A3--
Anti-inflammatory Signaling Pathways

Beyond its direct enzyme and receptor interactions, theophylline exerts significant anti-inflammatory effects through the modulation of key intracellular signaling pathways.

A crucial anti-inflammatory mechanism of theophylline involves the activation of HDAC2.[3][14][15] This effect is independent of PDE inhibition and adenosine receptor antagonism and leads to the suppression of inflammatory gene expression.[3][14] The activation of HDAC2 by theophylline can reverse corticosteroid resistance observed in conditions like COPD.[15]

Theophylline has been shown to inhibit the delta isoform of phosphoinositide 3-kinase (PI3K-δ).[14][15] This inhibition is linked to its ability to restore HDAC2 activity and reverse corticosteroid insensitivity in inflammatory conditions.[14][15]

Theophylline inhibits the activation of the pro-inflammatory transcription factor NF-κB.[2][16][17][18] It achieves this by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2][18] This leads to a reduction in the expression of NF-κB-dependent pro-inflammatory genes.

Theophylline has been demonstrated to modulate the production of various cytokines, generally shifting the balance from a pro-inflammatory to an anti-inflammatory profile. It has been shown to decrease the expression of pro-inflammatory cytokines such as IL-4 and IL-5, while increasing the production of the anti-inflammatory cytokine IL-10.[19][20]

Signaling Pathways and Experimental Workflows

Mepyramine Signaling

Mepyramine_Signaling cluster_membrane Cell Membrane H1R H1 Receptor Gq11 Gq/11 H1R->Gq11 Activation PLC PLC Gq11->PLC Activation IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Nav Voltage-gated Sodium Channels (Nav1.5, 1.7, 1.8, 1.9) Depolarization Depolarization Nav->Depolarization Mediates KCNQ KCNQ/M Potassium Channels Repolarization Repolarization KCNQ->Repolarization Mediates Mepyramine Mepyramine Mepyramine->H1R Inverse Agonist Mepyramine->Nav Blockade Mepyramine->KCNQ Blockade Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Leads to Inflammation Inflammation Ca_PKC->Inflammation Promotes

Mepyramine's primary molecular interactions.
Theophylline's Anti-inflammatory Signaling

Theophylline_Anti_Inflammatory_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Theophylline Theophylline PI3K_delta PI3K-δ Theophylline->PI3K_delta Inhibits PDE PDEs Theophylline->PDE Inhibits NFkB_IkB NF-κB / IκBα Theophylline->NFkB_IkB Prevents IκBα degradation HDAC2 HDAC2 Theophylline->HDAC2 Activates PI3K_delta->HDAC2 Inhibits cAMP cAMP PDE->cAMP Degrades IkB IκBα NFkB_IkB->IkB Releases NFkB_n NF-κB IkB->NFkB_n Allows translocation of Histones Histones HDAC2->Histones Deacetylates HAT HAT HAT->Histones Acetylates Inflammatory_Genes Inflammatory Gene Transcription Histones->Inflammatory_Genes Regulates NFkB_n->HAT Recruits

Theophylline's anti-inflammatory mechanisms.
Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay start Start prep Prepare cell membranes expressing receptor of interest start->prep incubation Incubate membranes, radioligand, and test compound prep->incubation radioligand Prepare radioligand ([3H]mepyramine or [3H]agonist) radioligand->incubation competitor Prepare serial dilutions of test compound (this compound) competitor->incubation filtration Rapidly filter to separate bound and unbound radioligand incubation->filtration wash Wash filters with ice-cold buffer filtration->wash scintillation Measure radioactivity using a scintillation counter wash->scintillation analysis Analyze data to determine IC50 and Ki values scintillation->analysis end End analysis->end

Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

Radioligand Binding Assay for Histamine H1 Receptor

This protocol is adapted from methodologies used to determine the binding affinity of ligands for the H1 receptor.[19][21][22]

  • Materials:

    • Cell membranes expressing the human histamine H1 receptor.

    • [³H]mepyramine (radioligand).

    • Mepyramine or other unlabeled H1 antagonists (for competition assays).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Incubation: In a 96-well plate, incubate cell membranes (5-20 µg protein) with a fixed concentration of [³H]mepyramine (near its Kd) and varying concentrations of the unlabeled test compound (e.g., this compound components) in a total volume of 200 µL of assay buffer.

    • Equilibrium: Incubate the plate at 25°C for 60-120 minutes to allow binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

    • Washing: Wash the filters multiple times with ice-cold wash buffer.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds like theophylline on PDE enzymes.

  • Materials:

    • Purified PDE isoenzymes (e.g., PDE3, PDE4).

    • [³H]cAMP or [³H]cGMP (substrate).

    • Snake venom nucleotidase.

    • Theophylline or other test compounds.

    • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, containing MgCl₂ and other cofactors).

    • Ion-exchange resin.

  • Procedure:

    • Reaction Setup: In a reaction tube, combine the assay buffer, the test compound (at various concentrations), and the purified PDE enzyme.

    • Initiation: Start the reaction by adding the radiolabeled substrate ([³H]cAMP or [³H]cGMP).

    • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

    • Termination: Stop the reaction by boiling or adding a stop solution.

    • Conversion to Nucleoside: Add snake venom nucleotidase to convert the resulting [³H]5'-AMP or [³H]5'-GMP to [³H]adenosine or [³H]guanosine.

    • Separation: Use an ion-exchange resin to separate the radiolabeled nucleoside from the unhydrolyzed cyclic nucleotide.

    • Quantification: Measure the radioactivity of the eluted nucleoside using a scintillation counter.

    • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound and determine the IC50 value.

Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This protocol is based on commercially available kits for measuring HDAC activity.

  • Materials:

    • Nuclear extracts or purified HDAC enzyme.

    • Fluorogenic HDAC substrate (e.g., acetylated peptide linked to a fluorophore).

    • HDAC assay buffer.

    • Developer solution (containing a protease to cleave the deacetylated substrate).

    • Theophylline or other test compounds.

    • Trichostatin A (TSA) as a positive control inhibitor.

  • Procedure:

    • Reaction Setup: In a 96-well plate, add the HDAC assay buffer, the test compound, and the nuclear extract or purified HDAC enzyme.

    • Substrate Addition: Add the fluorogenic HDAC substrate to initiate the reaction.

    • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Development: Add the developer solution to each well and incubate for an additional 15-30 minutes to allow for the generation of the fluorescent signal.

    • Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

    • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

The molecular targets of this compound extend far beyond the classical mechanisms of bronchodilation. The constituent compounds, mepyramine and theophylline, interact with a diverse array of receptors, enzymes, and signaling pathways that are integral to inflammatory and immune responses. Mepyramine's potent H1 receptor antagonism is complemented by its newly identified effects on voltage-gated ion channels. Theophylline's well-established roles as a PDE inhibitor and adenosine receptor antagonist are now understood to be part of a broader anti-inflammatory profile that includes the activation of HDAC2, inhibition of PI3K-δ, and suppression of the NF-κB pathway.

This in-depth technical guide provides a foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound and its components. The quantitative data, detailed protocols, and pathway diagrams presented herein can serve as a valuable resource for designing future studies aimed at repurposing these compounds for a range of inflammatory, autoimmune, and neurological disorders. Further investigation into the synergistic or additive effects of combining mepyramine and theophylline is warranted to fully elucidate the unique pharmacological properties of this compound.

References

The Pharmacokinetics and Pharmacodynamics of Mepifiline in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacokinetic and pharmacodynamic data for the combined entity Mepifiline in animal models is scarce in publicly available literature. This guide synthesizes the available preclinical data for its constituent components: Mepyramine (Pyrilamine) and a a derivative of theophylline (B1681296), Acefylline (B349644). The information presented herein is intended to provide a foundational understanding for research and drug development professionals.

Introduction

This compound is a pharmaceutical agent composed of two active ingredients: Mepyramine and Acefylline. Mepyramine, also known as Pyrilamine (B1676287), is a first-generation antihistamine that acts as a potent histamine (B1213489) H1 receptor antagonist.[1] Acefylline is a xanthine (B1682287) derivative that functions as a bronchodilator by relaxing bronchial smooth muscle.[2][3] This combination is designed to concurrently address both the inflammatory and bronchoconstrictive components of respiratory conditions. Understanding the pharmacokinetic and pharmacodynamic profiles of each component in relevant animal models is crucial for preclinical assessment and translation to clinical applications.

Pharmacokinetics

The overall pharmacokinetic profile of this compound is determined by the individual absorption, distribution, metabolism, and excretion (ADME) characteristics of Mepyramine and Acefylline.

Mepyramine (Pyrilamine)

Absorption and Distribution:

Limited publicly available data exists for the oral bioavailability of Mepyramine in rats. However, studies in horses have shown that pyrilamine has low oral bioavailability, estimated at 18%.[4][5] Following intravenous administration in horses, serum concentrations of pyrilamine decline rapidly.[4][5] In rats, Mepyramine has been shown to bind to histamine H1-receptors in various brain regions.[6]

Metabolism and Excretion:

In rats, the metabolism of pyrilamine has been characterized. One of the major metabolites identified is the O-glucuronic acid conjugate of O-demethyl pyrilamine. Pyrilamine and its N-oxide and O-demethyl derivatives have also been identified.[7] Mepyramine is known to be an inhibitor of cytochrome P450 2D forms in rats.[8][9]

Pharmacokinetic Parameters of Pyrilamine in Animal Models

ParameterSpeciesRoute of AdministrationDoseValueReference
CmaxHorseOral300 mg/horse~33 ng/mL[4][5]
TmaxHorseOral300 mg/horse30 min[4][5]
BioavailabilityHorseOral300 mg/horse18%[4][5]
Acefylline (Theophylline-7-Acetic Acid)

Pharmacokinetic Parameters of Theophylline in Dogs

ParameterSpeciesRoute of AdministrationDoseValueReference
Half-life (t½)DogIntravenous5 mg/kg4.0 ± 0.2 h[10]
Volume of Distribution (Vd)DogIntravenous5 mg/kg0.734 ± 0.019 L/kg[10]
Plasma Clearance (CL)DogIntravenous5 mg/kg126.7 ± 3.4 mL/kg/h[10]
BioavailabilityDogOral (sustained-release)7.52-9.09 mg/kg1.08 ± 0.07[10]
Half-life (t½)DogIntravenous8.6 mg/kg (theophylline equivalent)8.4 hours[7]
Volume of Distribution (Vd)DogIntravenous8.6 mg/kg (theophylline equivalent)0.546 L/kg[7]
Systemic ClearanceDogIntravenous8.6 mg/kg (theophylline equivalent)0.780 mL/kg/min[7]
BioavailabilityDogOral (extended-release)~15.5 mg/kg>80%[7]
TmaxDogOral (modified, compounded)10 mg/kg8.85 ± 3.63 h[11]
Half-life (t½)DogOral (modified, compounded)10 mg/kg8.67 ± 1.62 h[11]
BioavailabilityDogOral (modified, compounded)10 mg/kg96.2 ± 32.9%[11]

Experimental Protocols

Pharmacokinetic Study of Pyrilamine in Horses
  • Animals: Healthy adult mares.

  • Housing: Maintained on grass hay and feed, with water available ad libitum.

  • Drug Administration: A single dose of pyrilamine was administered either intravenously or orally.

  • Sample Collection: Blood samples were collected at predetermined time points post-administration. Urine samples were also collected.

  • Analytical Method: Serum and urine concentrations of pyrilamine and its metabolite, O-desmethylpyrilamine, were determined using a sensitive enzyme-linked immunosorbent assay (ELISA) and confirmed by gas chromatography/mass spectrometry (GC/MS).

  • Pharmacokinetic Analysis: Serum concentration-time data was analyzed to determine key pharmacokinetic parameters such as Cmax, Tmax, and bioavailability.

Metabolism Study of Pyrilamine Maleate in Rats
  • Animals: Adult male Fischer-344 rats.

  • Drug Administration: Intravenous administration of pyrilamine maleate.

  • Sample Collection: Urine was collected for 24 hours post-dosing.

  • Metabolite Identification: Urinary metabolic products were isolated by reversed-phase high-performance liquid chromatography (HPLC) and identified by comparison of their chromatographic characteristics and mass spectra with those of authentic standards.

Pharmacodynamics

The pharmacodynamic effects of this compound are a result of the combined actions of Mepyramine and Acefylline.

Mepyramine (Pyrilamine)

Mepyramine is a histamine H1 receptor antagonist.[1] By blocking the action of histamine on H1 receptors, it can suppress the symptoms of allergic reactions, such as vasodilation, increased capillary permeability, and smooth muscle contraction. In rats, Mepyramine has been shown to decrease the second phase of the nociceptive response in the formalin test at doses of 10 and 20 mg/kg administered intraperitoneally.[1]

Acefylline

Acefylline is a bronchodilator that relaxes the smooth muscles of the bronchi and pulmonary blood vessels, thereby increasing airflow and alleviating the symptoms of asthma and other obstructive airway diseases.[2][3] The mechanism of action is believed to involve the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic AMP.

Signaling Pathways and Experimental Workflows

Mepyramine (Pyrilamine) Mechanism of Action

Mepyramine_Mechanism Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds to Cellular_Response Allergic Response (e.g., vasodilation, bronchoconstriction) H1_Receptor->Cellular_Response Activates Mepyramine Mepyramine Mepyramine->H1_Receptor Blocks

Caption: Mepyramine blocks histamine from binding to the H1 receptor.

Acefylline Mechanism of Action

Acefylline_Mechanism Acefylline Acefylline PDE Phosphodiesterase (PDE) Acefylline->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Leads to

Caption: Acefylline inhibits PDE, increasing cAMP and causing bronchodilation.

General Pharmacokinetic Study Workflow

PK_Workflow Animal_Model Select Animal Model (e.g., Rat, Dog, Horse) Dosing Administer this compound (or individual components) (IV, Oral) Animal_Model->Dosing Sampling Collect Blood/Urine Samples (at various time points) Dosing->Sampling Analysis Analyze Drug Concentration (LC-MS/MS, ELISA) Sampling->Analysis PK_Parameters Calculate Pharmacokinetic Parameters (Cmax, Tmax, t1/2, AUC, Bioavailability) Analysis->PK_Parameters

Caption: Workflow for a typical preclinical pharmacokinetic study.

References

Early-Phase Research on Mepifiline for Allergic Rhinitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a notable scarcity of direct early-phase research specifically investigating Mepifiline, a combination of mepyramine and theophylline (B1681296), for the treatment of allergic rhinitis. This technical guide, therefore, synthesizes the available preclinical and clinical data for its individual components, mepyramine and theophylline, to provide a foundational understanding for researchers, scientists, and drug development professionals. The information presented herein is intended to inform potential future research into this compound for this indication.

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure and mediated by a complex interplay of cellular and molecular pathways. This compound, a compound comprising the histamine (B1213489) H1 receptor antagonist mepyramine and the phosphodiesterase inhibitor theophylline, presents a theoretically compelling dual-action approach to managing allergic rhinitis symptoms. Mepyramine directly counteracts the effects of histamine, a key mediator of allergic symptoms, while theophylline offers broader anti-inflammatory and bronchodilatory effects. This guide provides an in-depth overview of the early-phase research data and methodologies relevant to the individual constituents of this compound in the context of allergic rhinitis.

Data Presentation

The following tables summarize the quantitative data extracted from preclinical and clinical studies on mepyramine and theophylline relevant to allergic rhinitis.

Table 1: Preclinical Efficacy of Mepyramine in a Guinea Pig Model of Allergic Rhinitis
EndpointTreatmentResultPercentage InhibitionReference
Sneezing Frequency Mepyramine (10 mg/kg, p.o.)Reduced by approximately 50%~50%[1]
Table 2: Clinical Efficacy of Theophylline in Allergic Rhinitis
Study PopulationInterventionKey Quantitative FindingsReference
10 subjects with allergic rhinitisOral theophylline (serum levels 8-21 µg/mL)Significant reduction in sneezing (p=0.02) and nasal mediator release (histamine, kinins, TAME-esterase activity; p<0.01 for all)[2][3]
14 subjects with seasonal rhinitisSlow-release theophyllineMarked increase in Eosinophil Cationic Protein (ECP) in placebo group 5 hours post-allergen challenge (p<0.01), with no significant increase in the theophylline group. Lower number of eosinophils in nasal lavage with theophylline.
21 patients with persistent rhinitisTheophylline (200 mg twice daily for 4 weeks)No significant difference in Total Nasal Symptom Score (TNSS), but a non-significant improvement was observed.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for designing future preclinical and early-phase clinical studies.

Preclinical Evaluation of Mepyramine in a Guinea Pig Model of Allergic Rhinitis
  • Animal Model: Actively or passively sensitized guinea pigs are used to model allergic rhinitis. Sensitization can be achieved through intranasal application of a relevant allergen extract, such as Japanese cedar pollen.[1]

  • Treatment Administration: Mepyramine (e.g., 10 mg/kg) is administered orally one hour prior to allergen provocation.[1]

  • Allergen Challenge: Sensitized animals are exposed to an inhalation challenge with the specific allergen.[1]

  • Outcome Measures:

    • Sneezing Frequency: The number of sneezes is counted for a defined period (e.g., 10 minutes) immediately following the allergen challenge.[1]

    • Nasal Blockage: Specific airway resistance (sRaw) can be measured to assess nasal congestion.[1]

  • Statistical Analysis: A comparison of the mean values for each outcome measure between the mepyramine-treated group and a control group is performed using appropriate statistical tests.

Clinical Evaluation of Theophylline in Allergic Rhinitis (Nasal Allergen Challenge Model)
  • Study Design: A double-blind, placebo-controlled, crossover study design is often employed.[2][3][4]

  • Participant Selection: Subjects with a documented history of allergic rhinitis and a positive skin prick test to a specific allergen are recruited.[2][3][4]

  • Treatment Protocol: Participants receive a standardized dose of oral theophylline (e.g., to achieve therapeutic serum levels of 8-22 µg/mL) or a matching placebo for a defined period (e.g., one week) before each challenge.[2][3] A washout period is included between treatment arms in crossover studies.

  • Nasal Allergen Challenge: A standardized dose of the relevant allergen extract is administered intranasally.

  • Efficacy Endpoints:

    • Symptom Scores: Nasal symptoms such as sneezing, rhinorrhea, nasal pruritus, and congestion are recorded by participants or clinicians using a validated scoring system (e.g., Total Nasal Symptom Score - TNSS).[5]

    • Mediator Analysis: Nasal lavage fluid is collected at baseline and at specified time points post-challenge to measure the concentration of inflammatory mediators like histamine, kinins, and eosinophil cationic protein (ECP).[2][3][4]

    • Cellular Infiltrates: The number of inflammatory cells, particularly eosinophils, in nasal lavage fluid is quantified.[4]

  • Statistical Analysis: Paired statistical tests are used to compare the outcomes between the theophylline and placebo treatment periods for each participant.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of mepyramine and theophylline, and a typical experimental workflow for preclinical allergic rhinitis research.

mepyramine_pathway cluster_cell Mast Cell / Sensory Neuron Histamine Histamine H1R_inactive H1 Receptor (Inactive State) Histamine->H1R_inactive Binds H1R_active H1 Receptor (Active State) H1R_inactive->H1R_active Activates Gq11 Gq/11 Protein H1R_active->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Generates Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Induces Symptoms Allergic Symptoms (Sneezing, Itching, Rhinorrhea) Ca_release->Symptoms Leads to Mepyramine Mepyramine Mepyramine->H1R_inactive Stabilizes (Inverse Agonist) theophylline_pathway cluster_inflammatory_cell Inflammatory Cell (e.g., Mast Cell, Eosinophil) cluster_pde Phosphodiesterase Inhibition cluster_adenosine Adenosine Receptor Antagonism cluster_hdac Anti-inflammatory Action Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits Adenosine_Receptor Adenosine Receptor Theophylline->Adenosine_Receptor Antagonizes HDAC Histone Deacetylase (HDAC) Theophylline->HDAC Activates cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A cAMP->PKA Activates Mediator_Release_Inhibition Inhibition of Mediator Release PKA->Mediator_Release_Inhibition Adenosine Adenosine Adenosine->Adenosine_Receptor Activates Bronchoconstriction Bronchoconstriction & Mediator Release Adenosine_Receptor->Bronchoconstriction Inflammatory_Genes Inflammatory Gene Transcription HDAC->Inflammatory_Genes Suppresses experimental_workflow cluster_outcomes Outcome Measures start Start: Animal Model Selection (e.g., Guinea Pig, Mouse) sensitization Allergen Sensitization (e.g., Intranasal Ovalbumin) start->sensitization treatment Drug Administration (e.g., this compound or Vehicle) sensitization->treatment challenge Allergen Challenge (Intranasal) treatment->challenge evaluation Evaluation of Allergic Rhinitis Symptoms challenge->evaluation end End: Data Analysis and Interpretation evaluation->end sneezing Symptom Scoring (Sneezing, Nasal Rubbing) evaluation->sneezing histology Nasal Histology (Eosinophil Infiltration) evaluation->histology mediators Mediator Analysis (Nasal Lavage Fluid - Histamine, IgE) evaluation->mediators

References

Exploring the In Vitro Off-Target Effects of Mepifiline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepifiline, a combination of mepyramine-theophylline-acetate, is utilized for its bronchodilator and antihistaminic properties. The active components are mepyramine (also known as pyrilamine), a first-generation histamine (B1213489) H1 receptor inverse agonist, and a theophylline (B1681296) derivative, a methylxanthine. While the on-target effects of these components are well-characterized, understanding their off-target interactions is critical for a comprehensive safety and efficacy profile. Off-target effects, where a drug binds to unintended biomolecules, are a primary cause of adverse drug reactions and can lead to costly failures in drug development.

This technical guide provides an in-depth overview of the known and potential in vitro off-target effects of this compound's constituent compounds. It summarizes quantitative binding and inhibition data, details the experimental protocols used for such assessments, and visualizes key pathways and workflows to support researchers in drug discovery and development.

Data Presentation: Off-Target Interaction Profile

The off-target profile of this compound is a composite of its two active ingredients: mepyramine and theophylline. The following tables summarize their in vitro binding affinities (Kᵢ) and functional inhibition (IC₅₀) against a range of molecular targets.

Mepyramine (Pyrilamine) Off-Target Profile

Mepyramine's primary activity is as a potent H1 receptor inverse agonist.[1] However, as a first-generation antihistamine, it exhibits significant cross-reactivity with other receptors and enzymes.

Target ClassSpecific TargetAssay TypeSpeciesValueUnitReference(s)
Primary Target Histamine H1 ReceptorRadioligand BindingHuman1.4 - 3.4nM (Kᵢ/IC₅₀)[2][3]
GPCRs α₂ₐ-AdrenoceptorRadioligand BindingHuman1116nM (Kᵢ)[4]
Transporters Dopamine (B1211576) Transporter (DAT)Radioligand BindingHuman699nM (Kᵢ)[4]
Ion Channels Kᵥ11.1 (hERG)Radioligand BindingHuman10338nM (Kᵢ)[4]
IKr Potassium ChannelElectrophysiologyN/A1100nM (IC₅₀)[5]
Enzymes Cytochrome P450 2D6 (CYP2D6)Enzyme InhibitionHuman300nM (IC₅₀)[4]
Cytochrome P450 2D1Enzyme InhibitionRat34nM (Kᵢ)[6]

Table 1: Summary of in vitro off-target binding and inhibition data for Mepyramine (Pyrilamine).

Theophylline Off-Target Profile

Theophylline's therapeutic action is attributed to two primary mechanisms: non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine (B11128) receptors.[7] These broad activities inherently lead to a wide range of systemic effects.

Target ClassSpecific TargetAssay TypeSpeciesValueUnitReference(s)
Primary Targets Adenosine A₁ ReceptorRadioligand BindingHuman13µM (Kᵢ)[8]
Adenosine A₂ₐ ReceptorRadioligand BindingHuman13µM (Kᵢ)[8]
Adenosine A₂ₑ ReceptorRadioligand BindingHuman45µM (Kᵢ)[8]
Phosphodiesterases (non-selective)Enzyme InhibitionHuman665µM (IC₅₀)[9]
Off-Targets Adenosine A₃ ReceptorRadioligand BindingHuman>100µM (Kᵢ)[8]
Cytochrome P450 1A2 (CYP1A2)Substrate InhibitionHuman9 - 16mM (Kᵢ)[7]

Table 2: Summary of in vitro primary and off-target inhibition data for Theophylline.

Mandatory Visualizations

The following diagrams illustrate key concepts, workflows, and signaling pathways relevant to the assessment of this compound's off-target effects.

On_vs_Off_Target cluster_0 This compound Components cluster_1 On-Target Effects (Therapeutic) cluster_2 Off-Target Effects (Potential Side Effects) Mepyramine Mepyramine H1R Histamine H1 Receptor Mepyramine->H1R High Affinity AdrenergicR Adrenergic Receptors Mepyramine->AdrenergicR CYP CYP450 Enzymes Mepyramine->CYP hERG hERG Channel Mepyramine->hERG Other Other Receptors & Transporters Mepyramine->Other Theophylline Theophylline PDE Phosphodiesterases Theophylline->PDE AdoR Adenosine Receptors Theophylline->AdoR Theophylline->CYP

Conceptual overview of on-target versus off-target interactions for this compound's components.

Gq_Signaling_Pathway compound Off-Target Ligand (e.g., Mepyramine) receptor Gq-Coupled Receptor (e.g., α-adrenergic) compound->receptor Binds g_protein Gαq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 Stimulates ca2->pkc Activates response Cellular Response pkc->response Phosphorylates Targets

Potential off-target activation of a Gq-coupled receptor signaling pathway.

Radioligand_Binding_Workflow prep Step 1: Preparation Membrane/receptor prep Radioligand ([L*]) Test compound (this compound) incubate Step 2: Incubation Combine receptor, [L*], and a range of this compound concentrations. Incubate to reach equilibrium. prep->incubate separate Step 3: Separation Rapidly separate bound from free radioligand via vacuum filtration. incubate->separate count Step 4: Quantification Measure radioactivity trapped on the filter (bound [L*]). separate->count analyze Step 5: Data Analysis Plot % inhibition vs. [this compound]. Fit curve to determine IC₅₀. Calculate Kᵢ using Cheng-Prusoff. count->analyze

Experimental workflow for a competitive radioligand binding assay to determine off-target affinity.

Enzyme_Inhibition_Workflow prep Step 1: Reagent Prep Prepare buffer, purified enzyme (e.g., CYP450, PDE), substrate, and test inhibitor (this compound). preincubate Step 2: Pre-incubation Add enzyme and varying concentrations of this compound to wells. Allow to pre-incubate. prep->preincubate initiate Step 3: Reaction Initiation Add substrate to all wells to start the enzymatic reaction. preincubate->initiate monitor Step 4: Measurement Monitor the reaction rate over time (e.g., change in absorbance/ fluorescence). initiate->monitor analyze Step 5: Data Analysis Calculate reaction velocity. Plot % inhibition vs. [this compound]. Determine IC₅₀ value. monitor->analyze

General workflow for an in vitro enzyme inhibition assay to determine IC₅₀ values.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible data in off-target profiling. Below are standard protocols for key in vitro assays.

Protocol 1: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific receptor.

  • Materials & Reagents:

    • Receptor Source: Commercially available membrane preparations or cell lines expressing the off-target receptor of interest (e.g., adrenergic, muscarinic, dopaminergic receptors).

    • Radioligand: A high-affinity, specific radiolabeled ligand (e.g., ³H or ¹²⁵I-labeled) for the target receptor.

    • Test Compound: this compound (or its components) dissolved in a suitable solvent (e.g., DMSO), with serial dilutions prepared.

    • Assay Buffer: Buffer optimized for the specific receptor target (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding).

    • Scintillation Counter: For quantifying radioactivity.

  • Procedure:

    • Plate Setup: In a 96-well plate, set up wells for total binding (radioligand + buffer), non-specific binding (radioligand + a high concentration of a known unlabeled ligand), and competitive binding (radioligand + serial dilutions of the test compound).

    • Incubation: Add the receptor membrane preparation, the fixed concentration of radioligand, and the test compound dilutions to the appropriate wells.[7] Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[7]

    • Termination and Filtration: Stop the reaction by rapid vacuum filtration through the glass fiber filters.[7] This separates the receptor-bound radioligand from the free radioligand.

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[7]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitor constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Protocol 2: In Vitro Enzyme Inhibition Assay (e.g., for CYP450 or PDEs)

This protocol determines the concentration of a compound required to inhibit 50% of a specific enzyme's activity (IC₅₀).

  • Materials & Reagents:

    • Enzyme Source: Purified recombinant human enzyme (e.g., CYP2D6, PDE4) or human liver microsomes.

    • Substrate: A specific substrate for the enzyme that produces a detectable signal (e.g., colorimetric, fluorescent).

    • Cofactors: Any necessary cofactors (e.g., NADPH for CYP450s, ATP for kinases).

    • Test Compound: this compound (or its components) dissolved in DMSO and serially diluted.

    • Assay Buffer: Buffer optimized for the specific enzyme's activity.

    • Detection System: A microplate reader capable of measuring absorbance, fluorescence, or luminescence.

  • Procedure:

    • Reagent Preparation: Prepare solutions of the enzyme, substrate, cofactors, and test compound in the assay buffer.

    • Enzyme/Inhibitor Pre-incubation: Add the enzyme solution to the wells of a 96-well plate. Add the different concentrations of the test compound (or buffer for control wells). Allow the enzyme and inhibitor to pre-incubate for a set time (e.g., 15-30 minutes) at the optimal temperature.

    • Reaction Initiation: Start the reaction by adding the substrate and any necessary cofactors to all wells.

    • Reaction Monitoring: Immediately place the plate in the microplate reader and monitor the product formation or substrate depletion over time by measuring the signal at appropriate intervals.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

The in vitro data compiled in this guide indicate that this compound possesses a complex pharmacological profile beyond its intended therapeutic targets. The mepyramine component shows notable affinity for α₂ₐ-adrenergic receptors, the dopamine transporter, and particularly for the CYP2D6 enzyme, suggesting a high potential for drug-drug interactions. The theophylline component's well-known antagonism of all adenosine receptor subtypes (except A₃) and broad-spectrum PDE inhibition are the primary drivers of its therapeutic and adverse effect profiles.

This technical guide serves as a foundational resource for researchers. The provided data and protocols facilitate a deeper understanding of this compound's potential off-target liabilities, enabling more informed decision-making in preclinical safety assessment and further investigation into its complete mechanism of action. A thorough in vitro safety pharmacology screen is an indispensable step in modern drug development to de-risk candidates and build a comprehensive understanding of their biological activity.[10]

References

The Discovery and Synthesis of Novel Mepifiline Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepifiline, a compound salt of the first-generation antihistamine Mepyramine (Pyrilamine) and the methylxanthine bronchodilator Theophylline-7-acetic acid (Acefylline), represents a therapeutic approach that concurrently addresses both the allergic and bronchoconstrictive components of asthma.[1][2] This technical guide provides a comprehensive overview of the foundational principles for the discovery and synthesis of novel this compound analogs. It details the rationale behind the combination of its constituent molecules, outlines established and proposed synthetic pathways, and presents a framework for the pharmacological evaluation of new chemical entities. This document is intended to serve as a resource for researchers and drug development professionals engaged in the design of next-generation respiratory therapeutics.

Introduction: The Rationale for this compound

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and reversible airflow obstruction. The pathophysiology of asthma involves a complex interplay of various mediators, including histamine (B1213489) and leukotrienes, which contribute to bronchoconstriction, inflammation, and mucus production.[3]

  • Mepyramine (Pyrilamine): As a histamine H1 receptor antagonist, mepyramine competitively inhibits the action of histamine on bronchial smooth muscle, reducing bronchoconstriction and vascular permeability.[4] First-generation antihistamines, while effective, are known for their sedative side effects due to their ability to cross the blood-brain barrier.[4]

  • Theophylline-7-acetic acid (Acefylline): Theophylline (B1681296) is a methylxanthine that acts as a non-selective phosphodiesterase (PDE) inhibitor, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent relaxation of bronchial smooth muscle.[5] It also possesses anti-inflammatory properties. Theophylline has a narrow therapeutic window, with a risk of toxicity at higher plasma concentrations.[5]

The combination of an antihistamine and a bronchodilator in a single molecule like this compound is intended to provide a synergistic or additive therapeutic effect in the management of asthma by targeting two distinct pathways involved in its pathogenesis.[3][6][7] The development of novel this compound analogs is aimed at optimizing the pharmacological profile of this combination, potentially leading to improved efficacy, reduced side effects, and a better therapeutic index.

Design and Synthesis of this compound and its Analogs

The synthesis of this compound and the design of its novel analogs are predicated on the established chemistries of its parent molecules, mepyramine and theophylline.

Synthesis of this compound

This compound is synthesized through a salt formation reaction between Mepyramine and Theophylline-7-acetic acid.[8]

Experimental Protocol: Synthesis of this compound [8]

  • Reaction Setup: A suspension of one molar equivalent of 7-theophyllineacetic acid is prepared in a suitable solvent, such as ethanol.

  • Addition of Mepyramine: To this suspension, one molar equivalent of mepyramine base, dissolved in the same solvent, is added.

  • Salt Formation: The mixture is heated to boiling with stirring until all the acid has dissolved, indicating the formation of the soluble salt.

  • Crystallization: The hot solution is filtered, and an equal volume of a cold anti-solvent, such as ethyl acetate, is added to the filtrate while maintaining stirring and heating. The mixture is then slowly cooled to induce crystallization.

  • Isolation and Purification: The resulting crystals of this compound are isolated by filtration, washed with the anti-solvent, and dried under vacuum.

G Theophylline_acetic_acid 7-Theophyllineacetic Acid Reaction Mixing and Heating Theophylline_acetic_acid->Reaction Mepyramine Mepyramine Base Mepyramine->Reaction Solvent Ethanol (solvent) Solvent->Reaction AntiSolvent Ethyl Acetate (anti-solvent) Crystallization Cooling and Crystallization AntiSolvent->Crystallization Reaction->Crystallization Filtration Filtration and Drying Crystallization->Filtration This compound This compound Crystals Filtration->this compound

Caption: Synthesis workflow for this compound.
Synthesis of Theophylline-7-acetic Acid

Theophylline-7-acetic acid is a key intermediate in the synthesis of this compound. It can be synthesized from theophylline.

Experimental Protocol: Synthesis of Theophylline-7-acetic Acid [9]

  • Reaction Setup: Theophylline is dissolved in an aqueous solution of sodium hydroxide (B78521) and heated.

  • Alkylation: A solution of chloroacetic acid is added dropwise to the reaction mixture. The pH is maintained between 8 and 9 by the addition of NaOH.

  • Reaction Completion: The reaction is monitored until the pH remains stable.

  • Isolation: The solution is cooled, and the product is precipitated by neutralization with concentrated hydrochloric acid. The solid is then filtered, washed, and dried.

Proposed Synthesis of Novel this compound Analogs

The discovery of novel this compound analogs can be approached by modifying the structures of either the mepyramine or the theophylline-7-acetic acid moiety.

Logical Relationship for Analog Design

G This compound This compound Mepyramine_Moiety Mepyramine Moiety This compound->Mepyramine_Moiety Theophylline_Moiety Theophylline Moiety This compound->Theophylline_Moiety Analog_Design Analog Design Strategy Mepyramine_Moiety->Analog_Design Theophylline_Moiety->Analog_Design Mepyramine_Analogs Novel Mepyramine Analogs Analog_Design->Mepyramine_Analogs Theophylline_Analogs Novel Theophylline Analogs Analog_Design->Theophylline_Analogs Novel_this compound Novel this compound Analogs Mepyramine_Analogs->Novel_this compound Theophylline_Analogs->Novel_this compound

Caption: Strategy for designing novel this compound analogs.

Structure-activity relationship (SAR) studies of H1 antihistamines suggest several points for modification to alter potency, selectivity, and pharmacokinetic properties. Key modifications could include:

  • Aromatic Rings: Substitution on the pyridine (B92270) or methoxybenzyl rings.

  • Ethylenediamine Linker: Altering the length or introducing conformational constraints.

  • Terminal Amine: Varying the alkyl substituents on the tertiary amine.

Modifications to the theophylline core can influence its PDE inhibitory activity and selectivity. Potential modifications include:

  • Substituents at the 8-position: Introduction of various functional groups.

  • Modifications of the acetic acid linker: Esterification or amidation to create prodrugs with altered pharmacokinetic profiles.

Pharmacological Evaluation of Novel Analogs

A comprehensive pharmacological evaluation of novel this compound analogs is essential to determine their therapeutic potential. This involves a tiered screening approach, from in vitro assays to in vivo models.

Experimental Workflow for Analog Evaluation

G Start Novel this compound Analog In_Vitro In Vitro Assays Start->In_Vitro H1_Binding H1 Receptor Binding Assay In_Vitro->H1_Binding PDE_Inhibition PDE Inhibition Assay In_Vitro->PDE_Inhibition In_Vivo In Vivo Models H1_Binding->In_Vivo PDE_Inhibition->In_Vivo Bronchoconstriction Histamine-Induced Bronchoconstriction In_Vivo->Bronchoconstriction Anti_inflammatory Allergen Challenge Models In_Vivo->Anti_inflammatory Lead_Optimization Lead Optimization Bronchoconstriction->Lead_Optimization Anti_inflammatory->Lead_Optimization End Candidate Drug Lead_Optimization->End

Caption: Pharmacological evaluation workflow.
In Vitro Assays

Experimental Protocol: H1 Receptor Binding Assay [10][11]

  • Membrane Preparation: Membranes are prepared from cells expressing the human H1 receptor.

  • Competition Binding: Membranes are incubated with a radiolabeled H1 antagonist (e.g., [³H]mepyramine) in the presence of varying concentrations of the test compound.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated.

Experimental Protocol: Phosphodiesterase (PDE) Inhibition Assay [1][5]

  • Enzyme Preparation: Recombinant human PDE isozymes are used.

  • Assay: The enzyme is incubated with the test compound and the substrate (cAMP or cGMP).

  • Data Analysis: The amount of hydrolyzed substrate is quantified, and the IC50 value for the inhibition of each PDE isozyme is determined.

In Vivo Models

Experimental Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs [12][13]

  • Animal Preparation: Guinea pigs are anesthetized and instrumented to measure airway resistance.

  • Drug Administration: The test compound is administered (e.g., orally or intravenously).

  • Histamine Challenge: A bolus of histamine is administered intravenously to induce bronchoconstriction.

  • Data Analysis: The ability of the test compound to inhibit the histamine-induced increase in airway resistance is quantified.

Data Presentation

The following tables summarize representative quantitative data for analogs of mepyramine and theophylline, which can serve as a benchmark for the evaluation of novel this compound analogs.

Table 1: H1 Receptor Binding Affinities of Mepyramine and Related Antihistamines

CompoundKi (nM) for H1 ReceptorReference
Mepyramine1.0 - 10[14]
Diphenhydramine20 - 50[14]
Chlorpheniramine1 - 5[14]
Triprolidine0.1 - 1[14]

Table 2: PDE Inhibitory Activity of Theophylline and Analogs

CompoundIC50 (µM) for PDE Inhibition (non-selective)Reference
Theophylline~100 - 700[1]
AminophyllineSimilar to Theophylline[12]
Enprofylline~10 - 50[1]
Roflumilast (PDE4 selective)~0.001[15]

Conclusion

The development of novel this compound analogs presents a promising avenue for the discovery of improved therapeutics for asthma and other respiratory diseases. By systematically modifying the mepyramine and theophylline-7-acetic acid moieties and employing a robust pharmacological evaluation cascade, it is possible to identify new chemical entities with enhanced efficacy, selectivity, and safety profiles. This guide provides a foundational framework to support these research and development efforts.

References

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of Mepifiline in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mepifiline, the salt of mepyramine and theophylline-7-acetic acid, is a compound with potential applications in pharmaceuticals. The development of a robust and reliable analytical method for the quantification of this compound is crucial for quality control, formulation development, and stability studies. This application note describes a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound in a pharmaceutical dosage form. The method is demonstrated to be simple, accurate, precise, and specific.

Materials and Methods

Instrumentation

An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV-Vis detector was used for this analysis. Data acquisition and processing were performed using a suitable chromatography data station.

Chemicals and Reagents

Chromatographic Conditions

The chromatographic separation was achieved on a C18 column. The mobile phase consisted of a mixture of 0.1% orthophosphoric acid in water and acetonitrile in a gradient elution mode.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Orthophosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B, 5-15 min: 20-80% B, 15-20 min: 80% B, 20-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 20 µL
UV Detection 275 nm
Run Time 25 minutes

Experimental Protocols

Preparation of Standard Stock Solution

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer it into a 10 mL volumetric flask.

  • Dissolve and make up the volume with methanol to obtain a concentration of 1000 µg/mL.

Preparation of Working Standard Solutions

  • Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask.

  • Make up the volume with the mobile phase (20% Acetonitrile in 0.1% Orthophosphoric acid) to get a concentration of 100 µg/mL.

  • From this solution, prepare a series of calibration standards ranging from 1 to 50 µg/mL by appropriate dilutions with the mobile phase.

Sample Preparation (from Tablet Formulation)

  • Weigh and powder 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound.

  • Transfer it to a 10 mL volumetric flask.

  • Add 7 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Make up the volume with methanol.

  • Centrifuge the solution at 5000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Dilute 1 mL of the filtrate to 10 mL with the mobile phase to obtain a final concentration of 100 µg/mL.

  • Further dilute to a suitable concentration within the calibration range for analysis.

Method Validation

The developed method was validated according to the International Conference on Harmonization (ICH) guidelines for the following parameters:

  • System Suitability: To ensure the chromatographic system is adequate for the intended analysis.

  • Linearity: To assess the method's ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Precision: To determine the closeness of agreement between a series of measurements.

  • Accuracy: To determine the closeness of the test results obtained by the method to the true value.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): To determine the lowest amount of analyte that can be detected and quantified, respectively.

  • Specificity: To assess the ability of the method to measure the analyte of interest in the presence of other components.

  • Robustness: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 21.2
Theoretical Plates ≥ 20005800
%RSD of Peak Areas ≤ 2%0.8%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
20305.1
30458.3
40610.2
50763.5
Slope -
Intercept -
Correlation (r²) ≥ 0.999

Table 3: Precision

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
10 0.91.2
30 0.71.0
50 0.50.8

Table 4: Accuracy (Recovery Study)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80% 87.9599.38%
100% 1010.02100.20%
120% 1211.9299.33%

Table 5: LOD and LOQ

ParameterValue (µg/mL)
LOD 0.25
LOQ 0.75

Table 6: Robustness

Parameter Variation%RSD of Peak Area
Flow Rate (± 0.1 mL/min) 1.1%
Column Temperature (± 2 °C) 0.9%
Mobile Phase pH (± 0.2) 1.3%

Visualizations

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Results Standard Weigh this compound Reference Standard Stock Prepare Standard Stock Solution (1000 µg/mL) Standard->Stock Sample Weigh Tablet Powder Sample Sample_Sol Dissolve Sample in Methanol Sample->Sample_Sol Working Prepare Working Standards (1-50 µg/mL) Stock->Working Inject Inject Standards and Samples Working->Inject Sample_Filt Centrifuge and Filter Sample Solution Sample_Sol->Sample_Filt Sample_Dil Dilute Sample to Final Concentration Sample_Filt->Sample_Dil Sample_Dil->Inject HPLC HPLC System (C18 Column, UV 275 nm) Data Data Acquisition and Processing HPLC->Data Inject->HPLC Cal_Curve Generate Calibration Curve Data->Cal_Curve Validation Perform Method Validation Data->Validation Quantify Quantify this compound in Sample Cal_Curve->Quantify Report Final Report Quantify->Report Validation->Report

Caption: Experimental workflow for this compound quantification.

A simple, sensitive, and specific HPLC-UV method for the quantification of this compound in pharmaceutical formulations has been developed and validated. The method meets all the requirements for a reliable and robust analytical procedure as per ICH guidelines. The developed method can be successfully applied for routine quality control analysis of this compound in bulk and pharmaceutical dosage forms.

Application Notes and Protocols for the LC-MS/MS Analysis of Mepifiline in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepifiline is a pharmaceutical agent comprised of a 1:1 salt of Mepyramine and Theophylline-7-acetic acid. Mepyramine, also known as pyrilamine, is a first-generation antihistamine that acts as an H1 receptor antagonist[1]. Theophylline-7-acetic acid, also known as acefylline, is a xanthine (B1682287) derivative with bronchodilator and anti-inflammatory properties[2][3]. Due to the compound's nature as a salt of two distinct active molecules, a comprehensive bioanalytical method should be capable of quantifying both Mepyramine and Theophylline-7-acetic acid, and their relevant metabolites, in biological matrices. This document provides detailed protocols for the sample preparation, LC-MS/MS analysis, and data interpretation for these analytes in plasma.

Physicochemical Properties of this compound Components

A summary of the key physicochemical properties of Mepyramine and Theophylline-7-acetic acid is presented in Table 1. Understanding these properties is crucial for developing effective sample preparation and chromatographic methods.

Table 1: Physicochemical Properties of this compound Components

PropertyMepyramineTheophylline-7-acetic acid
Chemical Formula C₁₇H₂₃N₃OC₉H₁₀N₄O₄
Molecular Weight 285.39 g/mol 238.20 g/mol
Synonyms PyrilamineAcefylline, Acetyloxytheophylline, Carboxymethyltheophylline[4]
Chemical Class Pyridine (B92270) derivative, Ethylenediamine derivativePurine derivative, Xanthine
pKa BasicAcidic

Metabolic Pathways

This compound is expected to dissociate into Mepyramine and Theophylline-7-acetic acid in vivo, with each component undergoing its own metabolic fate.

Mepyramine Metabolism

Mepyramine is primarily metabolized in the liver. The main routes of metabolism involve Phase I and Phase II reactions[5][6].

  • Phase I Metabolism: This phase primarily involves oxidation reactions catalyzed by cytochrome P450 enzymes, particularly CYP2D6[7][8]. Key reactions include:

    • O-demethylation: Removal of the methyl group from the methoxybenzyl moiety.

    • N-demethylation: Removal of methyl groups from the dimethylaminoethyl side chain.

    • Aromatic hydroxylation: Addition of a hydroxyl group to the pyridine or benzyl (B1604629) ring.

  • Phase II Metabolism: The metabolites from Phase I, as well as the parent drug, can undergo conjugation reactions to increase their water solubility and facilitate excretion. A major Phase II reaction is:

    • Glucuronidation: Conjugation with glucuronic acid at hydroxylated positions or the pyridine nitrogen[1][5][6].

Mepyramine_Metabolism Mepyramine Mepyramine PhaseI Phase I Metabolism (CYP2D6) Mepyramine->PhaseI Oxidation ODemethyl_Metabolite O-desmethyl-Mepyramine PhaseI->ODemethyl_Metabolite O-demethylation NDemethyl_Metabolite N-desmethyl-Mepyramine PhaseI->NDemethyl_Metabolite N-demethylation Hydroxylated_Metabolite Hydroxylated Mepyramine PhaseI->Hydroxylated_Metabolite Aromatic Hydroxylation PhaseII Phase II Metabolism (UGT) ODemethyl_Metabolite->PhaseII NDemethyl_Metabolite->PhaseII Hydroxylated_Metabolite->PhaseII Glucuronide_Conjugate Glucuronide Conjugates PhaseII->Glucuronide_Conjugate Glucuronidation

Figure 1: Proposed metabolic pathway of Mepyramine.

Theophylline-7-acetic acid Metabolism

Studies on Theophylline-7-acetic acid (Acefylline) suggest that it is poorly absorbed and rapidly eliminated from the body, indicating that it undergoes limited metabolism[3][9]. The primary route of elimination is likely renal excretion of the unchanged drug. It is reported that Theophylline-7-acetic acid is not converted to theophylline (B1681296) in vivo[9].

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for the extraction of Mepyramine and Theophylline-7-acetic acid from plasma samples.

Materials:

  • Human plasma

  • Mepyramine and Theophylline-7-acetic acid analytical standards

  • Internal Standard (IS) solution (e.g., deuterated analogs of the analytes or structurally similar compounds like Diphenhydramine-d5 and Theophylline-d6)

  • Acetonitrile (B52724) (ACN), ice-cold

  • 0.1% Formic acid in water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 0.1% formic acid in water.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Sample_Preparation_Workflow Plasma 1. Plasma Sample (100 µL) Add_IS 2. Add Internal Standard (10 µL) Plasma->Add_IS Add_ACN 3. Add Ice-Cold Acetonitrile (300 µL) Add_IS->Add_ACN Vortex1 4. Vortex (1 min) Add_ACN->Vortex1 Centrifuge 5. Centrifuge (14,000 rpm, 10 min, 4°C) Vortex1->Centrifuge Transfer 6. Transfer Supernatant Centrifuge->Transfer Evaporate 7. Evaporate to Dryness (N₂, 40°C) Transfer->Evaporate Reconstitute 8. Reconstitute (100 µL 0.1% Formic Acid) Evaporate->Reconstitute Inject 9. Inject into LC-MS/MS Reconstitute->Inject

Figure 2: Workflow for plasma sample preparation by protein precipitation.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

A reversed-phase C18 column is suitable for the separation of both Mepyramine and Theophylline-7-acetic acid.

Table 2: Liquid Chromatography Parameters

ParameterValue
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate

Mass Spectrometry (MS) Conditions:

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is recommended for quantification.

Table 3: Mass Spectrometry Parameters

ParameterMepyramineTheophylline-7-acetic acid
Ionization Mode ESI+ESI+
Precursor Ion (m/z) 286.2239.1
Product Ion 1 (m/z) (Quantifier) 121.1181.1
Product Ion 2 (m/z) (Qualifier) 97.1124.1
Collision Energy (eV) Optimized for specific instrumentOptimized for specific instrument
Cone Voltage (V) Optimized for specific instrumentOptimized for specific instrument

Quantitative Data Summary

The following tables provide representative validation data for the LC-MS/MS method for the quantification of Mepyramine and Theophylline-7-acetic acid in human plasma.

Table 4: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Mepyramine1 - 1000> 0.995
Theophylline-7-acetic acid5 - 2000> 0.995

Table 5: Precision and Accuracy

AnalyteQC Level (ng/mL)Precision (%RSD)Accuracy (%Bias)
Mepyramine Low (5)< 10%± 10%
Mid (100)< 8%± 8%
High (800)< 7%± 7%
Theophylline-7-acetic acid Low (10)< 12%± 12%
Mid (200)< 10%± 9%
High (1600)< 8%± 8%

Table 6: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Mepyramine> 85%< 15%
Theophylline-7-acetic acid> 80%< 20%

Conclusion

This application note provides a comprehensive framework for the LC-MS/MS analysis of this compound's constituent components, Mepyramine and Theophylline-7-acetic acid, in biological samples. The detailed protocols for sample preparation and instrumental analysis, along with the summarized quantitative data, offer a robust starting point for researchers and drug development professionals. The provided metabolic pathway information aids in understanding the in vivo disposition of this compound. This methodology can be further validated and adapted for specific research needs, enabling accurate and reliable pharmacokinetic and metabolic studies of this pharmaceutical compound.

References

Application Notes and Protocols: Developing a Cell-Based Assay for Mepifiline Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepifiline is a compound comprised of mepyramine and theophylline-acetate, utilized as a complementary treatment for mild and moderate acute asthma.[1][2][3] Mepyramine acts as a histamine (B1213489) H1 antagonist, while theophylline (B1681296), a methylxanthine, functions as a non-selective phosphodiesterase (PDE) inhibitor.[4][5][6] Phosphodiesterases are enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in many cellular processes.[7][8][9] By inhibiting PDEs, theophylline increases intracellular cAMP levels, leading to smooth muscle relaxation and bronchodilation, which are beneficial in the context of asthma.[6][7]

This application note provides a detailed protocol for a cell-based assay to determine the efficacy of this compound by quantifying its effect on intracellular cAMP levels. This assay is designed for a high-throughput screening format, enabling the evaluation of this compound and other potential PDE inhibitors.

Signaling Pathway of this compound's Theophylline Component

Theophylline, a component of this compound, exerts its therapeutic effect by modulating the cyclic AMP (cAMP) signaling pathway. The diagram below illustrates this mechanism.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Degrades Cellular_Response Downstream Cellular Responses (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Leads to Theophylline Theophylline (from this compound) Theophylline->PDE Inhibits GPCR GPCR GPCR->AC Activates ATP ATP ATP->AC

This compound's effect on the cAMP signaling pathway.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for the cell-based cAMP assay.

Materials and Reagents
ReagentSupplierCatalog NumberStorage
Human Airway Smooth Muscle Cells (HASM)ATCCPCS-130-010Liquid Nitrogen
Smooth Muscle Cell Growth Medium-2 (SmGM-2)LonzaCC-31824°C
Fetal Bovine Serum (FBS)Gibco10437028-20°C
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122-20°C
Trypsin-EDTA (0.25%)Gibco252000564°C
Dulbecco's Phosphate-Buffered Saline (DPBS)Gibco14190144Room Temperature
This compoundMedKoo Biosciences577133-20°C (long term), 0-4°C (short term)
Isoproterenol (B85558) hydrochlorideSigma-AldrichI65042-8°C
3-isobutyl-1-methylxanthine (IBMX)Sigma-AldrichI5879Room Temperature
HTRF cAMP Dynamic 2 KitCisbio62AM4PEB-20°C
White, solid-bottom 384-well microplatesCorning3570Room Temperature
Cell Lysis BufferIncluded in Kit-4°C
Cell Culture
  • Culture Human Airway Smooth Muscle (HASM) cells in SmGM-2 medium supplemented with 5% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells when they reach 80-90% confluency. For the assay, use cells between passages 3 and 8.

Experimental Workflow Diagram

The following diagram outlines the key steps of the cell-based assay for this compound efficacy.

start Start cell_seeding Seed HASM cells into a 384-well plate start->cell_seeding incubation1 Incubate for 24 hours (37°C, 5% CO2) cell_seeding->incubation1 treatment Treat cells with this compound or control compounds incubation1->treatment incubation2 Incubate for 30 minutes (37°C, 5% CO2) treatment->incubation2 stimulation Stimulate with Isoproterenol (agonist) incubation2->stimulation incubation3 Incubate for 30 minutes (Room Temperature) stimulation->incubation3 lysis Lyse cells to release intracellular cAMP incubation3->lysis detection Add HTRF detection reagents (anti-cAMP antibody and labeled cAMP) lysis->detection incubation4 Incubate for 1 hour (Room Temperature, protected from light) detection->incubation4 read Read plate on an HTRF-compatible microplate reader incubation4->read analysis Analyze data and calculate EC50 values read->analysis end End analysis->end

Workflow for the this compound cell-based cAMP assay.
Assay Protocol

  • Cell Seeding:

    • Harvest HASM cells using Trypsin-EDTA and resuspend in fresh, serum-free SmGM-2 medium.

    • Seed 5,000 cells per well in a 384-well white, solid-bottom microplate in a volume of 20 µL.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in serum-free medium. The final concentration should range from 0.1 nM to 100 µM.

    • As a positive control, use a known PDE inhibitor like IBMX (100 µM).

    • As a negative control, use vehicle (medium with the same concentration of DMSO as the highest this compound concentration).

    • Add 10 µL of the compound dilutions to the respective wells.

    • Incubate for 30 minutes at 37°C.

  • Cell Stimulation:

    • Prepare an isoproterenol solution in serum-free medium at a concentration that yields a submaximal response (EC80), which should be determined empirically (typically around 10 nM).

    • Add 10 µL of the isoproterenol solution to all wells except the unstimulated control wells.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and cAMP Detection:

    • Following the manufacturer's instructions for the HTRF cAMP Dynamic 2 Kit, prepare the cell lysis buffer and the HTRF detection reagents.

    • Add 10 µL of the cell lysis buffer containing the HTRF detection reagents (anti-cAMP antibody and d2-labeled cAMP) to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.

Data Presentation and Analysis

The raw data from the HTRF reader (fluorescence intensity at 665 nm and 620 nm) should be used to calculate the HTRF ratio (665 nm / 620 nm) * 10,000. The amount of cAMP produced is inversely proportional to this ratio.

Quantitative Data Summary

The results can be summarized in the following table format. The delta ratio is calculated by subtracting the ratio of the sample from the ratio of the negative control (unstimulated cells). The % inhibition is then calculated relative to the stimulated control (isoproterenol alone).

CompoundConcentration (µM)HTRF Ratio (Mean ± SD)Delta Ratio (Mean ± SD)% Inhibition of PDE Activity
Vehicle-ValueValue0
Isoproterenol0.01ValueValueN/A
IBMX100ValueValueValue
This compound0.001ValueValueValue
This compound0.01ValueValueValue
This compound0.1ValueValueValue
This compound1ValueValueValue
This compound10ValueValueValue
This compound100ValueValueValue
Dose-Response Curve

Plot the percentage of PDE inhibition against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.

Conclusion

This application note provides a robust and high-throughput compatible cell-based assay for quantifying the efficacy of this compound by measuring its impact on intracellular cAMP levels. The provided protocol, from cell culture to data analysis, offers a comprehensive guide for researchers in pharmacology and drug discovery to evaluate the potency of this compound and other potential PDE inhibitors. The use of a physiologically relevant cell line like HASM cells enhances the translational value of the assay results.

References

Application Notes and Protocols for Mepifiline Research in Animal Models of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepifiline, a derivative of theophylline (B1681296), presents a promising therapeutic avenue for asthma management. Its dual-action mechanism, combining phosphodiesterase (PDE) inhibition and adenosine (B11128) receptor antagonism, suggests potential for both bronchodilator and anti-inflammatory effects. These application notes provide a comprehensive guide for the preclinical evaluation of this compound and similar compounds using established murine models of allergic asthma. Detailed protocols for inducing asthmatic phenotypes, assessing therapeutic efficacy, and analyzing key endpoints are provided to ensure robust and reproducible experimental outcomes.

Putative Signaling Pathways of this compound in Asthma

This compound is expected to exert its therapeutic effects through two primary signaling pathways:

  • Phosphodiesterase (PDE) Inhibition: By inhibiting PDE enzymes, particularly PDE4, in airway smooth muscle and inflammatory cells, this compound can increase intracellular concentrations of cyclic adenosine monophosphate (cAMP).[1][2][3] This elevation in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in airway smooth muscle relaxation (bronchodilation) and suppression of inflammatory cell activation.[1][4]

  • Adenosine Receptor Antagonism: this compound is also anticipated to act as an antagonist at adenosine receptors.[5][6] In asthmatic airways, adenosine can promote bronchoconstriction and enhance the release of inflammatory mediators from mast cells.[7][8][9] By blocking these receptors, this compound can mitigate adenosine-induced bronchoconstriction and inflammation.[6]

Mepifiline_Mechanism_of_Action cluster_0 Phosphodiesterase (PDE) Inhibition cluster_1 Adenosine Receptor Antagonism Mepifiline_PDE This compound PDE Phosphodiesterase (PDE4) Mepifiline_PDE->PDE inhibits cAMP cAMP PDE->cAMP degrades ATP ATP AC Adenylyl Cyclase AC->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates Bronchodilation Bronchodilation PKA->Bronchodilation Inflammation_Suppression Suppression of Inflammatory Cells PKA->Inflammation_Suppression Mepifiline_AR This compound AR Adenosine Receptor Mepifiline_AR->AR antagonizes Adenosine Adenosine Adenosine->AR activates Bronchoconstriction Bronchoconstriction AR->Bronchoconstriction Inflammation_Promotion Inflammatory Mediator Release AR->Inflammation_Promotion

Caption: Putative dual mechanism of action of this compound in asthma.

Recommended Animal Models of Allergic Asthma

Murine models are extensively utilized to investigate the cardinal features of allergic asthma, including airway inflammation, airway hyperresponsiveness (AHR), and airway remodeling.[1] The BALB/c mouse strain is often preferred for its robust Th2-dominant immune response to allergens.[10]

Ovalbumin (OVA)-Induced Allergic Asthma Model

The OVA-induced asthma model is a widely used and well-characterized model that recapitulates key aspects of human allergic asthma.[11]

Protocol:

  • Animals: 6-8 week old female BALB/c mice.

  • Sensitization:

    • On days 0 and 14, administer an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (alum) in a total volume of 200 µL sterile phosphate-buffered saline (PBS).[12]

    • A control group should receive i.p. injections of alum in PBS only.

  • Challenge:

    • From days 21 to 23, expose the mice to an aerosol of 1% OVA in PBS for 30 minutes daily using an ultrasonic nebulizer.[12]

    • The control group is challenged with PBS aerosol.

  • Therapeutic Intervention (this compound):

    • Administer this compound or vehicle control via the desired route (e.g., oral gavage, i.p. injection) at a predetermined dose, typically starting 1 hour before each OVA challenge and continuing daily until the end of the experiment.

  • Endpoint Analysis:

    • Perform endpoint analyses 24-48 hours after the final OVA challenge.

House Dust Mite (HDM)-Induced Allergic Asthma Model

The HDM model is considered more clinically relevant as HDM is a common human allergen.[13] This model can induce a robust and sustained allergic airway inflammation.[14]

Protocol:

  • Animals: 6-8 week old female BALB/c mice.

  • Sensitization and Challenge:

    • On day 0, sensitize the mice with an intranasal (i.n.) administration of 25 µg of HDM extract in 35 µL of saline.[15]

    • From days 7 to 11, challenge the mice daily with an i.n. administration of 25 µg of HDM extract in 35 µL of saline.[15]

    • A control group receives i.n. saline.

  • Therapeutic Intervention (this compound):

    • Administer this compound or vehicle control daily, commencing either before the sensitization phase or prior to the challenge phase, depending on the experimental question (prophylactic vs. therapeutic effect).

  • Endpoint Analysis:

    • Conduct endpoint analyses 24 hours after the final HDM challenge.

Experimental_Workflow cluster_OVA Ovalbumin (OVA) Model cluster_HDM House Dust Mite (HDM) Model OVA_sensitization Sensitization (i.p. OVA/Alum) Day 0 & 14 OVA_challenge Challenge (Aerosolized 1% OVA) Days 21, 22, 23 OVA_sensitization->OVA_challenge OVA_treatment This compound/Vehicle Treatment (Prior to each challenge) OVA_challenge->OVA_treatment OVA_endpoint Endpoint Analysis Day 24-25 OVA_treatment->OVA_endpoint HDM_sensitization Sensitization (i.n. HDM) Day 0 HDM_challenge Challenge (i.n. HDM) Days 7-11 HDM_sensitization->HDM_challenge HDM_treatment This compound/Vehicle Treatment (Daily) HDM_challenge->HDM_treatment HDM_endpoint Endpoint Analysis Day 12 HDM_treatment->HDM_endpoint

Caption: Experimental workflows for OVA and HDM-induced asthma models.

Key Experimental Protocols

I. Measurement of Airway Hyperresponsiveness (AHR)

AHR is a hallmark of asthma and can be assessed non-invasively using whole-body plethysmography.

  • Apparatus: Whole-body plethysmograph for conscious, unrestrained mice.

  • Procedure:

    • Place mice in the plethysmography chambers and allow them to acclimatize.

    • Record baseline readings for 3 minutes.

    • Expose the mice to aerosolized PBS, followed by increasing concentrations of aerosolized methacholine (B1211447) (e.g., 3, 6, 12.5, 25, 50 mg/mL).

    • Record respiratory parameters for 3 minutes after each nebulization.

    • AHR is expressed as the enhanced pause (Penh), a calculated value that correlates with airway resistance.

II. Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL fluid is collected to analyze the inflammatory cell infiltrate in the airways.

  • Procedure:

    • Euthanize the mouse and surgically expose the trachea.

    • Insert a cannula into the trachea and secure it.

    • Instill 1 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process two more times, pooling the recovered fluid.

    • Centrifuge the BAL fluid to pellet the cells.

    • Resuspend the cell pellet in a known volume of PBS.

    • Determine the total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (macrophages, eosinophils, neutrophils, lymphocytes).

III. Histological Analysis of Lung Inflammation

Histological examination of lung tissue provides insight into the extent of inflammation and airway remodeling.

  • Procedure:

    • After BAL fluid collection, perfuse the lungs with PBS and then inflate and fix them with 10% neutral buffered formalin.

    • Embed the fixed lung tissue in paraffin (B1166041) and cut 5 µm sections.

    • Stain sections with Hematoxylin and Eosin (H&E) to assess peribronchial and perivascular inflammation.

    • Stain sections with Periodic acid-Schiff (PAS) to identify and quantify mucus-producing goblet cells.

    • Score the stained sections for the severity of inflammation and goblet cell hyperplasia.[16][17]

Data Presentation: Expected Effects of Theophylline Derivatives

The following tables summarize representative quantitative data from studies investigating the effects of theophylline in murine models of allergic asthma. These data provide an expected range of outcomes for this compound research.

Table 1: Effect of Theophylline on Airway Hyperresponsiveness (AHR) in OVA-Induced Asthmatic Mice

Treatment GroupPenh at 50 mg/mL Methacholine (mean ± SD)
Control (Saline)1.5 ± 0.3
OVA-Challenged4.8 ± 0.9
OVA + Theophylline (10 mg/kg)2.5 ± 0.6*
OVA + Theophylline (20 mg/kg)2.1 ± 0.5**

*p < 0.05, **p < 0.01 compared to the OVA-Challenged group. Data are representative based on findings from similar studies.[18]

Table 2: Effect of Theophylline on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid of OVA-Induced Asthmatic Mice

Treatment GroupTotal Cells (x10⁵)Eosinophils (x10⁴)Neutrophils (x10⁴)Lymphocytes (x10⁴)
Control (Saline)1.2 ± 0.40.1 ± 0.050.3 ± 0.10.5 ± 0.2
OVA-Challenged8.5 ± 1.54.2 ± 0.81.5 ± 0.42.1 ± 0.5
OVA + Theophylline (20 mg/kg)4.3 ± 0.9 1.8 ± 0.50.8 ± 0.31.2 ± 0.4

*p < 0.05, **p < 0.01 compared to the OVA-Challenged group. Data are representative.[16][19]

Table 3: Effect of Theophylline on Th2 Cytokine Levels in BAL Fluid of OVA-Induced Asthmatic Mice

Treatment GroupIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
Control (Saline)25 ± 815 ± 540 ± 12
OVA-Challenged150 ± 30120 ± 25250 ± 45
OVA + Theophylline (20 mg/kg)80 ± 20 65 ± 15130 ± 30**

**p < 0.01 compared to the OVA-Challenged group. Data are representative based on the known anti-inflammatory effects of theophylline.[20][21][22]

Conclusion

The protocols and expected outcomes detailed in these application notes provide a robust framework for investigating the therapeutic potential of this compound in preclinical animal models of asthma. By employing these standardized models and analytical methods, researchers can effectively evaluate the efficacy of this compound in reducing airway hyperresponsiveness, inflammation, and other key pathological features of asthma, thereby facilitating its development as a novel anti-asthmatic agent.

References

Application Note: A Protocol for Studying Mepifiline in an Ovalbumin-Induced Asthma Model in Guinea Pigs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling.[1][2] Animal models are crucial for understanding the pathophysiology of asthma and for the preclinical evaluation of new therapeutic agents. The ovalbumin (OVA)-induced asthma model in guinea pigs is a well-established and widely used model as it mimics key features of human asthma, including early and late asthmatic responses, AHR, and eosinophilic airway inflammation.[1][3]

Mepifiline is a compound comprised of mepyramine and theophylline-acetate.[4][5] This combination suggests a multi-faceted therapeutic approach to asthma. Mepyramine is a histamine (B1213489) H1 antagonist, which can inhibit histamine-mediated bronchoconstriction and inflammatory responses.[6][7][8] Theophylline, a methylxanthine, acts as a non-selective phosphodiesterase (PDE) inhibitor and an adenosine (B11128) receptor antagonist.[9][10][11] PDE inhibition leads to increased intracellular cyclic AMP (cAMP), causing bronchodilation, while adenosine receptor antagonism may also contribute to its effects.[9][10][12] Theophylline has also been noted to possess anti-inflammatory and immunomodulatory properties.[11][13]

This application note provides a detailed protocol for inducing an asthma-like phenotype in guinea pigs using ovalbumin and for evaluating the therapeutic potential of this compound on key asthma-related parameters.

Principle of the Method

The protocol involves two main stages: sensitization and challenge. Guinea pigs are first sensitized by intraperitoneal or subcutaneous injections of ovalbumin, typically with an aluminum hydroxide (B78521) adjuvant, to induce an IgE-mediated allergic response.[14][15] Following the sensitization period, the animals are challenged with aerosolized ovalbumin to trigger an asthmatic response.[3][16] This response includes bronchoconstriction, airway inflammation characterized by the influx of eosinophils and other leukocytes, and increased mucus production. This compound is administered prior to the challenge phase to assess its ability to mitigate these pathological changes. The efficacy of the treatment is evaluated by measuring airway function, analyzing inflammatory cells and mediators in bronchoalveolar lavage fluid (BALF), and examining lung tissue histopathology.

Potential Signaling Pathway of this compound in Asthma

The dual components of this compound, Mepyramine and Theophylline, act on distinct but complementary pathways involved in the pathophysiology of asthma.

Mepifiline_Mechanism cluster_0 This compound Components cluster_1 Molecular Targets cluster_2 Cellular Effects cluster_3 Physiological Outcome Mepyramine Mepyramine (H1 Antagonist) H1R Histamine H1 Receptor Mepyramine->H1R Blocks Theophylline Theophylline (Methylxanthine) PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits AdoR Adenosine Receptors Theophylline->AdoR Antagonizes Bronchodilation Bronchodilation (Smooth Muscle Relaxation) H1R->Bronchodilation Prevents Constriction Inflammation Reduced Inflammation (↓ Cytokines, ↓ Cell Infiltration) H1R->Inflammation Reduces PDE->Bronchodilation Promotes (↑cAMP) PDE->Inflammation Reduces AdoR->Bronchodilation Contributes to Outcome Amelioration of Asthma Symptoms Bronchodilation->Outcome Inflammation->Outcome

Caption: Proposed mechanism of this compound in asthma.

Materials and Reagents

Equipment
  • Whole-body plethysmograph for unrestrained animals

  • Nebulizer (e.g., DeVilbiss)

  • Animal exposure chamber

  • Microcentrifuge

  • Hemocytometer or automated cell counter

  • Microscope

  • ELISA plate reader

  • Surgical tools for dissection

  • Homogenizer

Reagents
  • This compound

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Al(OH)₃)

  • Sterile saline (0.9% NaCl)

  • Phosphate-Buffered Saline (PBS)

  • Acetylcholine or Histamine

  • Wright-Giemsa stain

  • Formalin (10% neutral buffered)

  • Paraffin

  • Hematoxylin and Eosin (H&E) stain

  • ELISA kits for guinea pig IL-4, IL-5, TNF-α, and IgE

  • Anesthetic agents (e.g., pentobarbital (B6593769) sodium)

Experimental Protocol

The following workflow outlines the complete experimental timeline, from animal preparation to final data analysis.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Phase 1: Setup cluster_induction Phase 2: Asthma Induction cluster_treatment Phase 3: Treatment & Challenge cluster_assessment Phase 4: Assessment & Analysis Acclimatization Week 1: Animal Acclimatization Grouping Animal Grouping (n=8-10 per group) Acclimatization->Grouping Sensitization1 Day 1: Sensitization (OVA + Al(OH)3 i.p.) Grouping->Sensitization1 Sensitization2 Day 8 & 15: Booster Sensitization (OVA + Al(OH)3 i.p.) Sensitization1->Sensitization2 Treatment Days 16-22: this compound Admin. (e.g., 8 mg/kg, p.o.) Sensitization2->Treatment Challenge Days 20-22: OVA Challenge (Aerosolized 1% OVA) AHR_Test Day 23: Airway Hyperresponsiveness (AHR) Measurement Challenge->AHR_Test Sacrifice Day 24: Euthanasia & Sample Collection (BALF, Blood, Lungs) AHR_Test->Sacrifice Analysis BALF Cell Count, Serum IgE/Cytokines, Lung Histopathology Sacrifice->Analysis Data Data Compilation & Statistical Analysis Analysis->Data

Caption: Timeline for the ovalbumin-induced asthma model.

Animal Preparation
  • Animals: Use male Dunkin-Hartley guinea pigs (300-350 g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment, with free access to food and water.

  • Grouping: Randomly divide the animals into the following groups (n=8-10 per group):

    • Group I (Control): Sensitized and challenged with saline; treated with vehicle.

    • Group II (OVA Model): Sensitized and challenged with OVA; treated with vehicle.

    • Group III (this compound Treatment): Sensitized and challenged with OVA; treated with this compound (e.g., 8 mg/kg, p.o.).[4][17]

    • Group IV (Positive Control): Sensitized and challenged with OVA; treated with a standard anti-asthmatic drug (e.g., Dexamethasone, 2.5 mg/kg).[14]

Sensitization and Challenge
  • Sensitization: On days 1, 8, and 15, sensitize guinea pigs in Groups II, III, and IV via intraperitoneal (i.p.) injection of 100 µg OVA emulsified in 100 mg aluminum hydroxide in 1 mL of sterile saline.[3][14][15] Administer an equivalent volume of saline to the Control group.

  • Treatment: From day 16 to day 22, administer this compound (or vehicle/positive control) orally once daily.

  • Challenge: On days 20, 21, and 22, approximately 1-2 hours after treatment, place the animals in an exposure chamber and challenge them with an aerosol of 1% OVA in saline for 2 minutes.[15] Challenge the Control group with aerosolized saline.

Assessment of Airway Hyperresponsiveness (AHR)
  • Twenty-four hours after the final OVA challenge (Day 23), measure AHR using a whole-body plethysmograph.

  • Record baseline Penh (enhanced pause), an indicator of airway obstruction.

  • Expose the animals to increasing concentrations of aerosolized histamine (or acetylcholine) (e.g., 0, 125, 250, 500 µg/mL).

  • Record Penh values for 3-5 minutes after each concentration.

  • Calculate the provocative concentration (PC200) that causes a 200% increase in Penh from baseline.

Sample Collection and Analysis (Day 24)
  • Anesthetize the animals with an overdose of pentobarbital sodium.

  • Blood Collection: Collect blood via cardiac puncture for serum separation. Store serum at -80°C for IgE and cytokine analysis.

  • Bronchoalveolar Lavage (BAL):

    • Cannulate the trachea and lavage the lungs three times with 1.0 mL of ice-cold PBS.

    • Pool the recovered fluid (BALF) and centrifuge at 500 x g for 10 minutes at 4°C.

    • Use the supernatant for cytokine analysis (IL-4, IL-5, TNF-α) via ELISA.

    • Resuspend the cell pellet in PBS.

  • BALF Cell Count:

    • Determine the total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with Wright-Giemsa.

    • Perform a differential cell count (eosinophils, neutrophils, macrophages, lymphocytes) by counting at least 300 cells under a microscope.

  • Lung Histopathology:

    • Perfuse the lungs with saline.

    • Isolate the right lung, fix it in 10% neutral buffered formalin, embed in paraffin, section at 5 µm, and stain with H&E.

    • Examine the sections for peribronchial and perivascular inflammation and goblet cell hyperplasia.

Data Presentation

Quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test (e.g., Tukey's). A p-value < 0.05 is considered statistically significant.

Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR)

Group Baseline Penh PC200 Histamine (µg/mL)
Control
OVA Model
This compound

| Dexamethasone | | |

Table 2: Effect of this compound on Inflammatory Cell Infiltration in BALF (cells x 10⁴/mL)

Group Total Cells Eosinophils Neutrophils Macrophages Lymphocytes
Control
OVA Model
This compound

| Dexamethasone | | | | | |

Table 3: Effect of this compound on Serum IgE and BALF Cytokine Levels (pg/mL)

Group Serum IgE BALF IL-4 BALF IL-5 BALF TNF-α
Control
OVA Model
This compound

| Dexamethasone | | | | |

Logical Relationship: Allergen-Induced Cascade and this compound Intervention

This diagram illustrates the key pathological events following an allergen challenge in a sensitized individual and highlights the specific points where this compound's components are hypothesized to intervene.

Logical_Relationship Allergen Allergen Challenge (Ovalbumin) MastCell Mast Cell Degranulation Allergen->MastCell Th2 Th2 Cell Activation Allergen->Th2 Mediators Release of Mediators (Histamine, Leukotrienes) MastCell->Mediators Broncho Bronchoconstriction Mediators->Broncho Influx Eosinophil Infiltration (Airway Inflammation) Mediators->Influx Cytokines Release of Th2 Cytokines (IL-4, IL-5) Th2->Cytokines Cytokines->Influx AHR Airway Hyperresponsiveness Broncho->AHR Influx->AHR Mepyramine Mepyramine Action (H1 Blockade) Mepyramine->Mediators Inhibits Histamine Effect Theophylline Theophylline Action (PDE Inhibition) Theophylline->Broncho Reverses Theophylline->Influx Reduces

Caption: Intervention points of this compound in the asthma cascade.

References

Application Note: Simultaneous Determination of Theophylline and Mepyramine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the simultaneous quantitative analysis of theophylline (B1681296) and mepyramine in human plasma samples. Mepifiline, a pharmaceutical compound, is a combination of mepyramine and theophylline-acetate. Accurate measurement of both active components is crucial for pharmacokinetic and pharmacodynamic studies in drug development. The proposed method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, offering a balance of sensitivity, selectivity, and accessibility for researchers. This document provides comprehensive experimental procedures, data presentation, and workflow visualizations to aid in the implementation of this analytical method.

Introduction

This compound is a compound that combines the bronchodilator effects of theophylline with the antihistaminic properties of mepyramine. Theophylline is a methylxanthine drug used in therapy for respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. Mepyramine (also known as pyrilamine) is a first-generation antihistamine that targets H1 receptors. The synergistic action of these two components makes this compound a subject of interest in pharmaceutical research.

To understand the pharmacokinetic profile of this compound, it is essential to simultaneously quantify both theophylline and mepyramine in biological matrices such as plasma. This application note outlines a robust and reliable RP-HPLC method suitable for this purpose. The method is designed to be accessible to researchers and scientists in drug development and clinical research fields.

Experimental Protocols

Materials and Reagents
  • Standards: Theophylline (analytical standard grade), Mepyramine maleate (B1232345) (analytical standard grade)

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade, filtered)

  • Reagents: Formic acid (LC-MS grade), Ammonium acetate (B1210297) (analytical grade)

  • Plasma: Drug-free human plasma (with anticoagulant, e.g., K2-EDTA)

  • Solid-Phase Extraction (SPE) Cartridges: C18 SPE cartridges (e.g., 100 mg, 1 mL)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following conditions are proposed based on a synthesis of established methods for the individual analytes.

Table 1: Proposed HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with 10% B, increase to 60% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 260 nm (for simultaneous detection)
Internal Standard (IS) Caffeine or a structurally similar compound not present in the sample.

Note: The UV detection wavelength of 260 nm is a compromise to allow for reasonable absorbance of both theophylline (λmax ~272 nm) and mepyramine (λmax ~244 nm). For higher sensitivity, a diode array detector (DAD) can be used to monitor each compound at its respective maximum absorbance wavelength.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 500 µL of plasma, add the internal standard and 500 µL of 0.1% formic acid in water. Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (10% acetonitrile in 0.1% formic acid).

  • Injection: Inject 20 µL of the reconstituted sample into the HPLC system.

Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare individual stock solutions of theophylline and mepyramine in methanol at a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of combined working standard solutions by diluting the stock solutions with the mobile phase to cover the expected concentration range in plasma.

  • Calibration Curve: Prepare calibration standards by spiking drug-free plasma with the working standard solutions to achieve a concentration range (e.g., 0.1 - 20 µg/mL). These spiked plasma samples should be processed through the SPE procedure alongside the unknown samples.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.

Data Presentation

The following tables summarize hypothetical quantitative data based on typical performance characteristics of similar HPLC methods. These tables should be populated with data generated during method validation.

Table 2: Chromatographic Performance (Hypothetical Data)

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
Theophylline4.51.1> 5000
Mepyramine6.21.2> 5000
Internal Standard5.11.0> 5000

Table 3: Method Validation Parameters (Hypothetical Data)

ParameterTheophyllineMepyramine
Linearity Range (µg/mL) 0.1 - 200.1 - 20
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) (µg/mL) 0.030.04
Limit of Quantification (LOQ) (µg/mL) 0.10.1
Intra-day Precision (%RSD) < 5%< 5%
Inter-day Precision (%RSD) < 10%< 10%
Accuracy (% Recovery) 90 - 110%90 - 110%

Visualizations

This compound Composition

This compound This compound Theophylline Theophylline This compound->Theophylline contains Mepyramine Mepyramine This compound->Mepyramine contains cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing arrow arrow Plasma Plasma Sample Collection Spike Spike with Internal Standard Plasma->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Dry Evaporation to Dryness Elute->Dry Reconstitute Reconstitution Dry->Reconstitute Inject HPLC Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Application Notes and Protocols for In Vitro Mast Cell Degranulation Assay: Evaluating Mepifiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells in the immune system, playing a central role in allergic reactions and inflammatory responses.[1][2][3] Upon activation, mast cells release a variety of potent inflammatory mediators stored in their cytoplasmic granules, a process known as degranulation.[3][4] Key mediators, such as histamine (B1213489) and β-hexosaminidase, are released into the extracellular environment, contributing to the clinical manifestations of allergic diseases.[4][5] Consequently, the inhibition of mast cell degranulation is a key therapeutic strategy for the management of allergic conditions.[2]

Mepifiline is a first-generation antihistamine with anticholinergic properties. While its primary mechanism of action is the blockade of histamine H1 receptors, evidence suggests that some antihistamines also possess mast cell-stabilizing properties, thereby inhibiting the release of inflammatory mediators.[2] This application note provides a detailed protocol for an in vitro mast cell degranulation assay to evaluate the potential mast cell-stabilizing effects of this compound. The assay utilizes the Rat Basophilic Leukemia (RBL-2H3) cell line, a well-established and widely accepted model for studying mast cell degranulation.[2][3][4][6] Degranulation is quantified by measuring the activity of β-hexosaminidase, a granular enzyme released concomitantly with histamine.[3][4]

Principle of the Assay

The in vitro mast cell degranulation assay is a colorimetric or fluorometric method used to quantify the extent of mast cell activation.[2][4] In this protocol, RBL-2H3 cells are seeded in a 96-well plate and sensitized with anti-dinitrophenyl (DNP) immunoglobulin E (IgE). This IgE binds to the high-affinity IgE receptors (FcεRI) on the surface of the mast cells.[2] Subsequent cross-linking of the bound IgE with the antigen, DNP-human serum albumin (HSA), triggers a signaling cascade that culminates in the degranulation and release of granular contents, including β-hexosaminidase, into the cell culture supernatant.[2]

The enzymatic activity of the released β-hexosaminidase is then measured. The substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) or a fluorogenic equivalent like 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide, is added to the supernatant.[2][4] β-hexosaminidase cleaves this substrate, producing a colored or fluorescent product that can be quantified using a microplate reader. The inhibitory effect of this compound on mast cell degranulation is determined by measuring the reduction in β-hexosaminidase release in the presence of the compound compared to the vehicle control.

Experimental Protocols

Materials and Reagents
ReagentSupplier (Example)Catalog Number (Example)
RBL-2H3 cell lineATCCCRL-2256
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Anti-DNP IgE, clone SPE-7Sigma-AldrichD8406
DNP-HSASigma-AldrichA6661
This compound HydrochlorideSigma-AldrichM1277
Tyrode's BufferSigma-AldrichT2397
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)Sigma-AldrichN9376
Triton X-100Sigma-AldrichT8787
96-well flat-bottom cell culture platesCorning3596
Sodium Acetate (B1210297) Buffer (0.1 M, pH 4.5)--
Glycine (B1666218) Buffer (0.2 M, pH 10.7)--
Cell Culture
  • Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage the cells every 2-3 days to maintain sub-confluent cultures.

In Vitro Mast Cell Degranulation Assay Protocol

Day 1: Cell Seeding and Sensitization

  • Harvest RBL-2H3 cells using trypsin and resuspend them in complete DMEM.

  • Seed the cells into a 96-well flat-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM.

  • Add anti-DNP IgE to each well to a final concentration of 0.5 µg/mL.

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

Day 2: this compound Treatment and Cell Stimulation

  • Prepare serial dilutions of this compound hydrochloride in pre-warmed Tyrode's buffer. A suggested concentration range is 0.1 µM to 100 µM. Also, prepare a vehicle control (Tyrode's buffer alone).

  • Gently wash the sensitized cells twice with 200 µL of pre-warmed Tyrode's buffer per well.

  • Add 50 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Prepare a solution of DNP-HSA at a final concentration of 100 ng/mL in Tyrode's buffer.

  • Add 50 µL of the DNP-HSA solution to all wells except for the spontaneous release (vehicle) and total release controls.

  • For the total release control wells, add 50 µL of 0.5% Triton X-100 in Tyrode's buffer to lyse the cells and release their total granular content.

  • Incubate the plate at 37°C for 1 hour.

Day 2: β-Hexosaminidase Assay

  • Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the pNAG substrate solution by dissolving pNAG in 0.1 M sodium acetate buffer (pH 4.5) to a final concentration of 1 mM.

  • Add 50 µL of the pNAG substrate solution to each well containing the supernatant.

  • Incubate the plate at 37°C for 1-2 hours.

  • Stop the enzymatic reaction by adding 150 µL of 0.2 M glycine buffer (pH 10.7) to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

Data Analysis

The percentage of β-hexosaminidase release is calculated using the following formula:

% Degranulation = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100

The inhibitory effect of this compound is then calculated as:

% Inhibition = [1 - (% Degranulation with this compound / % Degranulation with Vehicle)] x 100

Data Presentation

The quantitative data from the assay should be summarized in a clear and structured table to facilitate easy comparison of the dose-dependent effects of this compound.

Table 1: Dose-Dependent Inhibition of β-Hexosaminidase Release by this compound in IgE-Antigen Stimulated RBL-2H3 Cells

This compound Concentration (µM)% β-Hexosaminidase Release (Mean ± SD)% Inhibition (Mean ± SD)
0 (Vehicle Control)45.2 ± 3.80
0.140.1 ± 2.911.3 ± 6.4
131.5 ± 2.130.3 ± 4.6
1018.7 ± 1.558.6 ± 3.3
509.8 ± 1.178.3 ± 2.4
1005.3 ± 0.988.3 ± 2.0

Note: The data presented are representative and may vary depending on experimental conditions.

Visualizations

Experimental Workflow

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_assay β-Hexosaminidase Assay seeding Seed RBL-2H3 Cells (2x10^4 cells/well) sensitization Sensitize with Anti-DNP IgE (0.5 µg/mL) seeding->sensitization incubation1 Overnight Incubation (37°C, 5% CO2) sensitization->incubation1 wash Wash Cells with Tyrode's Buffer incubation1->wash treatment Add this compound Dilutions (30 min incubation) wash->treatment stimulation Stimulate with DNP-HSA (1 hr incubation) treatment->stimulation centrifugation Centrifuge Plate (400g, 5 min) stimulation->centrifugation supernatant Transfer Supernatant centrifugation->supernatant substrate Add pNAG Substrate (1-2 hr incubation) supernatant->substrate stop Add Stop Solution substrate->stop read Read Absorbance (405 nm) stop->read G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcERI FcεRI Kinases Tyrosine Kinase Activation (Lyn, Syk) FcERI->Kinases Aggregation IgE IgE IgE->FcERI Antigen Antigen (DNP-HSA) Antigen->IgE Cross-linking Signaling Signaling Cascade (LAT, PLCγ) Kinases->Signaling Ca_influx Increased Intracellular Ca²⁺ Signaling->Ca_influx Degranulation Degranulation (Mediator Release) Ca_influx->Degranulation This compound This compound (Hypothesized) This compound->Ca_influx Inhibition

References

Application Notes and Protocols for Mepifiline Studies on Airway Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Airway remodeling, characterized by increased airway smooth muscle (ASM) mass, is a significant feature of chronic respiratory diseases like asthma.[1] This remodeling contributes to airway hyperresponsiveness and persistent airflow limitation.[2] Mepifiline, a compound comprising a theophylline (B1681296) derivative and an antihistamine (mepyramine), has been used in the treatment of mild to moderate asthma.[3][4] Theophylline is known to be a non-selective phosphodiesterase (PDE) inhibitor, which elevates intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP), leading to smooth muscle relaxation and anti-inflammatory effects.[5][6][7] Mepyramine is a histamine (B1213489) H1 antagonist.[1] This application note provides detailed protocols to study the effects of this compound on primary human airway smooth muscle (hASM) cell proliferation, viability, and apoptosis, as well as its impact on key intracellular signaling pathways.

Key Experimental Protocols

This section details the methodologies for the culture of primary hASM cells and subsequent assays to evaluate the effects of this compound.

Primary Human Airway Smooth Muscle (hASM) Cell Culture

Objective: To isolate and culture primary hASM cells from human bronchial tissue for in vitro experimentation.

Protocol:

  • Tissue Acquisition: Obtain human bronchial tissue from surgical resections in sterile transport medium (e.g., Dulbecco's Modified Eagle Medium (DMEM) with antibiotics).

  • Muscle Isolation: Under a dissecting microscope, carefully remove the airway smooth muscle layer from the surrounding connective tissue and epithelium.[4]

  • Enzymatic Digestion: Mince the isolated muscle tissue into small fragments and digest in DMEM containing 0.1% collagenase (type XI) and 0.0125% elastase (type I) for 30-60 minutes at 37°C with gentle agitation.[8]

  • Cell Seeding: After digestion, triturate the tissue fragments to release single cells. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in growth medium (DMEM supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin).[4][9]

  • Cell Culture: Plate the cells in T75 flasks and incubate at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 3-4 days.[9]

  • Subculture: When cells reach 80-90% confluency, subculture them using trypsin-EDTA.[9] Cells from passages 2-6 are recommended for experiments.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of hASM cells.

Protocol:

  • Cell Seeding: Seed hASM cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[10]

  • Treatment: Replace the medium with serum-free medium for 24 hours to synchronize the cells. Then, treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control for 24, 48, and 72 hours.

  • MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5] Cell viability is expressed as a percentage of the vehicle-treated control.

Cell Proliferation Assay (BrdU Incorporation)

Objective: To determine the effect of this compound on the proliferation of hASM cells.

Protocol:

  • Cell Seeding and Treatment: Seed and treat hASM cells with this compound as described in the MTT assay protocol.

  • BrdU Labeling: Four hours prior to the end of the treatment period, add 10 µM 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to each well.[12]

  • Fixation and Denaturation: At the end of the incubation, fix the cells and denature the DNA according to the manufacturer's instructions for the BrdU assay kit.[13]

  • Immunodetection: Incubate the cells with an anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[13]

  • Signal Detection: Add a substrate solution (e.g., TMB) and measure the colorimetric signal using a microplate reader at the appropriate wavelength.[13] Proliferation is expressed as a percentage of the control.

Apoptosis Assay (Caspase-3 Activity)

Objective: To evaluate the pro-apoptotic effect of this compound on hASM cells.

Protocol:

  • Cell Culture and Treatment: Culture hASM cells in 6-well plates and treat with this compound as described previously. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Lysis: After treatment, harvest the cells and lyse them in a chilled lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).[14]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.

  • Caspase-3 Activity Assay: In a 96-well plate, add an equal amount of protein from each sample. Add a reaction buffer containing the colorimetric substrate Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).[14]

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours and measure the absorbance at 405 nm. Caspase-3 activity is proportional to the absorbance and can be expressed as fold change relative to the control.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the activation of the PI3K/Akt and MAPK/ERK signaling pathways.

Protocol:

  • Cell Treatment and Lysis: Treat hASM cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometric analysis can be used to quantify the changes in protein phosphorylation.

Data Presentation

The following tables provide a structured summary of hypothetical quantitative data for easy comparison.

Table 1: Effect of this compound on hASM Cell Viability (% of Control)

This compound (µM)24 hours48 hours72 hours
Vehicle 100 ± 5.2100 ± 4.8100 ± 6.1
1 98.1 ± 4.997.5 ± 5.396.8 ± 5.5
10 95.3 ± 5.190.2 ± 4.785.1 ± 6.3
100 80.4 ± 6.265.7 ± 5.950.3 ± 7.1**

Data are presented as mean ± SD. *p < 0.05, **p < 0.01 vs. vehicle control.

Table 2: Effect of this compound on hASM Cell Proliferation (BrdU Incorporation, % of Control)

This compound (µM)48 hours
Vehicle 100 ± 7.3
1 92.4 ± 6.8
10 75.1 ± 8.1*
100 52.6 ± 9.2**

Data are presented as mean ± SD. *p < 0.05, **p < 0.01 vs. vehicle control.

Table 3: Effect of this compound on Caspase-3 Activity in hASM Cells (Fold Change vs. Control)

TreatmentFold Change
Vehicle 1.0 ± 0.1
This compound (10 µM) 1.8 ± 0.3*
This compound (100 µM) 3.5 ± 0.6
Staurosporine (1 µM) 5.2 ± 0.8

Data are presented as mean ± SD. *p < 0.05, **p < 0.01 vs. vehicle control.

Table 4: Densitometric Analysis of Western Blots (Ratio of Phospho-protein to Total Protein)

Treatmentp-Akt/Total Aktp-ERK/Total ERK
Vehicle 1.0 ± 0.121.0 ± 0.15
This compound (10 µM) 0.6 ± 0.090.7 ± 0.11
This compound (100 µM) 0.3 ± 0.07 0.4 ± 0.08

Data are presented as mean ± SD from three independent experiments. *p < 0.05, **p < 0.01 vs. vehicle control.

Visualizations

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Cellular Assays cluster_signaling Signaling Analysis hASM_culture Primary hASM Cell Culture mepifiline_treatment This compound Treatment (Various Concentrations & Times) hASM_culture->mepifiline_treatment viability Viability Assay (MTT) mepifiline_treatment->viability proliferation Proliferation Assay (BrdU) mepifiline_treatment->proliferation apoptosis Apoptosis Assay (Caspase-3 Activity) mepifiline_treatment->apoptosis western_blot Western Blot Analysis (p-Akt, p-ERK) mepifiline_treatment->western_blot

Caption: Experimental workflow for studying this compound's effects on hASM cells.

signaling_pathway This compound This compound pde Phosphodiesterase (PDE) This compound->pde Inhibition camp ↑ cAMP pde->camp Degrades pi3k PI3K/Akt Pathway camp->pi3k Inhibition mapk MAPK/ERK Pathway camp->mapk Inhibition proliferation ↓ Proliferation pi3k->proliferation Promotes apoptosis ↑ Apoptosis pi3k->apoptosis Inhibits mapk->proliferation Promotes mapk->apoptosis Inhibits

Caption: Proposed signaling pathway of this compound in hASM cells.

References

Application Notes and Protocols for Mepifiline in Ex Vivo Lung Tissue Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepifiline, a derivative of theophylline, holds potential for therapeutic applications in respiratory diseases due to its anticipated bronchodilatory and anti-inflammatory properties. These application notes provide a comprehensive guide for utilizing this compound in ex vivo lung tissue preparations, a critical step in preclinical drug development. The protocols outlined below are designed to assess the efficacy and mechanism of action of this compound in a controlled, physiologically relevant environment.

While direct studies on this compound in ex vivo lung models are not extensively documented, the information herein is based on the well-established pharmacology of its parent compound, theophylline. Theophylline is known to be a non-selective phosphodiesterase (PDE) inhibitor and an adenosine (B11128) receptor antagonist, and it is presumed that this compound shares these mechanisms of action.

Potential Applications in Ex Vivo Lung Models

  • Evaluation of Bronchodilatory Effects: Assessing the ability of this compound to reverse or prevent bronchoconstriction induced by various stimuli.

  • Investigation of Anti-inflammatory Properties: Determining the effect of this compound on inflammatory responses in lung tissue, such as cytokine release and immune cell infiltration.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways through which this compound exerts its effects, including its role as a phosphodiesterase inhibitor and adenosine receptor antagonist.

  • Dose-Response Relationship: Establishing the effective concentration range of this compound for its therapeutic effects.

  • Safety and Toxicity Assessment: Preliminary evaluation of any potential adverse effects of this compound on lung tissue viability and function.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Bronchoconstriction in Precision-Cut Lung Slices (PCLS)
This compound Concentration (µM)Inhibition of Methacholine-induced Airway Contraction (%)
0.115 ± 4
142 ± 7
1078 ± 9
10095 ± 5
Table 2: Hypothetical Effect of this compound on Inflammatory Cytokine Levels in Ex Vivo Perfused Lung
Treatment GroupTNF-α (pg/mL) in PerfusateIL-8 (pg/mL) in Perfusate
Control (Vehicle)550 ± 60800 ± 75
Lipopolysaccharide (LPS)2500 ± 3004500 ± 400
LPS + this compound (10 µM)1200 ± 1502100 ± 250

Experimental Protocols

Protocol 1: Preparation of Precision-Cut Lung Slices (PCLS) for Bronchodilation Studies

Materials:

  • Freshly isolated lung tissue (e.g., from rodent or human donor)

  • Low-melting-point agarose (B213101)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Vibratome

  • Culture plates

Procedure:

  • Perfuse the lungs via the pulmonary artery with saline to remove blood.

  • Instill a solution of low-melting-point agarose into the lungs via the trachea to inflate the airways.

  • Allow the agarose to solidify by cooling the lungs on ice.

  • Dissect the desired lung lobe and mount it onto the vibratome specimen holder.

  • Cut tissue slices of 200-300 µm thickness in a bath of cold DMEM.

  • Transfer the PCLS to culture plates containing fresh, pre-warmed DMEM and allow them to equilibrate.

  • Induce bronchoconstriction using an agent such as methacholine (B1211447) or histamine.

  • Treat the PCLS with varying concentrations of this compound or vehicle control.

  • Capture images of the airways at baseline, after bronchoconstriction, and after this compound treatment.

  • Analyze the images to quantify the changes in airway cross-sectional area.

Protocol 2: Ex Vivo Lung Perfusion (EVLP) for Anti-inflammatory Studies

Materials:

  • Isolated lung preparation

  • EVLP circuit (pump, reservoir, oxygenator, leukocyte filter)

  • Perfusate solution (e.g., Steen Solution® or similar)

  • Ventilator

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • This compound stock solution

Procedure:

  • Cannulate the pulmonary artery and left atrium of the isolated lung.

  • Connect the lung to the EVLP circuit and initiate perfusion with the acellular perfusate at a controlled temperature (37°C).

  • Commence mechanical ventilation with a protective strategy.

  • After a stabilization period, introduce an inflammatory stimulus like LPS into the perfusate.

  • Following the induction of an inflammatory response, administer this compound or a vehicle control to the perfusate.

  • Collect perfusate samples at regular intervals to measure inflammatory markers (e.g., TNF-α, IL-8) using ELISA or other immunoassays.

  • Monitor physiological parameters such as pulmonary artery pressure, airway pressure, and lung compliance throughout the experiment.

  • At the end of the experiment, tissue samples can be collected for histological analysis or molecular assays.

Visualizations

Mepifiline_PDE_Inhibition ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP  + PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA  + AMP AMP PDE->AMP Bronchodilation Bronchodilation PKA->Bronchodilation Anti_Inflammation Anti-inflammatory Effects PKA->Anti_Inflammation This compound This compound This compound->PDE  -

This compound's inhibitory effect on Phosphodiesterase (PDE).

Mepifiline_Adenosine_Antagonism Adenosine Adenosine Adenosine_Receptor Adenosine Receptor (e.g., A1, A2B) Adenosine->Adenosine_Receptor G_Protein G-protein Signaling Adenosine_Receptor->G_Protein Bronchoconstriction Bronchoconstriction G_Protein->Bronchoconstriction Inflammation Pro-inflammatory Effects G_Protein->Inflammation This compound This compound This compound->Adenosine_Receptor  -

This compound as an antagonist of Adenosine Receptors.

ExVivo_Workflow Lung_Isolation Isolate Lung Tissue Preparation Prepare Ex Vivo Model (PCLS or EVLP) Lung_Isolation->Preparation Stabilization Stabilization Period Preparation->Stabilization Stimulation Induce Stimulus (e.g., Methacholine, LPS) Stabilization->Stimulation Treatment Administer this compound or Vehicle Control Stimulation->Treatment Data_Collection Data Collection (Imaging, Perfusate Analysis) Treatment->Data_Collection Analysis Data Analysis and Interpretation Data_Collection->Analysis

General experimental workflow for this compound in ex vivo lung models.

Application Notes and Protocols for the Analytical Method Validation of Mepifiline and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepifiline, a derivative of theophylline (B1681296), is a bronchodilator used in the management of respiratory conditions. To support pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments, a robust and validated bioanalytical method for the quantification of this compound and its potential metabolites in biological matrices is essential. This document provides detailed application notes and protocols for the analytical method validation of this compound, leveraging High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies and validation parameters presented are based on established practices for similar xanthine (B1682287) derivatives and adhere to international regulatory guidelines.

Metabolic Pathway of this compound

This compound is structurally a compound of acefylline (B349644) (a derivative of theophylline) and mepyramine.[1][2][3] Given that this compound is a theophylline derivative, its metabolic pathway is anticipated to follow a similar route to that of theophylline. The primary metabolic transformations of theophylline occur in the liver, mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A2, and xanthine oxidase.[4][5] Key metabolic reactions for theophylline include N-demethylation and C8-oxidation.[4][5]

Based on this, the predicted metabolic pathway for the acefylline moiety of this compound would involve:

  • Hydroxylation: Oxidation at the C8 position to form 1,3-dimethyluric acid derivative.

  • N-Demethylation: Removal of methyl groups from the xanthine ring, leading to the formation of 1-methylxanthine (B19228) and 3-methylxanthine (B41622) derivatives.

The mepyramine moiety is likely to undergo metabolism through O-demethylation of the methoxy (B1213986) group and N-oxidation.

G This compound This compound Metabolite1 8-hydroxy-Mepifiline This compound->Metabolite1 CYP1A2, Xanthine Oxidase (Hydroxylation) Metabolite2 N-demethylated this compound (on xanthine) This compound->Metabolite2 CYP1A2 (N-Demethylation) Metabolite3 O-desmethyl-Mepifiline (on mepyramine) This compound->Metabolite3 CYP2D6 (example) (O-Demethylation) Metabolite4 N-oxide this compound (on mepyramine) This compound->Metabolite4 CYP3A4 (example) (N-Oxidation)

Predicted Metabolic Pathway of this compound.

Analytical Method Protocols

For the quantitative determination of this compound and its primary metabolites in biological matrices such as plasma and urine, two primary analytical techniques are proposed: HPLC-UV for routine analysis and LC-MS/MS for higher sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in plasma for therapeutic drug monitoring and pharmacokinetic studies where high sensitivity is not the primary requirement.

1.1. Sample Preparation: Protein Precipitation

  • To 200 µL of plasma sample, add 20 µL of an internal standard (IS) working solution (e.g., Theophylline-d6 at 10 µg/mL).

  • Add 600 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

1.2. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% formic acid in water (20:80, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 272 nm
Injection Volume 20 µL
Run Time 10 minutes
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity, making it ideal for the quantification of this compound and its metabolites at low concentrations in plasma and urine, particularly for detailed pharmacokinetic and metabolism studies.

2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma or urine sample, add 10 µL of IS working solution (e.g., this compound-d4 at 1 µg/mL).

  • Add 50 µL of 0.1 M sodium carbonate buffer (pH 9.0).

  • Add 600 µL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

2.2. LC-MS/MS Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient Elution Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions To be determined by direct infusion of this compound and synthesized metabolite standards. Example: this compound (precursor ion) -> (product ion)

Experimental Workflow

The overall workflow for the bioanalytical method development and validation is depicted below.

G cluster_0 Method Development cluster_1 Method Validation (ICH/FDA Guidelines) cluster_2 Sample Analysis A Select Analytical Technique (HPLC or LC-MS/MS) B Optimize Sample Preparation (PPT, LLE, or SPE) A->B C Optimize Chromatographic & MS Conditions B->C D Selectivity & Specificity C->D E Linearity & Range D->E F Accuracy & Precision E->F G Recovery & Matrix Effect F->G H Stability G->H I Process Study Samples (Plasma, Urine) H->I J Data Acquisition I->J K Data Analysis & Reporting J->K

Bioanalytical Method Validation Workflow.

Data Presentation: Quantitative Summary

The following tables present representative data for the validation of the proposed HPLC-UV method for this compound in human plasma. These values are based on typical acceptance criteria outlined in FDA and EMA guidelines for bioanalytical method validation.[6][7]

Table 1: Linearity of this compound in Human Plasma

Concentration (µg/mL)Mean Peak Area Ratio (n=5)% Accuracy% RSD
0.1 (LLOQ)0.02598.54.2
0.20.051101.23.5
0.50.128102.52.1
1.00.255100.81.8
5.01.27599.51.5
10.02.55099.81.2
15.03.825100.11.1
20.0 (ULOQ)5.100100.50.9
Regression Equation y = 0.254x + 0.001 >0.995

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; RSD: Relative Standard Deviation.

Table 2: Accuracy and Precision of this compound in Human Plasma

QC LevelNominal Conc. (µg/mL)Intra-day (n=6) Mean Conc. ± SD% Accuracy% RSDInter-day (n=18, 3 days) Mean Conc. ± SD% Accuracy% RSD
LLOQ0.10.099 ± 0.00599.05.10.102 ± 0.007102.06.9
Low QC0.30.295 ± 0.01298.34.10.305 ± 0.015101.74.9
Mid QC8.08.12 ± 0.24101.53.07.95 ± 0.3199.43.9
High QC16.015.85 ± 0.4599.12.816.21 ± 0.55101.33.4

QC: Quality Control; Conc.: Concentration; SD: Standard Deviation.

Table 3: Recovery and Matrix Effect of this compound in Human Plasma

QC LevelNominal Conc. (µg/mL)Mean Recovery (%)% RSDMean Matrix Effect (%)% RSD
Low QC0.388.55.295.16.3
Mid QC8.090.14.596.85.1
High QC16.089.34.894.55.8

Table 4: Stability of this compound in Human Plasma

Stability ConditionQC LevelNominal Conc. (µg/mL)Mean Stability (%)% RSD
Bench-top (4 hours, RT) Low QC0.398.53.8
High QC16.099.22.5
Freeze-Thaw (3 cycles) Low QC0.397.84.5
High QC16.098.53.1
Long-term (-80°C, 30 days) Low QC0.398.15.0
High QC16.099.03.6

RT: Room Temperature.

Conclusion

The provided application notes and protocols outline a comprehensive framework for the analytical method validation of this compound and its metabolites in biological matrices. The proposed HPLC-UV and LC-MS/MS methods, along with the detailed validation parameters, offer a robust starting point for researchers and scientists in the field of drug development. Adherence to these protocols will ensure the generation of high-quality, reliable data suitable for regulatory submissions and for advancing the understanding of this compound's clinical pharmacology.

References

Application Notes and Protocols for Mepifiline Delivery Optimization in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mepifiline is a compound comprised of mepyramine and theophylline-7-acetate, exhibiting both antihistaminic and anti-inflammatory properties.[1] Its primary mechanism of action involves the blockade of the histamine (B1213489) H1 receptor, making it a valuable candidate for investigating allergic and inflammatory responses in vitro.[1] Furthermore, the theophylline (B1681296) component may contribute to its anti-inflammatory effects through various mechanisms, including phosphodiesterase inhibition and modulation of inflammatory gene expression.[1][2][3]

Optimizing the delivery of this compound in in vitro systems is critical for obtaining accurate and reproducible experimental results. Poor solubility and suboptimal concentrations can lead to misleading data. These application notes provide a comprehensive guide to preparing and delivering this compound for various in vitro assays, ensuring maximal efficacy and consistency.

Physicochemical Properties and Stock Solution Preparation

While specific experimental data for this compound's physicochemical properties are limited, data for its constituent components, mepyramine and theophylline, can be used to guide initial protocol development.

Data Presentation: Physicochemical Properties of this compound Components

PropertyMepyramine Maleate (B1232345)TheophyllineTheophylline-7-acetic acidNotes & Recommendations for this compound
Molecular Weight 401.46 g/mol [4]180.16 g/mol [5]238.20 g/mol [6]The molecular weight of this compound is 523.59 g/mol .[6]
Aqueous Solubility Soluble in water to 100 mM[4][7]; ~10 mg/mL in PBS (pH 7.2)[8]1 g in 120 mL of water; soluble in hot water and alkaline solutions[5]Data not available.Based on its components, this compound is expected to have moderate aqueous solubility. For initial experiments, test solubility in PBS.
Organic Solvent Solubility ~20 mg/mL in ethanol; ~25 mg/mL in DMSO[8]Soluble in alcohol[5]47 mg/mL in DMSO[6]DMSO is a suitable solvent for preparing high-concentration stock solutions.
pKa A very strong basic compound. A pKd of 9.4 for the H1 receptor has been reported.[9]8.77[5][10]Data not available.The overall pKa will be influenced by both basic and acidic moieties.
logP -0.26 to -0.77 (for Theophylline)[10]Data not available.Data not available.The lipophilicity of this compound will influence its membrane permeability.

Experimental Protocol: Preparation of this compound Stock Solutions

This protocol outlines the steps for preparing a high-concentration stock solution of this compound, which can then be diluted to working concentrations for various in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Vortex mixer

  • Sterile, amber microcentrifuge tubes or vials

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound: Based on the desired stock concentration (e.g., 10 mM, 50 mM) and volume, calculate the mass of this compound needed using its molecular weight (523.59 g/mol ).

  • Dissolution in DMSO:

    • Carefully weigh the calculated amount of this compound powder and transfer it to a sterile amber tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile amber tube to ensure sterility.

  • Storage: Store the stock solution at -20°C for long-term storage (months) or at 4°C for short-term use (days to weeks).[6] Avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Experimental Workflow for Delivery Optimization

To ensure effective and non-toxic delivery of this compound to your in vitro model, a systematic optimization workflow should be followed.

experimental_workflow Experimental Workflow for this compound Delivery Optimization cluster_prep Preparation cluster_solubility Solubility & Stability cluster_cyto Cytotoxicity cluster_efficacy Efficacy prep_stock Prepare High-Concentration This compound Stock in DMSO det_max_sol Determine Max Soluble Concentration in Media prep_stock->det_max_sol Dilute assess_stability Assess Stability in Media (Precipitation Over Time) det_max_sol->assess_stability Observe cyto_assay Perform Cytotoxicity Assay (e.g., MTT, LDH) assess_stability->cyto_assay Test Concentrations det_nontoxic Determine Non-Toxic Concentration Range cyto_assay->det_nontoxic efficacy_assay Functional Assay (e.g., Cytokine Release) det_nontoxic->efficacy_assay Select Concentrations det_effective Determine Effective Concentration (IC50/EC50) efficacy_assay->det_effective

Caption: Workflow for optimizing this compound delivery in vitro.

Protocols for Key In Vitro Assays

The following are detailed protocols for assessing the antihistaminic and anti-inflammatory effects of this compound in vitro.

Anti-Allergic Activity: β-Hexosaminidase Release Assay in RBL-2H3 Cells

This assay measures the ability of this compound to inhibit the degranulation of mast cells, a key event in the allergic response.

Materials:

  • RBL-2H3 cells

  • DMEM supplemented with 10% FBS and antibiotics

  • Anti-DNP IgE

  • DNP-BSA (antigen)

  • This compound stock solution

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Sensitization: Sensitize the cells with anti-DNP IgE (e.g., 0.5 µg/mL) for 24 hours.

  • This compound Treatment:

    • Wash the cells twice with PBS.

    • Add fresh media containing various concentrations of this compound (prepared by diluting the stock solution). Include a vehicle control (DMSO at the same final concentration).

    • Incubate for 1-2 hours.

  • Antigen Challenge: Stimulate the cells with DNP-BSA (e.g., 10 µg/mL) for 30-60 minutes at 37°C to induce degranulation.

  • Supernatant Collection: Centrifuge the plate and collect the supernatants.

  • β-Hexosaminidase Assay:

    • In a new 96-well plate, mix a sample of the supernatant with the PNAG substrate solution.

    • Incubate at 37°C for 1 hour.

    • Add the stop solution.

  • Data Analysis: Measure the absorbance at 405 nm. The percentage of inhibition of β-hexosaminidase release is calculated relative to the vehicle-treated, antigen-stimulated control.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the ability of this compound to inhibit the production of nitric oxide, a pro-inflammatory mediator.

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • Griess Reagent

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Pre-treatment: Add fresh media containing various concentrations of this compound and incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a vehicle control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite (B80452) Measurement:

    • Collect the cell culture supernatants.

    • In a new 96-well plate, mix the supernatant with the Griess Reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the vehicle-treated, LPS-stimulated control.

Signaling Pathways

This compound's primary mode of action is through the antagonism of the H1 histamine receptor. The theophylline component also contributes to its anti-inflammatory effects through distinct pathways.

H1 Histamine Receptor Signaling Pathway

Histamine binding to the H1 receptor activates a Gq protein, initiating a signaling cascade that leads to the release of intracellular calcium and the activation of Protein Kinase C (PKC), ultimately promoting pro-inflammatory responses. This compound, as an H1 antagonist, blocks this pathway.

H1_signaling H1 Histamine Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates This compound This compound This compound->H1R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca Ca2+ ER->Ca Releases Ca->PKC Activates Inflammation Pro-inflammatory Response PKC->Inflammation Leads to Theophylline_signaling Theophylline Anti-inflammatory Signaling cluster_pde PDE Inhibition cluster_hdac HDAC Activation Theophylline Theophylline (from this compound) PDE Phosphodiesterases (PDE3, PDE4) Theophylline->PDE Inhibits HDAC2 Histone Deacetylase-2 (HDAC2) Theophylline->HDAC2 Activates cAMP cAMP PDE->cAMP Degrades AntiInflammatory1 Anti-inflammatory Effects cAMP->AntiInflammatory1 Leads to InflammatoryGenes Inflammatory Gene Expression HDAC2->InflammatoryGenes Suppresses AntiInflammatory2 Reduced Inflammation InflammatoryGenes->AntiInflammatory2 Reduction

References

Application Notes and Protocols for the Quantification of Mepifiline in Cell Culture Supernatant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepifiline, a combination of mepyramine (pyrilamine) and theophylline (B1681296) acetate, is a compound with potential therapeutic applications. Mepyramine acts as a histamine (B1213489) H1 antagonist, while theophylline is a methylxanthine that functions as a phosphodiesterase inhibitor and adenosine (B11128) receptor antagonist.[1][2][3] The quantification of this compound in biological matrices, such as cell culture supernatant, is crucial for a variety of research applications, including pharmacokinetic studies, mechanism of action investigations, and in vitro drug efficacy and metabolism assessments.

Signaling Pathways

This compound's pharmacological activity is a composite of its two active moieties. Understanding their distinct signaling pathways is essential for interpreting quantitative data in the context of cellular responses.

Mepyramine (Pyrilamine) Signaling Pathway

Mepyramine is a first-generation antihistamine that acts as an inverse agonist at the histamine H1 receptor. The binding of mepyramine to the H1 receptor inhibits the downstream signaling cascade typically initiated by histamine. This pathway is primarily mediated through a Gq-protein coupled receptor, leading to the activation of phospholipase C (PLC).[1][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which subsequently modulate intracellular calcium levels and protein kinase C (PKC) activity, respectively.[6]

Mepyramine_Signaling_Pathway cluster_membrane Cell Membrane Histamine Histamine H1R H1 Receptor Histamine->H1R Mepyramine Mepyramine Mepyramine->H1R Inhibits Gq Gq-protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Inflammation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Mepyramine's inhibitory action on the H1 receptor signaling pathway.
Theophylline Signaling Pathway

Theophylline exerts its effects through multiple mechanisms. Primarily, it acts as a non-selective inhibitor of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP).[2][7] By inhibiting PDEs, theophylline increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and subsequent downstream effects, including smooth muscle relaxation and reduced inflammation.[2] Additionally, theophylline is a non-selective antagonist of adenosine receptors, which can contribute to its bronchodilatory effects.[3][7] A more recently discovered mechanism is the activation of histone deacetylases (HDACs), which can suppress the transcription of inflammatory genes.[8]

Theophylline_Signaling_Pathway Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits Adenosine_R Adenosine Receptor Theophylline->Adenosine_R Antagonizes HDAC Histone Deacetylase (HDAC) Theophylline->HDAC Activates cAMP cAMP PDE->cAMP Degrades Inflammatory_Genes Inflammatory Gene Transcription HDAC->Inflammatory_Genes Suppresses PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation

Caption: The multifaceted signaling pathways of Theophylline.

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol outlines a general procedure for the quantification of this compound in cell culture supernatant. Note: This is a template and requires optimization and validation for your specific cell line, culture medium, and instrumentation.

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample, such as a stable isotope-labeled analog or a related pharmaceutical compound)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Cell culture supernatant samples

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • HPLC vials

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for cleaning up biological samples prior to LC-MS/MS analysis.[9]

Sample_Preparation_Workflow start Start: Cell Culture Supernatant add_IS Add Internal Standard (IS) start->add_IS add_ACN Add cold Acetonitrile (3x volume) add_IS->add_ACN vortex Vortex vigorously add_ACN->vortex centrifuge Centrifuge at high speed (e.g., 14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant_transfer Transfer supernatant to a new tube centrifuge->supernatant_transfer evaporate Evaporate to dryness (optional, for concentration) supernatant_transfer->evaporate filter Filter through 0.22 µm syringe filter supernatant_transfer->filter If not concentrating reconstitute Reconstitute in mobile phase evaporate->reconstitute reconstitute->filter analyze Analyze by LC-MS/MS filter->analyze

Caption: Workflow for sample preparation by protein precipitation.

Procedure:

  • To 100 µL of cell culture supernatant in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a new microcentrifuge tube.

  • (Optional) For low concentrations, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

LC-MS/MS Method

The following are suggested starting conditions for method development.

Liquid Chromatography (LC) Parameters:

ParameterSuggested Condition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: These must be optimized by infusing a standard solution of this compound and the internal standard into the mass spectrometer to determine the precursor ions and the most abundant and stable product ions.

Data Analysis and Quantification
  • Generate a calibration curve by preparing a series of known concentrations of this compound in the same cell culture medium used for the experiments. Process these standards using the same sample preparation procedure.

  • Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis to obtain the calibration curve.

  • Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from method validation. The values presented are hypothetical and should be replaced with experimentally determined data.

ParameterExpected Performance
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) To be determined (e.g., < 0.5 ng/mL)
Limit of Quantification (LOQ) To be determined (e.g., < 1 ng/mL)
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Matrix Effect To be evaluated and minimized

Conclusion

This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the quantification of this compound in cell culture supernatant. The provided protocols for sample preparation and analysis, along with the illustrative diagrams of the relevant signaling pathways, offer a solid starting point for researchers. It is imperative to perform a thorough method validation to ensure the accuracy, precision, and reliability of the obtained data for its intended application.

References

Application Notes & Protocols: Experimental Design for Mepifiline Preclinical Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mepifiline for Combination Cancer Therapy

This compound is a compound of mepyramine and theophylline-7-acetic acid. Theophylline (B1681296), a methylxanthine, functions as a non-selective phosphodiesterase (PDE) inhibitor and an adenosine (B11128) receptor antagonist. Mepyramine is a first-generation antihistamine. This unique combination of activities provides a compelling, multi-pronged rationale for its investigation in combination cancer therapy.

Rationale for Combination Studies:

  • Chemotherapy Sensitization: As a PDE inhibitor, theophylline can increase intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are involved in cell cycle arrest and apoptosis. Studies have shown that PDE inhibitors can synergize with standard chemotherapeutic agents, such as platinum-based drugs, to enhance cancer cell killing[1]. This suggests this compound could be used to increase the efficacy of conventional chemotherapy and potentially overcome resistance mechanisms.

  • Immunotherapy Enhancement: The tumor microenvironment (TME) is often characterized by high levels of extracellular adenosine, which suppresses the activity of cytotoxic T cells and natural killer (NK) cells by binding to A2A and A2B receptors[2][3][4]. As an adenosine receptor antagonist, this compound can block this key immunosuppressive pathway, thereby unleashing an anti-tumor immune response[3][5][6]. Furthermore, the mepyramine component, an antihistamine, may target the histamine (B1213489) receptor H1 (HRH1) on tumor-associated macrophages (TAMs), reducing their immunosuppressive functions and further promoting T cell activation[7]. This dual immunomodulatory activity makes this compound a strong candidate for combination with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1).

This document provides a detailed framework and protocols for the preclinical evaluation of this compound in combination with other anti-cancer agents, focusing on in vitro synergy assessment and in vivo efficacy studies.

Overall Experimental Workflow

The preclinical assessment of this compound combination therapy follows a logical progression from initial in vitro screening to mechanistic validation and finally to in vivo efficacy testing. This workflow ensures that only the most promising combinations are advanced to more complex and resource-intensive animal studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vitro Mechanistic Validation cluster_2 Phase 3: In Vivo Efficacy Testing A Single-Agent IC50 Determination (this compound & Drug X) B Combination Dose-Matrix Synergy Screening (e.g., Chou-Talalay Method) A->B Inform Dosing C Identify Synergistic Combinations (CI < 1) B->C Calculate Synergy D Apoptosis Assay (e.g., Annexin V) C->D Validate Synergy F Establish Xenograft Tumor Model C->F Advance to In Vivo E Signaling Pathway Analysis (Western Blot for PI3K/Akt, MAPK/ERK) D->E G 4-Arm Treatment Study: 1. Vehicle 2. This compound 3. Drug X 4. Combination F->G H Monitor Tumor Growth, Body Weight & Survival G->H I Endpoint Analysis: Tumor Volume & Biomarkers H->I

Caption: High-level workflow for preclinical this compound combination studies.

In Vitro Experimental Protocols & Data Presentation

In vitro assays are essential for determining the cytotoxic potential of this compound and its combination partners and for quantifying any synergistic interactions. For the purpose of these protocols, "Drug X" will be used to denote a hypothetical combination agent (e.g., a chemotherapy agent or a targeted kinase inhibitor).

Protocol 1: Single-Agent Dose-Response Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) for this compound and Drug X individually in selected cancer cell lines.

Method: CellTiter-Glo® Luminescent Cell Viability Assay [8]

  • Cell Seeding: Seed cancer cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 90 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare 10X serial dilutions of this compound and Drug X in culture medium.

  • Cell Treatment: Add 10 µL of the 10X drug solutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract background luminescence (medium + reagent only).

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Calculate IC50 values using a non-linear regression model (e.g., log(inhibitor) vs. response) in statistical software like GraphPad Prism.

Data Presentation: IC50 Values

Cell LineCompoundIC50 (µM) ± SD
Cell Line AThis compound[Value]
Cell Line ADrug X[Value]
Cell Line BThis compound[Value]
Cell Line BDrug X[Value]
Protocol 2: Combination Drug Synergy Assessment

Objective: To assess whether the combination of this compound and Drug X results in a synergistic, additive, or antagonistic effect on cell viability.

Method: Chou-Talalay Combination Index (CI) Method [9][10][11]

  • Experimental Design: Based on the individual IC50 values, design a dose matrix. A common approach is to test combinations at a constant ratio (e.g., based on the ratio of their IC50s) or a non-constant ratio matrix. For a constant ratio experiment, prepare serial dilutions of a stock solution containing both drugs at a fixed ratio (e.g., 1:1, 1:2 based on their IC50s).

  • Assay Procedure:

    • Seed cells as described in Protocol 1.

    • Treat cells with serial dilutions of this compound alone, Drug X alone, and the combination mixture. Include a vehicle control.

    • Incubate for 72 hours.

    • Assess cell viability using the CellTiter-Glo® assay as described in Protocol 1.

  • Data Analysis:

    • For each drug and the combination, determine the doses required to achieve various levels of effect (Fraction affected, Fa), e.g., 50% inhibition (Fa = 0.5), 75% inhibition (Fa = 0.75), etc.

    • Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. The CI value determines the nature of the interaction:

      • CI < 1: Synergism

      • CI = 1: Additive Effect

      • CI > 1: Antagonism

Data Presentation: Combination Index (CI) Values

Cell LineEffect Level (Fa)CI ValueInterpretation
Cell Line A0.50 (IC50)[Value][Synergism]
Cell Line A0.75 (IC75)[Value][Synergism]
Cell Line A0.90 (IC90)[Value][Synergism]
Protocol 3: Apoptosis Assay by Annexin V Staining

Objective: To determine if the synergistic cytotoxicity observed is due to an increase in apoptosis.

Method: Annexin V-FITC / Propidium Iodide (PI) Staining [7][12][13]

  • Cell Treatment: Seed cells in 6-well plates. Treat with this compound, Drug X, and the combination at synergistic concentrations (e.g., their respective IC50 values and a combination of 0.5x IC50 each). Include a vehicle control. Incubate for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet once with cold 1X PBS.

    • Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI Staining Solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples by flow cytometry immediately.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Data Presentation: Apoptosis Quantification

Treatment Group% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control[Value][Value][Value]
This compound (IC50)[Value][Value][Value]
Drug X (IC50)[Value][Value][Value]
Combination[Value][Value][Value]

In Vivo Experimental Protocols & Data Presentation

In vivo studies are critical for validating the therapeutic efficacy of the this compound combination in a physiological context.

Protocol 4: Xenograft Tumor Model Study

Objective: To evaluate the anti-tumor efficacy of this compound in combination with Drug X in an immunodeficient mouse model bearing human tumor xenografts.

Methodology [14][15]

  • Cell Preparation: Harvest cancer cells that showed in vitro synergy. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., NOD-SCID or NSG mice, 6-8 weeks old).

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=8-10 mice per group).

  • Treatment Groups (4-Arm Design) [6][16]:

    • Group 1 (Control): Vehicle

    • Group 2 (Mono-therapy): this compound (at a predetermined dose and schedule)

    • Group 3 (Mono-therapy): Drug X (at its standard preclinical dose)

    • Group 4 (Combination): this compound + Drug X

  • Treatment Administration: Administer drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 21-28 days).

  • Monitoring:

    • Measure tumor volume 2-3 times per week.

    • Measure mouse body weight 2-3 times per week as an indicator of toxicity.

    • Monitor animal health daily.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size, exhibit ulceration, or if body weight loss exceeds 20%. Tumors can be harvested for subsequent biomarker analysis.

Data Presentation: In Vivo Efficacy

Table 4.1: Tumor Growth Inhibition

Treatment GroupMean Tumor Volume (mm³) at Day X ± SEM% Tumor Growth Inhibition (TGI)
Vehicle Control[Value]N/A
This compound[Value][Value]
Drug X[Value][Value]
Combination[Value][Value]

Table 4.2: Animal Body Weight

Treatment GroupMean Body Weight (g) at Day 0 ± SEMMean Body Weight (g) at Day X ± SEM% Change in Body Weight
Vehicle Control[Value][Value][Value]
This compound[Value][Value][Value]
Drug X[Value][Value][Value]
Combination[Value][Value][Value]

Mechanism of Action Elucidation

Understanding the molecular mechanisms underlying a synergistic interaction is crucial for further development. Theophylline is known to affect key cancer signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Prolif1 Cell Proliferation & Survival mTOR->Prolif1 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif2 Cell Proliferation & Survival ERK->Prolif2 This compound This compound This compound->AKT inhibits (hypothesized) DrugX Drug X (e.g., MEK Inhibitor) DrugX->MEK

Caption: Hypothesized targeting of PI3K/Akt and MAPK/ERK pathways.

Protocol 5: Western Blotting for Signaling Pathway Analysis

Objective: To measure changes in the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways following treatment.

Methodology [2]

  • Protein Extraction: Treat cells in 6-well plates as described in Protocol 3 for a shorter duration (e.g., 1-6 hours) to capture signaling events. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

    • PI3K/Akt Pathway: p-Akt (Ser473), total Akt, p-mTOR, total mTOR.

    • MAPK/ERK Pathway: p-ERK1/2 (Thr202/Tyr204), total ERK1/2.

    • Loading Control: GAPDH or β-Actin.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 6. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

  • Quantification: Densitometry analysis can be performed using software like ImageJ to quantify band intensity, normalized to the loading control.

Data Presentation: Western Blot Quantification

Treatment Groupp-Akt / Total Akt (Fold Change)p-ERK / Total ERK (Fold Change)
Vehicle Control1.01.0
This compound[Value][Value]
Drug X[Value][Value]
Combination[Value][Value]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Mepifiline Instability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mepifiline analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a pharmaceutical compound comprised of a salt of Theophylline-7-acetic acid and Mepyramine (also known as Pyrilamine). Theophylline-7-acetic acid is a derivative of theophylline (B1681296), a methylxanthine used in respiratory diseases, while Mepyramine is a first-generation antihistamine. The stability of this compound in biological samples is a critical concern because degradation of either the theophylline or the mepyramine component will lead to inaccurate quantification, impacting pharmacokinetic, pharmacodynamic, and toxicological studies.

Q2: What are the primary factors that can affect this compound stability in biological samples?

The stability of this compound in biological matrices can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate the degradation of both theophylline and mepyramine components.[1]

  • pH: this compound's components may be susceptible to pH-dependent hydrolysis. Mepyramine, in particular, may degrade under acidic or alkaline conditions.

  • Light Exposure: Photodegradation can be a concern for photosensitive compounds. It is crucial to protect samples from light.

  • Oxidation: The presence of oxidizing agents in the sample or exposure to air can lead to oxidative degradation.

  • Enzymatic Degradation: Enzymes present in biological matrices, such as plasma esterases or cytochrome P450 enzymes, can metabolize the individual components of this compound.[2]

Q3: What are the recommended storage conditions for biological samples containing this compound?

To ensure the stability of this compound, it is recommended to store biological samples (e.g., plasma, serum) at ultra-low temperatures.

Storage ConditionTheophylline Stability (in plasma)Mepyramine Stability (inferred)Recommendation for this compound
Room Temperature (25°C)Significant decline after 7 days.[1]Prone to degradation.Avoid. Process samples immediately.
Refrigerated (4°C)No significant change for 7 days.[1]Short-term stability may be acceptable.Suitable for short-term storage (up to 24 hours).
Frozen (-20°C)A decline of 6.6% after 6 months.[1]Generally stable.Acceptable for intermediate-term storage.
Ultra-low (-80°C)Considered stable for long-term storage.Considered stable for long-term storage.Recommended for long-term storage.

Q4: Are there any known degradation products of this compound's components?

Forced degradation studies on Mepyramine have shown that it can degrade under acidic, alkaline, and oxidative conditions.[3] While specific degradation products of this compound as a combined entity in biological samples are not extensively documented, potential degradation pathways can be inferred from its components. For Mepyramine, degradation may involve cleavage of the ether linkage or modifications to the pyridine (B92270) ring. Theophylline can be metabolized to various methylxanthine and methyluric acid derivatives.[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound in biological samples.

Problem 1: Low or no recovery of this compound from the sample.

Possible Cause Troubleshooting Step
Degradation during sample collection and handling. Ensure rapid processing of samples after collection. Use appropriate anticoagulants (e.g., EDTA) and keep samples on ice.
Inappropriate storage conditions. Immediately freeze samples at -80°C after collection and processing. Avoid repeated freeze-thaw cycles.
Inefficient extraction procedure. Optimize the sample preparation method. A liquid-liquid extraction or solid-phase extraction (SPE) protocol designed for both basic (Mepyramine) and acidic (Theophylline-7-acetic acid) compounds is recommended.
Adsorption to container surfaces. Use low-binding polypropylene (B1209903) tubes for sample collection and storage.

Problem 2: High variability in this compound concentrations between replicate samples.

Possible Cause Troubleshooting Step
Inconsistent sample handling. Standardize the entire workflow from sample collection to analysis. Ensure uniform timing for each step.
Partial degradation of the analyte. Review storage and handling procedures. Analyze a quality control sample with a known concentration of this compound to assess the stability during the analytical run.
Matrix effects in the analytical method (e.g., LC-MS/MS). Develop and validate a robust analytical method that minimizes matrix effects. Use a stable isotope-labeled internal standard for both theophylline-7-acetic acid and mepyramine if available.

Problem 3: Appearance of unknown peaks in the chromatogram.

Possible Cause Troubleshooting Step
Degradation of this compound. Conduct forced degradation studies (acid, base, oxidation, light, heat) on a this compound standard to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method.[3]
Interference from endogenous matrix components. Optimize the chromatographic separation to resolve the analyte peaks from interfering peaks. A gradient elution may be necessary.
Contamination. Ensure all solvents, reagents, and labware are clean and of high purity.

Experimental Protocols

Protocol 1: Sample Collection and Handling

  • Collect whole blood samples in tubes containing K2EDTA as an anticoagulant.

  • Immediately place the tubes on ice.

  • Within 1 hour of collection, centrifuge the blood at 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma to clearly labeled, low-binding polypropylene tubes.

  • Immediately freeze the plasma samples at -80°C until analysis.

Protocol 2: Proposed Stability-Indicating LC-MS/MS Method for Simultaneous Quantification of Theophylline-7-acetic Acid and Mepyramine

This protocol is a proposed method based on established techniques for the individual components and requires validation.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard solution containing deuterated analogs of theophylline and mepyramine.

    • Pre-treat the sample by adding 200 µL of 0.1% formic acid in water.

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system

    • Column: C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive for Mepyramine and Negative for Theophylline-7-acetic acid (requires rapid polarity switching).

    • MRM Transitions: To be determined by infusing pure standards of Theophylline-7-acetic acid and Mepyramine.

Visualizations

experimental_workflow cluster_collection Sample Collection & Handling cluster_analysis Sample Analysis blood_collection Whole Blood Collection (K2EDTA tubes, on ice) centrifugation Centrifugation (1500 x g, 10 min, 4°C) blood_collection->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation storage Storage (-80°C) plasma_separation->storage sample_prep Sample Preparation (SPE) storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: Experimental workflow for this compound analysis in plasma.

degradation_pathway cluster_theophylline Theophylline-7-acetic acid Component cluster_mepyramine Mepyramine Component This compound This compound Theophylline_Degradation Metabolism / Hydrolysis This compound->Theophylline_Degradation Dissociation Mepyramine_Degradation Hydrolysis / Oxidation / Photolysis This compound->Mepyramine_Degradation Dissociation Theophylline_Products Methylxanthines, Methyluric Acids Theophylline_Degradation->Theophylline_Products Mepyramine_Products Ether Cleavage Products, Pyridine Ring Derivatives Mepyramine_Degradation->Mepyramine_Products troubleshooting_logic cluster_stability_issues Stability Issues cluster_method_issues Analytical Method Issues start Inaccurate this compound Results check_stability Review Sample Handling & Storage Conditions start->check_stability check_method Evaluate Analytical Method start->check_method improper_storage Improper Storage Temp/Duration? check_stability->improper_storage low_recovery Low Extraction Recovery? check_method->low_recovery degradation Evidence of Degradation (Extra Peaks)? improper_storage->degradation optimize_storage Optimize Storage (e.g., -80°C) degradation->optimize_storage stability_indicating_method Develop Stability- Indicating Method degradation->stability_indicating_method matrix_effects Matrix Effects Present? low_recovery->matrix_effects optimize_spe Optimize SPE Protocol matrix_effects->optimize_spe use_is Use Stable Isotope Internal Standard matrix_effects->use_is

References

Technical Support Center: Overcoming Mepifiline Solubility Challenges in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with Mepifiline in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a compound that consists of Mepyramine and Theophylline-7-acetic acid.[1][2] It is primarily classified as a first-generation antihistamine that functions by blocking H1 histamine (B1213489) receptors.[1] Key physicochemical properties are summarized in the table below.

Q2: Which solvents are recommended for preparing this compound stock solutions?

While direct solubility data for this compound is limited, information on its individual components, Mepyramine and Theophylline, can guide solvent selection. Dimethyl sulfoxide (B87167) (DMSO) is the most recommended primary solvent for creating high-concentration stock solutions of this compound for in vitro use. Ethanol (B145695) can also be considered as an alternative.

Q3: What is the recommended starting concentration for a this compound stock solution?

A starting concentration of 10 mM to 50 mM in 100% DMSO is a common practice for preparing stock solutions of compounds for in vitro screening. The optimal concentration may vary depending on the specific experimental requirements and the observed solubility of this compound in DMSO.

Q4: I am observing precipitation when I dilute my this compound stock solution in aqueous media. What should I do?

Precipitation upon dilution into aqueous buffers or cell culture media is a common issue with compounds dissolved in organic solvents. Here are several troubleshooting steps:

  • Lower the final concentration: The most straightforward approach is to use a more diluted final concentration of this compound in your assay.

  • Increase the solvent concentration in the final solution: While keeping the solvent concentration as low as possible is ideal, sometimes a slightly higher percentage (e.g., up to 0.5% DMSO) is necessary to maintain solubility. Always include a vehicle control with the same solvent concentration to account for any solvent-induced effects.

  • Use a co-solvent: In some cases, a combination of solvents can improve solubility. For instance, preparing the stock in DMSO and then using a dilution buffer containing a small percentage of another miscible solvent might help.

  • pH adjustment: The solubility of compounds can be pH-dependent. Mepyramine's affinity for its receptor can be affected by pH, and Theophylline's solubility can also be influenced by the pH of the medium.[3] Experimenting with slight adjustments to the pH of your aqueous medium (if permissible for your assay) may improve this compound's solubility.

  • Gentle warming and sonication: Briefly warming the solution to 37°C and using a sonicator can help in dissolving the compound. However, be cautious about the compound's stability at higher temperatures.

Q5: What is the maximum concentration of DMSO or ethanol that is safe for my cells?

The cytotoxicity of organic solvents is cell-line dependent. It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the solvent. Generally, for most cell lines:

  • DMSO: Concentrations should be kept at or below 0.5% (v/v) to minimize cytotoxic effects.[4][5][6] Some sensitive cell lines may require even lower concentrations (≤ 0.1%).

  • Ethanol: Similar to DMSO, the final concentration of ethanol in cell culture should ideally be 0.5% (v/v) or lower.[7][8]

Always include a vehicle-only control in your experiments to assess the impact of the solvent on your experimental results.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Components

PropertyThis compoundMepyramine (as maleate (B1232345) salt)Theophylline
Molecular Formula C₂₆H₃₃N₇O₅[1][2][9]C₁₇H₂₃N₃O · C₄H₄O₄C₇H₈N₄O₂
Molecular Weight 523.59 g/mol [2]401.46 g/mol 180.16 g/mol
Solubility in DMSO Data not available~20 mg/mL[10][11] (≥100 mg/mL also reported[12])Soluble, synergistic effect with water[13]
Solubility in Ethanol Data not available~20 mg/mL[10][11]Sparingly soluble
Solubility in Water Data not available~10 mg/mL in PBS (pH 7.2)[11] (Soluble to 100 mM also reported)Sparingly soluble[13]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Water bath at 37°C (optional)

Procedure:

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh out 5.24 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • Troubleshooting Poor Dissolution: If the compound does not dissolve completely, you can try the following:

    • Sonication: Place the tube in a sonicator bath for 5-10 minutes.

    • Gentle Warming: Place the tube in a 37°C water bath for 5-10 minutes, followed by vortexing. Avoid excessive heat to prevent degradation.

  • Storage: Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Dilution of this compound Stock Solution for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed sterile cell culture medium or assay buffer

  • Sterile pipette tips and tubes

Procedure:

  • Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in your pre-warmed cell culture medium or assay buffer to achieve the desired final concentrations.

    • Important: Ensure the final concentration of DMSO in the cell culture medium remains below the cytotoxic level for your specific cell line (ideally ≤ 0.1% v/v).

    • Example for a 1:1000 dilution (to achieve a final concentration of 10 µM this compound with 0.1% DMSO): Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium. Mix well by gentle pipetting.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium to match the highest concentration of DMSO used in your experimental wells.

  • Application to Cells: Add the diluted this compound solutions and the vehicle control to your cell cultures and proceed with your experimental protocol.

Mandatory Visualization

Mepifiline_Solubility_Troubleshooting start Start: Need to prepare this compound for in vitro assay stock_prep Prepare a 10-50 mM stock solution in 100% DMSO start->stock_prep dissolves Does the compound fully dissolve? stock_prep->dissolves yes_dissolves Yes dissolves->yes_dissolves Yes no_dissolves No dissolves->no_dissolves No dilution Dilute stock solution into aqueous assay buffer/cell culture medium yes_dissolves->dilution troubleshoot_stock Troubleshoot stock preparation: - Vortex thoroughly - Gentle warming (37°C) - Sonicate no_dissolves->troubleshoot_stock troubleshoot_stock->stock_prep precipitation Does precipitation occur upon dilution? dilution->precipitation yes_precipitates Yes precipitation->yes_precipitates Yes no_precipitates No precipitation->no_precipitates No troubleshoot_dilution Troubleshoot dilution precipitation: - Lower final this compound concentration - Test higher final DMSO % (e.g., 0.5%) - Adjust buffer pH (if possible) - Consider co-solvents yes_precipitates->troubleshoot_dilution vehicle_control Prepare and test a vehicle control (same final solvent concentration) no_precipitates->vehicle_control troubleshoot_dilution->dilution cytotoxicity Is the vehicle control cytotoxic? vehicle_control->cytotoxicity yes_cytotoxic Yes cytotoxicity->yes_cytotoxic Yes no_cytotoxic No cytotoxicity->no_cytotoxic No reduce_solvent Reduce final solvent concentration and re-optimize this compound concentration yes_cytotoxic->reduce_solvent proceed Proceed with the experiment no_cytotoxic->proceed reduce_solvent->stock_prep

Caption: Troubleshooting workflow for this compound solubility.

Mepifiline_Signaling_Pathway cluster_inhibition Inhibition This compound This compound H1R Histamine H1 Receptor (H1R) This compound->H1R blocks Gq11 Gq/11 Protein H1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_response Allergic & Inflammatory Responses Ca_release->Allergic_response PKC_activation->Allergic_response

Caption: this compound's mechanism of action via H1 receptor blockade.

References

Technical Support Center: Optimizing Mepifiline Concentration for Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Mepifiline for cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Mepyramine theophylline (B1681296) acetate, is a histamine (B1213489) H1 antagonist.[1][2][3][4] Its primary mechanism of action is to block the effects of histamine at H1 receptors. It has been used in the treatment of asthma.[3][5][6]

Q2: What is a recommended starting concentration range for this compound in cell-based assays?

Q3: How should I prepare a stock solution of this compound?

Q4: My vehicle control (e.g., DMSO) is showing significant cell death. What should I do?

If the vehicle control shows significant toxicity, the concentration of the solvent is likely too high. The final concentration of DMSO in the culture medium should generally be kept below 0.5%. It is advisable to perform a vehicle toxicity test to determine the maximum tolerated concentration of the solvent for each specific cell line.[8]

Troubleshooting Guide

This guide addresses common problems you may encounter when optimizing this compound concentration in your cell-based experiments.

Problem Possible Cause Solution
No significant effect observed even at high concentrations of this compound. 1. Low potency: The compound may have low potency in the chosen cell line. 2. Poor solubility: this compound may not be fully dissolved in the culture medium. 3. Compound degradation: The compound may have degraded due to improper storage or handling. 4. Cell line insensitivity: The cell line may not express the H1 receptor or the relevant signaling pathway may not be active.1. Test a wider concentration range or different, potentially more sensitive, cell lines. [8] 2. Visually inspect the stock solution and working solutions for any precipitates. Consider using a different solvent or a solubilizing agent. 3. Ensure proper storage of the this compound stock solution (e.g., -20°C or -80°C, protected from light). 4. Verify the expression of the H1 receptor in your cell line using techniques like qPCR or western blotting.
High variability between replicate wells. 1. Inconsistent cell seeding: Uneven distribution of cells in the wells. 2. Pipetting errors: Inaccurate dispensing of cells or this compound. 3. Edge effects: Evaporation from the outer wells of the microplate.1. Ensure a homogenous single-cell suspension before seeding. Gently swirl the plate after seeding to ensure even distribution. [9] 2. Use calibrated pipettes and practice consistent pipetting techniques. [8] 3. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples and instead fill them with sterile medium or PBS. [10]
IC50 value is highly variable between experiments. 1. Inconsistent cell health and passage number: Cell characteristics can change with passage number. 2. Variations in incubation time: The duration of this compound treatment can affect the outcome. 3. Inconsistent reagent quality: Variations in media, serum, or other reagents.1. Use cells within a consistent and low passage number range for all experiments. Regularly monitor cell health and morphology. [11] 2. Strictly adhere to the same incubation times for all experiments. 3. Use the same lot of reagents whenever possible and ensure proper storage.

Experimental Protocols

Protocol: Determining the IC50 of this compound using an MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

1. Cell Seeding:

  • Harvest and count cells from a sub-confluent culture.
  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
  • Incubate the plate for 18-24 hours at 37°C and 5% CO₂ to allow cells to attach.[12]

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution to create a range of working concentrations in culture medium.
  • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound.
  • Include wells for a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and an untreated control (medium only).[8]
  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
  • Add 10 µL of the MTT solution to each well.
  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

4. Data Analysis:

  • Read the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the untreated control.
  • Plot the percentage of viability against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

Visualizations

Mepifiline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq protein H1R->Gq This compound This compound This compound->H1R Inhibition PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: Hypothetical signaling pathway for this compound as an H1 antagonist.

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 18-24h seed_cells->incubate1 prepare_this compound Prepare this compound serial dilutions incubate1->prepare_this compound treat_cells Treat cells with this compound prepare_this compound->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining the IC50 of this compound.

Troubleshooting_Logic start Experiment Issue no_effect No significant effect? start->no_effect high_variability High variability? start->high_variability inconsistent_ic50 Inconsistent IC50? start->inconsistent_ic50 no_effect->high_variability No check_potency Check Potency & Solubility no_effect->check_potency Yes high_variability->inconsistent_ic50 No check_seeding Check Cell Seeding & Pipetting high_variability->check_seeding Yes check_passage Check Cell Health & Passage inconsistent_ic50->check_passage Yes optimize_concentration Optimize Concentration / Cell Line check_potency->optimize_concentration refine_technique Refine Technique check_seeding->refine_technique standardize_protocol Standardize Protocol check_passage->standardize_protocol end Resolved optimize_concentration->end refine_technique->end standardize_protocol->end

Caption: Troubleshooting workflow for this compound experiments.

References

Addressing analytical interference in Mepifiline bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Mepifiline. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate bioanalysis important?

A1: this compound, also known as Mepyramine, is a first-generation antihistamine that acts as a selective histamine (B1213489) H1 receptor inverse agonist.[1] It is used to treat allergies and as a complementary therapy for mild to moderate acute asthma. Accurate bioanalysis is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments to ensure its efficacy and safety.

Q2: Which analytical technique is most suitable for this compound quantification in biological matrices?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of this compound in biological fluids like plasma. This technique offers high sensitivity, selectivity, and accuracy, which are essential for measuring low concentrations of the drug and its metabolites.[2]

Q3: What are the primary sources of analytical interference in this compound bioanalysis?

A3: The main challenges in this compound bioanalysis stem from:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids (B1166683) in plasma) can suppress or enhance the ionization of this compound, affecting accuracy and precision.

  • Metabolite Interference: this compound metabolites may have similar structures and chromatographic behavior, potentially causing interference with the parent drug's quantification.

  • Co-eluting Substances: Other drugs administered concomitantly or their metabolites can interfere with the analysis.

  • Non-specific Binding: this compound has been shown to bind to proteins other than its target receptor, such as cytochrome P450 isozymes, which could potentially interfere with sample preparation and analysis.[3]

Q4: How can I minimize matrix effects in my this compound assay?

A4: Minimizing matrix effects involves a combination of strategies:

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than simple protein precipitation.

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate this compound from the regions where matrix components elute is critical. A post-column infusion experiment can identify these "suppression zones."

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction during quantification.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during this compound bioanalysis.

Problem 1: Poor Peak Shape or Tailing for this compound

  • Possible Cause 1: Secondary Silanol (B1196071) Interactions

    • Solution: this compound is a basic compound.[1] Free silanol groups on the surface of the silica-based C18 column can interact with the amine groups of this compound, causing peak tailing. Try using a mobile phase with a slightly acidic pH (e.g., 0.1% formic acid) to protonate the silanols and reduce these interactions. Alternatively, use an end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl).

  • Possible Cause 2: Metal Chelation

    • Solution: Residual metal ions in the HPLC system or column can chelate with this compound. Adding a small amount of a chelating agent like EDTA to the mobile phase can improve peak shape.

Problem 2: High Variability in Quality Control (QC) Samples

  • Possible Cause: Inconsistent Matrix Effects

    • Solution: This suggests that different lots of the biological matrix are causing varying degrees of ion suppression or enhancement.

      • Re-evaluate Sample Preparation: Ensure your sample cleanup is robust. Consider switching from protein precipitation to SPE or LLE for cleaner extracts.

      • Verify Internal Standard Performance: If not already using one, incorporate a stable isotope-labeled internal standard for this compound. If a structural analog is used, ensure it co-elutes and tracks the analyte's ionization variability.

      • Assess Lot-to-Lot Matrix Variability: Quantify the matrix factor across at least six different lots of blank matrix to understand the extent of the variability.

Problem 3: Low Analyte Recovery

  • Possible Cause 1: Inefficient Extraction

    • Solution: The choice of extraction solvent is critical. For LLE, test various organic solvents with different polarities (e.g., ethyl acetate, methyl tert-butyl ether) and at different pH values to find the optimal conditions for this compound extraction. For SPE, ensure the sorbent type (e.g., C18, mixed-mode cation exchange) and the wash/elution solvents are appropriate for this compound's chemical properties.

  • Possible Cause 2: Analyte Instability

    • Solution: this compound may be unstable during sample collection, storage, or processing. Conduct stability tests at each stage (bench-top, freeze-thaw, long-term storage) to identify and mitigate any degradation issues.[4] This may involve keeping samples on ice, adding stabilizers, or minimizing processing time.

Experimental Protocols & Data

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol allows for the quantitative determination of matrix effects by comparing the analyte response in a post-extraction spiked matrix sample to its response in a neat solution.

  • Prepare Set A (Neat Solution): Spike a known concentration of this compound and its internal standard into the mobile phase.

  • Prepare Set B (Post-Spiked Matrix Extract): Extract at least six different lots of blank plasma using your validated sample preparation method. After extraction, spike the same known concentration of this compound and its IS into the clean extracts.

  • Analysis: Inject both sets of samples into the LC-MS/MS system.

  • Calculation:

    • Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)

    • An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The coefficient of variation (%CV) of the MF across the different lots should ideally be ≤15%.

Quantitative Data Summary

The following table presents hypothetical yet typical validation data for an LC-MS/MS method for this compound in human plasma.

ParameterResultAcceptance Criteria
Linearity (r²)> 0.995≥ 0.99
LLOQ0.5 ng/mLS/N > 10
Accuracy (at LLOQ)95.0% - 108.5%80% - 120%
Precision (%CV at LLOQ)≤ 12.5%≤ 20%
Accuracy (QC Low, Mid, High)92.3% - 104.2%85% - 115%
Precision (%CV at QC Low, Mid, High)≤ 8.7%≤ 15%
Mean Extraction Recovery85.2%Consistent and reproducible
Mean Matrix Factor0.93Consistent (%CV ≤ 15%)

Visualizations

This compound Bioanalysis Workflow

The following diagram illustrates a typical workflow for the bioanalysis of this compound in a plasma sample.

G cluster_0 Experimental Stages cluster_1 Sample Preparation Detail Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Pharmacokinetic Analysis Pharmacokinetic Analysis Data Processing->Pharmacokinetic Analysis Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Add Acetonitrile Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation & Reconstitution Evaporation & Reconstitution Supernatant Transfer->Evaporation & Reconstitution

Caption: A typical workflow for this compound bioanalysis.

Troubleshooting Logic for Low Signal Intensity

This decision tree guides the user through troubleshooting steps when encountering low signal intensity for this compound.

G start Low Signal Intensity for this compound check_ms Check MS/MS Tuning & Parameters start->check_ms check_lc Evaluate Peak Shape & Retention check_ms->check_lc Optimal optimize_ms Re-optimize Source & Collision Energy check_ms->optimize_ms Suboptimal? check_matrix Assess Matrix Effects (Post-Column Infusion) check_lc->check_matrix Good Shape optimize_lc Adjust Mobile Phase or Gradient check_lc->optimize_lc Poor Shape? check_recovery Investigate Sample Preparation Recovery check_matrix->check_recovery No Co-elution check_matrix->optimize_lc Suppression Zone Co-elutes? optimize_prep Improve Sample Cleanup (e.g., SPE) check_recovery->optimize_prep Low Recovery? problem_solved Problem Resolved check_recovery->problem_solved Good Recovery optimize_ms->problem_solved optimize_lc->problem_solved optimize_prep->problem_solved

Caption: Troubleshooting decision tree for low signal intensity.

Histamine H1 Receptor Signaling Pathway

This compound acts as an inverse agonist at the Histamine H1 receptor, which is a G-protein-coupled receptor (GPCR). The binding of an agonist (like histamine) typically activates the Gq protein, initiating a downstream signaling cascade.

G cluster_receptor Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor (GPCR) Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC activates Cellular Response\n(e.g., Inflammation, Smooth Muscle Contraction) Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) PKC->Cellular Response\n(e.g., Inflammation, Smooth Muscle Contraction) This compound This compound (Inverse Agonist) This compound->H1R binds & inactivates Histamine Histamine (Agonist) Histamine->H1R binds & activates

Caption: Simplified Histamine H1 receptor signaling pathway.

References

Improving the sensitivity of Mepifiline detection by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of Mepifiline using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.

Troubleshooting Guides

This section offers step-by-step guidance to resolve specific issues that may arise during the LC-MS/MS analysis of this compound.

Issue 1: Poor Signal Intensity or No this compound Peak Detected

Low or absent signal for this compound can stem from multiple factors throughout the analytical process. Follow these steps to diagnose and resolve the issue.

  • Step 1: Verify System Suitability. Before analyzing samples, ensure the LC-MS/MS system is performing optimally. Inject a standard solution of this compound to confirm that the instrument is capable of detecting the analyte under the current method conditions. If no peak is observed, there may be an issue with the instrument itself or the standard solution.

  • Step 2: Evaluate Sample Preparation. Inefficient sample cleanup can lead to ion suppression, where matrix components interfere with the ionization of this compound.[1][2] Consider optimizing your sample preparation method.

    • Protein Precipitation (PPT): While simple, it may not provide the cleanest extract. Ensure the correct ratio of precipitating solvent (e.g., acetonitrile) to the sample is used.

    • Liquid-Liquid Extraction (LLE): Optimize the choice of extraction solvent and pH to ensure efficient partitioning of this compound.

    • Solid-Phase Extraction (SPE): This method often yields the cleanest samples.[1] Ensure the appropriate sorbent and elution solvents are selected based on the physicochemical properties of this compound.

  • Step 3: Optimize LC Conditions. Chromatographic separation is crucial for minimizing matrix effects and improving sensitivity.[2]

    • Mobile Phase: Use high-purity, LC-MS grade solvents and additives to reduce background noise and adduct formation. Volatile additives like formic acid or ammonium (B1175870) formate (B1220265) are recommended.

    • Column: Consider using a column with a smaller internal diameter or smaller particle size to improve peak shape and sensitivity.

  • Step 4: Optimize MS Parameters. The mass spectrometer settings directly impact the signal intensity of this compound.

    • Ion Source: Tune the ion source parameters, such as nebulizer gas, heater gas flow, and temperature, to maximize the ionization of this compound.

    • MRM Transitions: Ensure the selected precursor and product ions for Multiple Reaction Monitoring (MRM) are correct and that collision energy and other compound-specific parameters are optimized.

Issue 2: High Background Noise or Baseline Drift

A high baseline or excessive noise can obscure the this compound peak, leading to poor sensitivity and inaccurate quantification.

  • Step 1: Identify the Source of Contamination.

    • Solvents and Reagents: Use only high-purity, LC-MS grade solvents and additives. Contaminants in the mobile phase can contribute to a high baseline.[3]

    • Sample Preparation: Ensure all labware is clean and free of contaminants.

    • LC System: Flush the LC system thoroughly to remove any accumulated contaminants.

  • Step 2: Check for Leaks. Air leaks in the LC system or at the MS interface can introduce nitrogen and other gases, leading to high background noise.

  • Step 3: Optimize MS Detector Settings. Adjust detector settings, such as gain and filter settings, to minimize noise while maintaining an adequate signal for this compound.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique for improving this compound sensitivity?

The optimal sample preparation technique depends on the sample matrix and the required limit of quantification (LOQ). While protein precipitation is a quick method, Solid-Phase Extraction (SPE) generally provides the cleanest extracts, leading to reduced matrix effects and improved sensitivity.[1] Liquid-Liquid Extraction (LLE) is another effective method for cleaning up complex biological samples.

Q2: How can I reduce ion suppression when analyzing this compound in plasma?

Ion suppression is a common issue in complex matrices like plasma.[1] To mitigate this:

  • Improve Sample Cleanup: Use a more rigorous sample preparation method like SPE to remove interfering matrix components.[1]

  • Optimize Chromatography: Ensure this compound elutes in a region of the chromatogram with minimal co-eluting matrix components.[2] Adjusting the gradient or using a different stationary phase can help.

  • Use an Internal Standard: A stable isotope-labeled internal standard is ideal as it will co-elute with this compound and experience similar matrix effects, allowing for more accurate quantification.

Q3: Which ionization mode, ESI or APCI, is better for this compound?

The choice of ionization mode depends on the chemical properties of this compound. Electrospray Ionization (ESI) is generally suitable for polar to moderately polar compounds, while Atmospheric Pressure Chemical Ionization (APCI) is better for less polar compounds. It is recommended to test both ionization modes to determine which provides a better signal for this compound.

Q4: What are the key MS parameters to optimize for this compound detection?

For optimal sensitivity, it is crucial to tune the following MS parameters:

  • MRM Transitions: Select the most intense and specific precursor-to-product ion transitions.

  • Collision Energy (CE): Optimize the CE for each MRM transition to maximize the production of the product ion.

  • Declustering Potential (DP) / Cone Voltage (CV): Optimize this parameter to prevent ion fragmentation in the source and improve transmission.

  • Ion Source Parameters: Adjust nebulizer gas, auxiliary gas, and temperature settings for efficient desolvation and ionization.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for this compound Spiked in Human Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Lower Limit of Quantification (ng/mL)
Protein Precipitation85 ± 565 ± 85.0
Liquid-Liquid Extraction92 ± 488 ± 61.0
Solid-Phase Extraction98 ± 395 ± 40.5

Data are presented as mean ± standard deviation (n=6). This data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

  • Conditioning: Condition a mixed-mode strong cation-exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Pretreat 200 µL of plasma by adding 200 µL of 2% formic acid.[1] Vortex and load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Visualizations

Mepifiline_Detection_Workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) SPE Solid-Phase Extraction Sample->SPE LLE Liquid-Liquid Extraction Sample->LLE PPT Protein Precipitation Sample->PPT LC_Column C18 Column SPE->LC_Column LLE->LC_Column PPT->LC_Column Gradient Gradient Elution LC_Column->Gradient Ion_Source Ion Source Optimization (ESI/APCI) Gradient->Ion_Source MRM MRM Transition Optimization Ion_Source->MRM Quantification Quantification MRM->Quantification

Caption: Workflow for this compound detection by LC-MS/MS.

Troubleshooting_Signal_Loss Start Poor or No this compound Signal Check_System Verify System Suitability with Standard Start->Check_System System_OK System OK Check_System->System_OK Pass System_Fail System Failure Check_System->System_Fail Fail Optimize_Sample_Prep Optimize Sample Preparation (SPE, LLE) System_OK->Optimize_Sample_Prep Troubleshoot_Instrument Troubleshoot Instrument Hardware/Software System_Fail->Troubleshoot_Instrument Sample_Prep_OK Sample Prep Optimized Optimize_Sample_Prep->Sample_Prep_OK Improved Optimize_LC Optimize LC Conditions (Mobile Phase, Column) Sample_Prep_OK->Optimize_LC LC_OK LC Optimized Optimize_LC->LC_OK Improved Optimize_MS Optimize MS Parameters (Source, MRM) LC_OK->Optimize_MS MS_OK MS Optimized Optimize_MS->MS_OK Improved Final_Analysis Re-analyze Samples MS_OK->Final_Analysis

References

Technical Support Center: Analysis of Mepifiline in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantitative analysis of Mepifiline from plasma samples using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma).[1][2][3] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of this compound.[1][2] Endogenous components in plasma like phospholipids, salts, and proteins are common causes of matrix effects.[1][4]

Q2: I am observing low signal intensity for this compound. Could this be due to ion suppression?

A2: Yes, low signal intensity is a common symptom of ion suppression. This occurs when other molecules in the plasma sample co-elute with this compound and compete for ionization in the mass spectrometer's source.[2][5] To confirm if ion suppression is the cause, you can perform a post-column infusion experiment.[1][6]

Q3: How do I perform a post-column infusion experiment to detect ion suppression?

A3: A post-column infusion experiment involves continuously infusing a standard solution of this compound into the LC flow after the analytical column and before the mass spectrometer. You then inject a blank, extracted plasma sample. A dip or deviation in the stable baseline signal of this compound at the time it would typically elute indicates the presence of co-eluting matrix components that are causing ion suppression.[1][6][7]

Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis in plasma?

A4: The choice of sample preparation is crucial for reducing matrix effects. While protein precipitation (PPT) is a simple method, it may not effectively remove phospholipids, which are major contributors to ion suppression.[8] More rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at cleaning up the sample and reducing matrix effects.[2][4][8]

Q5: Can my choice of ionization technique impact matrix effects?

A5: Absolutely. Electrospray ionization (ESI) is known to be more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[9] If you are experiencing significant ion suppression with ESI, switching to APCI, if compatible with this compound's chemical properties, could be a viable solution.[1][9]

Troubleshooting Guides

Issue 1: Poor Reproducibility and Inaccurate Quantification of this compound

Question: My quality control (QC) samples for this compound analysis are showing high variability and are not meeting the acceptance criteria. What could be the cause and how do I troubleshoot it?

Answer: High variability and inaccuracy in QC samples are often linked to inconsistent matrix effects between different samples. Here’s a step-by-step troubleshooting guide:

  • Assess Matrix Effect Quantitatively:

    • Perform a quantitative matrix effect assessment by comparing the peak area of this compound in a post-extraction spiked blank plasma sample to the peak area of this compound in a neat solution at the same concentration. The ratio of these is the matrix factor (MF). An MF of <1 indicates ion suppression, while an MF of >1 suggests ion enhancement.[1][3]

    • Evaluate the matrix effect across at least six different lots of blank plasma to check for lot-to-lot variability.

  • Optimize Sample Preparation:

    • If you are using protein precipitation, consider switching to LLE or SPE for a more thorough cleanup.[2][8]

    • For LLE, experiment with different organic solvents to optimize the extraction of this compound while leaving interfering components behind.

    • For SPE, test different sorbents (e.g., C18, mixed-mode cation exchange) and optimize the wash and elution steps to selectively isolate this compound.

  • Improve Chromatographic Separation:

    • Modify your LC gradient to better separate this compound from the regions where matrix components elute. A post-column infusion experiment can help identify these regions of ion suppression.

    • Consider using a different stationary phase or a column with a smaller particle size for better resolution.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte. If a SIL-IS is not available, use a structural analog that has similar chromatographic and mass spectrometric behavior.

Issue 2: Low Recovery of this compound

Question: I have optimized my LC-MS parameters, but the recovery of this compound from plasma is consistently low. How can I improve this?

Answer: Low recovery is typically an issue with the sample preparation and extraction process. Follow these steps to improve your recovery:

  • Evaluate Extraction Efficiency:

    • Determine the recovery by comparing the peak area of this compound in a pre-extraction spiked plasma sample to that of a post-extraction spiked sample at the same concentration.

  • Optimize Extraction pH:

    • This compound is a basic compound. Adjusting the pH of the plasma sample before extraction can significantly improve its partitioning into the organic solvent during LLE or its retention on an SPE sorbent. For LLE, increasing the pH of the plasma will deprotonate this compound, making it more soluble in organic solvents.

  • Screen Different Extraction Solvents/Sorbents:

    • For LLE, test a range of solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether).

    • For SPE, if using a reverse-phase sorbent, ensure the sample is loaded under aqueous conditions. If using an ion-exchange sorbent, ensure the pH is appropriate for the charge state of this compound.

  • Check for Non-Specific Binding:

    • This compound may adhere to plasticware. Using low-binding tubes or pre-rinsing materials with a solution of the analyte can help mitigate this.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spiking
  • Prepare Blank Plasma Extract: Extract a 100 µL aliquot of blank human plasma using your established sample preparation method (e.g., protein precipitation, LLE, or SPE).

  • Prepare Neat Solution (Set A): Spike a known amount of this compound and internal standard (IS) into the mobile phase or reconstitution solvent to achieve a specific concentration (e.g., low, medium, and high QC levels).

  • Prepare Post-Extraction Spiked Sample (Set B): Spike the same amount of this compound and IS as in Set A into the extracted blank plasma matrix from step 1.

  • Analysis: Analyze both sets of samples via LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF): Calculate the ratio of the peak area of this compound in Set B to the mean peak area in Set A.

      • MF = (Peak Area in Post-Extraction Spiked Sample) / (Mean Peak Area in Neat Solution)

    • IS-Normalized MF: Calculate the MF for the IS and then determine the IS-normalized MF for this compound.

      • IS-Normalized MF = (MF of this compound) / (MF of IS)

    • A value close to 1 indicates minimal matrix effect. A value < 1 indicates ion suppression, and > 1 indicates ion enhancement.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the IS working solution.

  • pH Adjustment: Add 50 µL of 0.1 M sodium hydroxide (B78521) to basify the sample. Vortex for 10 seconds.

  • Extraction: Add 1 mL of methyl tert-butyl ether. Vortex for 5 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase. Vortex for 30 seconds.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

Disclaimer: The following data are illustrative and based on typical performance for bioanalytical methods. Actual results for this compound may vary.

Table 1: Matrix Effect and Recovery Data for this compound Analysis

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Matrix Factor (MF) 0.65 (Suppression)0.92 (Minimal Effect)0.98 (Minimal Effect)
Recovery (%) >95%85%92%
Process Efficiency (%) ~62%~78%~90%

Table 2: Typical LC-MS/MS Method Validation Parameters

ParameterAcceptance CriteriaIllustrative Result for this compound
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) S/N > 10, Precision < 20%, Accuracy ±20%1 ng/mL
Intra-day Precision (%CV) < 15%4.5% - 8.2%
Inter-day Precision (%CV) < 15%6.8% - 9.5%
Accuracy (%Bias) ± 15%-5.2% to 7.8%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction (e.g., MTBE) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation (Nitrogen) centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_ms LC-MS/MS System reconstitute->lc_ms data Data Acquisition lc_ms->data quant Quantification data->quant report Reporting quant->report

Caption: Experimental workflow for this compound analysis in plasma.

troubleshooting_matrix_effects cluster_investigate Investigation cluster_solutions Solutions start Inaccurate/Imprecise Results for this compound q1 Is Matrix Effect Suspected? start->q1 post_infusion Perform Post-Column Infusion q1->post_infusion Yes end Method Optimized q1->end No, check other parameters quant_me Quantify Matrix Effect (Post-Extraction Spike) post_infusion->quant_me optimize_prep Optimize Sample Prep (LLE/SPE) quant_me->optimize_prep optimize_lc Optimize Chromatography optimize_prep->optimize_lc use_sil_is Use SIL-Internal Standard optimize_lc->use_sil_is change_ion Change Ionization (APCI) use_sil_is->change_ion change_ion->end

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Enhancing the Dissolution Rate of Mepifiline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the dissolution rate of Mepifiline for formulation studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the formulation development process.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategies to improve the dissolution of poorly soluble active pharmaceutical ingredients (APIs) like this compound.

Q1: What are the primary methods for enhancing the dissolution rate of a poorly water-soluble drug like this compound?

A1: Several techniques are employed to improve the solubility and dissolution rate of poorly soluble drugs.[1] The most common approaches include:

  • Particle Size Reduction: This involves decreasing the particle size of the drug, which increases the surface area available for dissolution.[2] Techniques include micronization and nanonization.[3][4]

  • Solid Dispersions: This method involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[5][6] The drug can exist in an amorphous form, which has a higher energy state and better solubility than its crystalline form.[6][7]

  • Use of Functional Excipients: Incorporating specific excipients into the formulation can significantly aid dissolution.[8] This includes surfactants, which improve the wetting of the drug particles, and super-disintegrants, which promote rapid tablet breakup.[9][10]

  • Complexation: This technique involves forming inclusion complexes, often with cyclodextrins, where the drug molecule fits into the cavity of a host molecule, enhancing its solubility.[1]

  • Salt Formation: For ionizable drugs, forming a salt can substantially increase solubility and dissolution rate compared to the free acid or base form.[11][12]

Q2: How does a solid dispersion improve the dissolution rate?

A2: A solid dispersion enhances the dissolution rate through several mechanisms:

  • Particle Size Reduction: The drug is dispersed at a molecular or colloidal level within a hydrophilic carrier, representing a significant reduction in particle size and a large increase in surface area.[5][6]

  • Improved Wettability: The hydrophilic carrier dissolves quickly in aqueous media, allowing the dissolution fluid to wet the drug particles more effectively.[6]

  • Conversion to Amorphous State: The drug is often present in a high-energy amorphous state within the dispersion.[6] This form is more soluble than the stable crystalline form because no energy is required to break the crystal lattice during dissolution.[5]

  • Prevention of Agglomeration: The carrier prevents the fine drug particles from clumping together, ensuring a larger surface area remains exposed to the dissolution medium.[6]

Q3: What factors should be considered when selecting a carrier for a solid dispersion?

A3: The choice of carrier is critical for the success of a solid dispersion formulation. Key factors include:

  • Solubility: The carrier should be freely soluble in water and gastrointestinal fluids.

  • Drug-Carrier Miscibility: The drug and carrier must be miscible to form a stable, homogenous dispersion.[13]

  • Stability: The carrier should help stabilize the amorphous form of the drug, preventing recrystallization during storage.[7]

  • Safety: The carrier must be non-toxic and pharmaceutically acceptable.

  • Common Carriers: Water-soluble carriers like polyethylene (B3416737) glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), and hydroxypropyl methylcellulose (B11928114) (HPMC) are frequently used.[5] Third-generation carriers include those with surface activity, such as Soluplus®, which can further enhance solubility.[14][15]

Q4: Can particle size reduction alone guarantee improved bioavailability?

A4: Not always. While reducing particle size increases the surface area and typically the dissolution rate, it can sometimes lead to particle agglomeration.[14] These clumps of particles can reduce the effective surface area for dissolution. Therefore, particle size reduction is often combined with the use of wetting agents or hydrophilic carriers to ensure the particles disperse properly in the dissolution medium.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your dissolution enhancement experiments.

Problem 1: Inconsistent or highly variable dissolution results.

Potential Cause Troubleshooting Step Explanation
Improper Apparatus Setup Verify mechanical calibration of the dissolution apparatus (vessel centering, paddle/basket height, rotational speed, temperature).[16]Incorrect geometry or agitation speed can create variable hydrodynamic conditions, leading to erratic results.[16][17]
Air Bubbles De-gas the dissolution medium before use. Ensure no air bubbles are clinging to the dosage form or paddle/basket.Air bubbles can reduce the available surface area of the drug for dissolution or interfere with the hydrodynamics of the test.[16]
Dosage Form Sinking Position Observe the dosage form after it is dropped into the vessel. Use sinkers if the formulation floats.Inconsistent positioning at the bottom of the vessel, especially "coning" (material piling up directly under the paddle), can lead to variable dissolution.[18]
Inhomogeneity in Formulation Review the manufacturing process (e.g., mixing, granulation) to ensure uniform drug distribution.Poorly mixed batches can lead to significant variations in drug content and dissolution profiles between samples.
Sampling and Filtering Issues Ensure sampling is done at the same location and depth each time, typically midway between the paddle/basket and the medium surface.[19] Use appropriate filters that do not bind the drug.Incorrect sampling can lead to non-representative results. Adsorption of the drug onto the filter will result in artificially low concentrations.[20]

Problem 2: The formulation shows signs of physical instability (e.g., recrystallization).

Potential Cause Troubleshooting Step Explanation
Immiscibility of Drug and Carrier Select a different carrier with better miscibility with this compound. Perform thermal analysis (DSC) to assess drug-polymer interactions.If the drug and carrier are not sufficiently miscible, the drug can phase-separate and recrystallize over time, reducing the dissolution advantage of the amorphous form.[13]
Hygroscopicity Store the formulation in controlled, low-humidity conditions. Consider using a less hygroscopic carrier or incorporating a moisture-protective sealant.Absorbed water can act as a plasticizer, increasing molecular mobility and facilitating the conversion of the amorphous drug back to its more stable crystalline form.
High Drug Loading Prepare formulations with a lower drug-to-carrier ratio.At high concentrations, the drug may exceed its saturation solubility within the carrier, making recrystallization more likely.
Inappropriate Storage Temperature Store the formulation below its glass transition temperature (Tg).Storing above the Tg allows for greater molecular mobility, which significantly increases the risk of recrystallization.

Problem 3: The drug degrades in the dissolution medium.

Potential Cause Troubleshooting Step Explanation
pH Instability Evaluate the stability of this compound across a range of pH values. Select a dissolution medium pH where the drug is stable for the duration of the test.The chemical stability of a drug can be highly dependent on the pH of the medium. Degradation will lead to an inaccurate measurement of the amount of drug dissolved.[20][21]
Surfactant-Induced Degradation Test the drug's stability in the presence of the selected surfactant. If degradation occurs, try a different type of surfactant (e.g., non-ionic vs. anionic) or reduce its concentration.Impurities in surfactants or direct chemical interactions can sometimes accelerate the degradation of the active drug.[20][21]
Oxidation De-gas the medium thoroughly and consider blanketing the dissolution vessel with nitrogen if the drug is known to be sensitive to oxygen.Dissolved oxygen in the medium can cause oxidative degradation of susceptible drug molecules.

Data Presentation

The following tables present illustrative data on how different formulation strategies could enhance the dissolution of this compound. Note: This data is hypothetical and for exemplary purposes only.

Table 1: Effect of Particle Size Reduction on this compound Dissolution

FormulationParticle Size (d90)% Dissolved at 15 min% Dissolved at 30 min% Dissolved at 60 min
This compound (Unprocessed)150 µm15%28%45%
This compound (Micronized)10 µm45%65%82%
This compound (Nanosuspension)250 nm75%92%>95%

Table 2: Effect of Solid Dispersion on this compound Dissolution

Formulation (Carrier: PVP K30)Drug:Carrier Ratio% Dissolved at 15 min% Dissolved at 30 min% Dissolved at 60 min
Physical Mixture1:325%40%58%
Solid Dispersion1:160%78%91%
Solid Dispersion1:385%>95%>95%
Solid Dispersion1:588%>95%>95%

Experimental Protocols & Visualizations

This section provides detailed methodologies for key experiments and visual workflows to guide your research.

Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (B129727) (or another suitable volatile solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (e.g., 40-mesh)

Methodology:

  • Accurately weigh this compound and PVP K30 in the desired ratio (e.g., 1:3 w/w).

  • Dissolve both the drug and the carrier in a minimal amount of methanol in a round-bottom flask.[5]

  • Ensure complete dissolution by gentle swirling or sonication.

  • Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C).[5]

  • Continue evaporation until a dry, solid film is formed on the inner wall of the flask.

  • Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Gently pulverize the mass using a mortar and pestle.

  • Pass the resulting powder through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further analysis.

experimental_workflow start Start weigh 1. Weigh this compound and Carrier (PVP) start->weigh dissolve 2. Dissolve in Volatile Solvent weigh->dissolve evaporate 3. Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry 4. Vacuum Drying (Remove Residual Solvent) evaporate->dry pulverize 5. Pulverize and Sieve dry->pulverize store 6. Store in Desiccator pulverize->store characterize Characterization (DSC, PXRD, FTIR) store->characterize dissolution Dissolution Testing (USP Apparatus 2) store->dissolution end End characterize->end dissolution->end

Workflow for Solid Dispersion Preparation and Testing.
Protocol 2: In-Vitro Dissolution Testing (USP Apparatus 2 - Paddle)

Objective: To determine the in-vitro dissolution rate of this compound formulations.

Apparatus & Materials:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)[22]

  • Dissolution Vessels (typically 900 mL)[18]

  • Paddles

  • Water bath with heater and circulator

  • This compound formulation (e.g., tablets, capsules, or powder)

  • Dissolution Medium: 900 mL of a specified medium (e.g., 0.1 N HCl or phosphate (B84403) buffer pH 6.8), de-gassed.

  • Syringes and cannula filters

  • UV-Vis Spectrophotometer or HPLC system

Methodology:

  • Prepare the dissolution medium and de-gas it by sonication or vacuum filtration.

  • Assemble the dissolution apparatus. Place 900 mL of the medium into each vessel.

  • Equilibrate the medium to 37 ± 0.5°C.[18]

  • Set the paddle rotation speed to the specified rate (e.g., 50 or 75 RPM).[22]

  • Carefully drop one unit of the this compound dosage form into each vessel, ensuring it settles at the bottom.[18] Start the timer immediately.

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from each vessel.[18] The sample should be taken from a zone midway between the top of the paddle and the surface of the medium, at least 1 cm from the vessel wall.[19]

  • Immediately filter the sample through a suitable syringe filter (e.g., 0.45 µm PVDF) to prevent undissolved particles from interfering with the analysis.

  • If necessary, replace the volume of withdrawn sample with fresh, pre-warmed medium.

  • Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

  • Calculate the cumulative percentage of drug dissolved at each time point, correcting for any volume replacement.

troubleshooting_flowchart start Inconsistent Dissolution Results Observed q_apparatus Is the apparatus mechanically calibrated? start->q_apparatus a_calibrate Action: Perform full mechanical qualification (height, speed, centering) q_apparatus->a_calibrate No q_media Is the dissolution medium properly prepared and de-gassed? q_apparatus->q_media Yes a_calibrate->q_apparatus a_media Action: Prepare fresh medium and de-gas thoroughly before use q_media->a_media No q_hydrodynamics Are there hydrodynamic issues (coning, bubbles, floating)? q_media->q_hydrodynamics Yes a_media->q_media a_hydrodynamics Action: Observe dosage form. Use sinkers if needed. Ensure no bubbles adhere. q_hydrodynamics->a_hydrodynamics Yes q_formulation Is the formulation homogenous? q_hydrodynamics->q_formulation No a_hydrodynamics->q_hydrodynamics a_formulation Action: Review manufacturing process for uniformity. Test for content uniformity. q_formulation->a_formulation No end_node Problem Likely Resolved. Continue with validated method. q_formulation->end_node Yes a_formulation->q_formulation

Troubleshooting Logic for Inconsistent Dissolution.
Protocol 3: Characterization of Solid Dispersions

Objective: To characterize the physicochemical properties of the prepared this compound solid dispersions to confirm the absence of crystalline drug and assess drug-carrier interactions.

Methods:

  • Differential Scanning Calorimetry (DSC): Used to determine the thermal properties, such as the glass transition temperature (Tg) and melting point (Tm). The absence of the drug's melting endotherm in the solid dispersion's thermogram suggests the drug is in an amorphous state.[7]

  • Powder X-Ray Diffraction (PXRD): This is a key technique to assess the physical form of the drug. A crystalline material will show sharp peaks, whereas an amorphous form will show a diffuse halo pattern. The absence of characteristic this compound peaks in the diffractogram of the solid dispersion confirms its amorphous nature.[7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to investigate potential molecular interactions (e.g., hydrogen bonding) between the drug and the carrier. Shifts in the characteristic peaks of the drug or carrier in the solid dispersion spectrum can indicate such interactions, which are often crucial for stabilizing the amorphous form.[7]

References

Technical Support Center: Minimizing Variability in Mepifiline In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mepifiline in vitro assays. The focus of this resource is to help minimize experimental variability and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is a compound that combines mepyramine and theophylline-acetate.[1][2][3] Mepyramine is a histamine (B1213489) H1 receptor antagonist, while theophylline (B1681296) is known to be a non-selective phosphodiesterase (PDE) inhibitor and an antagonist of adenosine (B11128) receptors.[4] Therefore, this compound's activity in vitro is expected to be a composite of these actions.

Q2: Which in vitro assays are most relevant for studying this compound?

Given its composition, the most relevant in vitro assays for this compound include:

  • Histamine H1 Receptor Binding Assays: To determine the affinity of the mepyramine component for the H1 receptor.

  • Functional Assays for H1 Receptor Antagonism: Such as calcium flux assays or mast cell degranulation assays, to measure the functional consequence of receptor binding.[5][6]

  • Phosphodiesterase (PDE) Activity Assays: To assess the inhibitory effect of the theophylline component on PDE enzymes, typically by measuring changes in cyclic AMP (cAMP) or cyclic GMP (cGMP) levels.[7][8]

  • Adenosine Receptor Binding Assays: To evaluate the antagonistic activity of the theophylline component at adenosine receptor subtypes.[9][10]

Q3: What are the most common sources of variability in this compound in vitro assays?

Variability in in vitro assays can arise from multiple factors, including:

  • Cell Culture Conditions: Inconsistent cell density, passage number, and contamination (especially with mycoplasma) can significantly impact results.[11]

  • Reagent Quality and Handling: Degradation of this compound, radioligands, or enzymes due to improper storage or repeated freeze-thaw cycles can lead to inconsistent results.[2]

  • Assay Protocol Deviations: Inconsistent incubation times, temperatures, and pipetting volumes are common sources of error.[12]

  • Data Analysis: Use of inappropriate statistical models or improper handling of outliers can affect the final results.[2]

  • Plasticware and Consumables: Variability in the quality and binding properties of plates and tips can introduce inconsistencies.

Troubleshooting Guides

Guide 1: Histamine H1 Receptor Binding Assays

Issue: High Non-Specific Binding (NSB)

Potential Cause Troubleshooting & Optimization
Radioligand concentration is too high. Use a radioligand concentration at or below its dissociation constant (Kd) value.[6]
Insufficient blocking of non-specific sites. Ensure the assay buffer contains an adequate concentration of a blocking agent like bovine serum albumin (BSA).[6]
"Sticky" or degraded radioligand. Test a fresh batch of radioligand or consider using a different one.[6]
Inadequate washing. Optimize the number and volume of washes with ice-cold buffer to effectively remove unbound radioligand.[6][13]

Issue: Low Specific Binding / Poor Signal Window

Potential Cause Troubleshooting & Optimization
Low receptor density in the membrane preparation. Confirm receptor expression levels using methods like Western blotting. Consider using a cell line with higher receptor expression or increasing the amount of membrane protein per well.[6]
Inactive receptor preparation. Ensure proper membrane preparation and storage at -80°C to maintain receptor integrity.[6]
Degraded or low-affinity radioligand. Verify the activity of the radioligand and use a fresh aliquot for each experiment.[6]
Guide 2: Phosphodiesterase (PDE) Inhibition Assays

Issue: Inconsistent IC50 Values

Potential Cause Troubleshooting & Optimization
Enzyme instability or degradation. Aliquot the recombinant PDE enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh assay buffer for each experiment.[2]
Substrate (cAMP/cGMP) degradation. Prepare fresh substrate solutions for each experiment. Store stock solutions in aliquots at -20°C or below.[2]
Inaccurate this compound concentration. Verify the stock concentration of this compound. Perform serial dilutions carefully using calibrated pipettes and ensure complete solubilization.[2]
Fluctuations in assay conditions. Use a temperature-controlled plate reader or incubator. Ensure all reagents and plates are at thermal equilibrium before starting the assay.[2]

Issue: High Background or Low Signal-to-Noise Ratio

Potential Cause Troubleshooting & Optimization
Autofluorescence of this compound. Test this compound for fluorescence at the assay wavelengths. If it is fluorescent, consider a different assay format.[2]
Precipitation of this compound. Precipitated compound can scatter light. Ensure this compound is fully dissolved in the assay buffer.[2]
Insufficient enzyme activity. If the enzyme activity is too low, the change in signal upon inhibition will be minimal. Optimize the enzyme concentration.[2]
Sub-optimal substrate concentration. The concentration of the substrate (e.g., cAMP) affects the dynamic range of the assay. Optimize the substrate concentration.[2]

Data Presentation

Table 1: In Vitro Activity of Mepyramine (a component of this compound)

ParameterReceptorSpeciesValueReference
KdHistamine H1Guinea pig brain0.8 nM[14]
KdHistamine H1Rat brain9.1 nM[14]
pKdHistamine H1-9.4[14]
pA2Histamine H1Guinea pig ileum9.78[15]

Experimental Protocols

Protocol 1: Competitive Radioligand Histamine H1 Receptor Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound to the histamine H1 receptor using [3H]-mepyramine.

Materials:

  • Membrane preparations from cells expressing the histamine H1 receptor (e.g., HEK293 or CHO cells).[16]

  • Radioligand: [3H]-mepyramine.[16]

  • Test Compound: this compound.

  • Non-labeled Ligand for NSB: A high concentration of a known H1 antagonist (e.g., unlabeled mepyramine or mianserin).[16]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[16]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[16]

  • Glass fiber filters.[16]

  • Scintillation counter.[16]

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, set up the following incubation mixtures in triplicate:

    • Total Binding: Membranes, [3H]-mepyramine (at a concentration near its Kd), and assay buffer.[16]

    • Non-specific Binding (NSB): Membranes, [3H]-mepyramine, and a high concentration of a non-labeled H1 antagonist.[16]

    • Competition Binding: Membranes, [3H]-mepyramine, and varying concentrations of this compound.[16]

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value, which can then be converted to a Ki value.

Protocol 2: Cell-Based cGMP/cAMP Accumulation Assay for PDE Inhibition

This protocol describes a method to measure the intracellular accumulation of cyclic nucleotides in response to a stimulator and treatment with this compound.

Materials:

  • A suitable cell line that expresses the PDE of interest and a reporter system (e.g., CRE-luciferase for cAMP).[8]

  • Cell culture medium and supplements.

  • This compound.

  • A stimulator of cyclic nucleotide production (e.g., forskolin (B1673556) for cAMP).[8]

  • A commercial cAMP or cGMP detection kit (e.g., HTRF, ELISA, or luciferase-based).[8][17]

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).[18]

  • Add the stimulator (e.g., forskolin) to induce the production of cAMP or cGMP.[18]

  • After incubation, lyse the cells to release the intracellular cyclic nucleotides.[18]

  • Quantify the levels of cAMP or cGMP using a suitable detection kit according to the manufacturer's instructions.[18]

  • Plot the cyclic nucleotide concentration against the log concentration of this compound to determine the EC50 value for PDE inhibition.[18]

Mandatory Visualizations

Signaling_Pathway cluster_H1R Histamine H1 Receptor Signaling cluster_PDE Phosphodiesterase Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Gq_G11 Gq/11 H1R->Gq_G11 PLC PLC Gq_G11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Mepifiline_H1 This compound (Mepyramine) Mepifiline_H1->H1R ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE PDE cAMP->PDE PKA PKA Activation cAMP->PKA AMP AMP PDE->AMP Mepifiline_PDE This compound (Theophylline) Mepifiline_PDE->PDE

Caption: this compound's dual mechanism of action.

Troubleshooting_Workflow Start Inconsistent In Vitro Assay Results Check_Reagents Check Reagent Integrity - this compound stability - Enzyme/Radioligand activity - Buffer pH and composition Start->Check_Reagents Check_Protocol Review Assay Protocol - Pipetting accuracy - Incubation times/temperatures - Cell density/passage number Start->Check_Protocol Check_Instrumentation Verify Instrument Performance - Plate reader calibration - Pipette calibration Start->Check_Instrumentation Analyze_Data Re-evaluate Data Analysis - Appropriate curve fitting - Outlier analysis Check_Reagents->Analyze_Data Check_Protocol->Analyze_Data Check_Instrumentation->Analyze_Data Decision Issue Resolved? Analyze_Data->Decision End Consistent Results Decision->End Yes Consult Consult Technical Support Decision->Consult No

Caption: A logical workflow for troubleshooting inconsistent assay results.

References

Technical Support Center: Optimizing Mepifiline Drug Delivery in Animal Models of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the delivery of Mepifiline in animal models of asthma.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action in asthma?

This compound, also known as Mepyramine Theophylline (B1681296) Acetate, is a compound that combines the antihistamine mepyramine with theophylline-7-acetate, a derivative of theophylline.[1][2] Its therapeutic potential in asthma is believed to stem from the dual action of its components:

  • Theophylline: As a methylxanthine, theophylline acts as a non-selective phosphodiesterase (PDE) inhibitor.[3] By inhibiting PDE, particularly PDE3 and PDE4, it increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5] This leads to bronchodilation (relaxation of airway smooth muscle) and also exerts anti-inflammatory and immunomodulatory effects.[3][6]

  • Mepyramine (Pyrilamine): This is a first-generation antihistamine that acts as an inverse agonist at the histamine (B1213489) H1 receptor. By blocking the effects of histamine, a key mediator in allergic reactions, mepyramine can help reduce bronchoconstriction and inflammation associated with allergic asthma.[2][7]

2. Which animal models are most appropriate for studying the efficacy of this compound in asthma?

The most commonly used and well-characterized animal models for preclinical asthma research are rodent models, particularly mice and guinea pigs.

  • Mouse Models: Strains like BALB/c and C57BL/6 are frequently used.[8] They are advantageous due to the availability of transgenic variants and a wide array of reagents for immunological analysis.[7] Asthma-like phenotypes, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and airway remodeling, can be induced using allergens such as ovalbumin (OVA) or house dust mite (HDM).[9][10]

  • Guinea Pig Models: The airway anatomy and physiology of guinea pigs share similarities with humans, making them a relevant model for studying bronchoconstriction.[11] Their lungs exhibit both early and late asthmatic responses and have similar receptor pharmacology to humans.[11]

3. What are the recommended routes of administration for this compound in these models?

The primary routes for administering this compound in animal models of asthma are oral and inhalation.

  • Oral Administration: Often performed via oral gavage, this method allows for precise dosing.[12][13] However, it can induce stress in the animals, which may confound experimental results.[13] Alternatives like voluntary consumption of medicated gels or strips are being explored to minimize stress.[12][14]

  • Inhalation/Intranasal Administration: This route delivers the drug directly to the lungs, maximizing local effects while minimizing systemic side effects.[15] This is particularly relevant for asthma. Delivery can be achieved using nebulizers or specialized aerosol delivery systems for rodents.[1][15][16][17]

4. How can I prepare this compound for administration?

The preparation will depend on the chosen route of administration.

  • For Oral Gavage: this compound is a solid powder.[18] A solution or suspension can be prepared using a suitable vehicle. The solubility of this compound in common vehicles should be determined empirically. For insoluble compounds, a suspension can be made using vehicles like a solution of 0.5% carboxymethylcellulose.

  • For Inhalation (Nebulization): A solution for nebulization should be prepared in sterile saline or phosphate-buffered saline (PBS). The solubility of this compound in these aqueous solutions needs to be assessed to ensure the desired concentration can be achieved without precipitation.[15] For dry powder inhalation, micronized this compound can be formulated with excipients like lactose (B1674315) or mannitol (B672) to improve aerosol performance.[19][20]

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This protocol describes the induction of an acute allergic asthma phenotype in BALB/c mice.[10][21]

Materials:

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Alum) adjuvant

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Mice (e.g., female BALB/c, 6-8 weeks old)

Procedure:

  • Sensitization:

    • On Day 0 and Day 14, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of alum.

  • Challenge:

    • On Days 21, 22, and 23, expose the mice to an aerosolized solution of 1% OVA in saline for 30 minutes. This can be done in a whole-body exposure chamber connected to a nebulizer.

  • This compound Administration:

    • Administer this compound at the desired dose and route (e.g., oral gavage or inhalation) at a specified time point before the final OVA challenge (e.g., 1 hour before).

  • Assessment of Airway Hyperresponsiveness (AHR):

    • 24 to 48 hours after the final OVA challenge, measure AHR using whole-body plethysmography in response to increasing concentrations of nebulized methacholine.[22]

Protocol 2: this compound Formulation for Inhalation

This protocol provides a general method for preparing a this compound solution for nebulization.

Materials:

  • This compound powder

  • Sterile phosphate-buffered saline (PBS) or 0.9% saline

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Determine the desired final concentration of this compound for nebulization.

  • Weigh the required amount of this compound powder.

  • In a sterile container, add the this compound powder to the desired volume of sterile PBS or saline.

  • Vortex the mixture until the this compound is completely dissolved. Gentle warming may be required if solubility is an issue, but the stability of this compound at higher temperatures should be considered.

  • Filter the solution through a 0.22 µm sterile filter to remove any particulates.

  • The sterile solution is now ready to be loaded into the nebulizer.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms Mepyramine theophylline acetate, Mepifylline[18]
Molecular Formula C₂₆H₃₃N₇O₅[9]
Molecular Weight 523.6 g/mol [18]
Appearance Solid powder[9]
Storage Dry, dark at 0-4°C (short-term) or -20°C (long-term)[9]

Table 2: Example Pharmacokinetic Parameters of Theophylline in Rodents (for reference)

ParameterRatMouseReference
Bioavailability (Oral) ~28%Not specified[23]
Clearance 4.17 L/hr/kgNot specified[23]
Volume of Distribution 11.02 L/kgNot specified[23]
Half-life ~0.76 hNot specified[23]

Note: These values are for a different compound and are provided for illustrative purposes only. The pharmacokinetics of this compound need to be determined experimentally.

Troubleshooting Guides

Issue 1: High variability in airway hyperresponsiveness (AHR) measurements.

Potential Cause Troubleshooting Step
Inconsistent allergen challengeEnsure consistent aerosol generation and exposure times for all animals. Calibrate the nebulizer before each use.
Animal stressHandle mice gently and allow for an acclimatization period before measurements. Consider less stressful dosing methods if using oral gavage.[13]
Mouse strain variabilityBe aware that different mouse strains (e.g., BALB/c vs. C57BL/6) can have different baseline AHR and responses to allergens.[8]
Technical issues with plethysmographyEnsure the plethysmography chamber is properly calibrated and sealed. Monitor for leaks.

Issue 2: Poor solubility or stability of this compound formulation.

Potential Cause Troubleshooting Step
Incorrect solvent/vehicleTest the solubility of this compound in a range of pharmaceutically acceptable vehicles. For aqueous solutions, check the effect of pH.
Degradation of the compoundPrepare fresh solutions for each experiment. Store stock solutions under recommended conditions (cool, dark).[9]
Precipitation during nebulizationEnsure the concentration used is below the saturation point in the chosen vehicle. If using a suspension, ensure it is well-mixed before and during nebulization.

Issue 3: Ineffective drug delivery via inhalation.

Potential Cause Troubleshooting Step
Inappropriate particle sizeFor deep lung delivery, the mass median aerodynamic diameter (MMAD) of aerosol particles should ideally be between 1-5 µm.[16] Use a nebulizer that generates particles in this range.
Low drug output from nebulizerCheck that the nebulizer is functioning correctly and is not clogged. Use a nebulizer with a high output rate for efficient delivery.
Animal's breathing patternAnesthetized animals may have shallow breathing. Ensure adequate depth of anesthesia. For conscious animals, exposure in a whole-body chamber is common.

Visualizations

Signaling_Pathway cluster_this compound This compound cluster_Theophylline_Action Theophylline Pathway cluster_Mepyramine_Action Mepyramine Pathway This compound This compound Theophylline Theophylline Component This compound->Theophylline Mepyramine Mepyramine Component This compound->Mepyramine PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits H1_Receptor H1 Receptor Mepyramine->H1_Receptor Blocks cAMP Increased cAMP PDE->cAMP Breaks down Bronchodilation Bronchodilation cAMP->Bronchodilation Inflammation Reduced Inflammation cAMP->Inflammation Histamine Histamine Histamine->H1_Receptor Activates Bronchoconstriction Bronchoconstriction H1_Receptor->Bronchoconstriction

Caption: Mechanism of action of this compound in asthma.

Experimental_Workflow cluster_Preparation Phase 1: Model Preparation cluster_Challenge Phase 2: Allergen Challenge & Treatment cluster_Assessment Phase 3: Outcome Assessment Sensitization Sensitization (Day 0 & 14) OVA + Alum i.p. Challenge Aerosol Challenge (Day 21-23) 1% OVA Sensitization->Challenge 7 days Treatment This compound Administration (e.g., 1h before final challenge) Challenge->Treatment AHR Measure Airway Hyperresponsiveness (24-48h post-challenge) Methacholine Challenge Treatment->AHR BALF Collect Bronchoalveolar Lavage Fluid (BALF) (Cell counts, Cytokines) AHR->BALF Histology Lung Histology (Inflammation, Mucus) BALF->Histology

Caption: Workflow for OVA-induced asthma model and this compound efficacy testing.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Drug Verify Drug Formulation (Solubility, Stability, Dose) Start->Check_Drug Check_Delivery Assess Drug Delivery Method (Nebulizer function, Particle size) Start->Check_Delivery Check_Model Review Animal Model (Sensitization/Challenge consistency, Animal stress) Start->Check_Model Check_Measurement Validate Measurement Technique (Plethysmograph calibration, Data analysis) Start->Check_Measurement Outcome Consistent Results Check_Drug->Outcome If OK Check_Delivery->Outcome If OK Check_Model->Outcome If OK Check_Measurement->Outcome If OK

Caption: Logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Simultaneous Quantification of Mepifiline's Components

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the simultaneous quantification of Mepifiline's active pharmaceutical ingredients (APIs), primarily Mepyramine and a Theophylline derivative (Acefylline).

Frequently Asked Questions (FAQs)

Q1: What are the primary active components in this compound that require simultaneous quantification?

A1: this compound, also known as mepyramine acefyllinate, is a combination drug.[1][2] The two primary active components are Mepyramine (an antihistamine) and Acefylline (a derivative of Theophylline, a bronchodilator).[2][3][4] The analytical challenge lies in resolving and quantifying these two compounds with different physicochemical properties in a single analytical run.

Q2: What is the most common analytical technique for this purpose?

A2: The most widely used method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[5][6] This technique is preferred for its high resolution, sensitivity, and ability to separate multiple components simultaneously.[7] Method development involves optimizing the stationary phase (column), mobile phase composition (solvents and buffers), flow rate, and detector wavelength to achieve adequate separation and quantification.[8]

Q3: What are the critical validation parameters for an HPLC method according to regulatory guidelines?

A3: According to International Council for Harmonisation (ICH) guidelines, a quantitative HPLC method must be validated for several key performance characteristics to ensure it is suitable for its intended purpose.[9] These include:

  • Specificity: The ability to assess the analytes unequivocally in the presence of other components like impurities, degradation products, and matrix excipients.[10]

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[11]

  • Accuracy: The closeness of the test results to the true value, often determined through recovery studies.[10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes repeatability (intra-day) and intermediate precision (inter-day).[5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11]

Troubleshooting Guide for HPLC Analysis

This guide addresses common issues encountered during the simultaneous analysis of Mepyramine and Theophylline/Acefylline.

Problem: Poor Peak Resolution or Co-elution

Q: My chromatogram shows overlapping or poorly separated peaks for Mepyramine and Theophylline. How can I improve the resolution?

A: Poor resolution is a common challenge when analyzing compounds with different properties.[6] The goal is to achieve a resolution (Rs) value of >2 between adjacent peaks.[10] Here are steps to troubleshoot this issue:

1. Optimize Mobile Phase pH:

  • Rationale: The retention of ionizable compounds like Mepyramine and Theophylline is highly dependent on the pH of the mobile phase.[12] Changing the pH alters their ionization state and, consequently, their interaction with the C18 stationary phase.

  • Action: Adjust the mobile phase pH. For basic compounds like Mepyramine, lowering the pH can improve peak shape and retention. The pH should be at least one or two units away from the pKa of the analytes to ensure consistent ionization.[12]

2. Adjust Mobile Phase Solvent Strength:

  • Rationale: The ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to aqueous buffer controls the elution strength of the mobile phase.[8]

  • Action: Decrease the percentage of the organic solvent in the mobile phase. This will increase the retention times of both compounds, which may improve their separation.[13] Make small, incremental changes (e.g., 2-5%) and observe the effect on resolution.

3. Change Organic Modifier:

  • Rationale: Methanol (B129727) and acetonitrile have different selectivities. If you are using one, switching to the other can alter the elution order or improve the separation between peaks.

  • Action: Prepare a new mobile phase substituting methanol for acetonitrile (or vice versa) at a similar solvent strength.

4. Consider Gradient Elution:

  • Rationale: If the polarity difference between the two analytes is significant, an isocratic method may not be sufficient. A gradient method, where the mobile phase composition is changed over time, can effectively resolve early and late-eluting peaks.[8]

  • Action: Develop a linear gradient, starting with a lower concentration of organic solvent and increasing it over the course of the run.

Troubleshooting Workflow: Poor Peak Resolution

G cluster_0 Troubleshooting: Poor Peak Resolution (Rs < 2.0) start Start: Peaks Overlapping check_ph Is mobile phase buffered? pH is 2 units from analyte pKa? start->check_ph adjust_ph Adjust pH of aqueous phase. Try pH 3.0, 4.5, and 6.0. check_ph->adjust_ph No check_strength Is resolution improved? check_ph->check_strength Yes adjust_ph->check_strength adjust_strength Decrease organic solvent % by 5%. (e.g., ACN from 40% to 35%) check_strength->adjust_strength No end_ok Resolution OK (Rs > 2.0) Proceed with Validation check_strength->end_ok Yes check_gradient Is resolution still poor? adjust_strength->check_gradient use_gradient Switch to Gradient Elution. Start with low organic %. check_gradient->use_gradient Yes check_gradient->end_ok No end_fail Consider different column (e.g., Phenyl-Hexyl) use_gradient->end_fail

Caption: Decision tree for troubleshooting poor peak resolution.

Problem: Asymmetric Peaks (Tailing or Fronting)

Q: One or both of my analyte peaks are tailing (or fronting). What causes this and how can I fix it?

A: Peak asymmetry compromises the accuracy of integration and quantification. Tailing is more common and often indicates secondary interactions between the analyte and the column.[14]

  • Cause 1: Secondary Silanol (B1196071) Interactions (Tailing): Basic compounds like Mepyramine can interact with residual, acidic silanol groups on the silica-based C18 column.

    • Solution: Lower the mobile phase pH (e.g., to pH 3.0) to protonate the silanol groups and reduce interaction. Alternatively, add a competing base (e.g., 0.1% Triethylamine) to the mobile phase to block the active sites.

  • Cause 2: Column Overload (Fronting/Tailing): Injecting too much sample can saturate the column, leading to distorted peak shapes.

    • Solution: Reduce the sample concentration or decrease the injection volume.[15]

  • Cause 3: Sample Solvent Incompatibility (Distortion/Splitting): If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, especially for early-eluting peaks.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Cause 4: Column Contamination or Void: A buildup of contaminants on the column inlet frit or a void in the packing material can cause peak splitting or tailing.

    • Solution: First, try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, replace the guard column. If neither works, the analytical column may need to be replaced.

Problem: Inconsistent Retention Times (Drift)

Q: The retention times for my peaks are shifting between injections. What is the cause?

A: Stable retention times are critical for reliable peak identification. Drifting times usually point to a problem with the system's equilibrium or mobile phase.[12]

  • Cause 1: Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analysis.

    • Solution: Increase the column equilibration time. Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.[15]

  • Cause 2: Mobile Phase Composition Change: The mobile phase can change over time due to evaporation of the more volatile organic component or inconsistent on-line mixing.

    • Solution: Prepare fresh mobile phase daily.[15] If using an on-line mixer, ensure the pump is working correctly and consider partially premixing the solvents.[12] Ensure solvents are properly degassed to prevent bubble formation in the pump.

  • Cause 3: Temperature Fluctuations: Column temperature affects retention.

    • Solution: Use a column oven to maintain a constant and controlled temperature (e.g., 30-40 °C).[11][15]

  • Cause 4: System Leaks: A leak in the system will cause a pressure drop and lead to increased retention times.

    • Solution: Check for leaks at all fittings, especially between the pump and injector, and injector and column.[15]

Example Experimental Protocol: RP-HPLC Method

This protocol provides a starting point for method development. Optimization will likely be required.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity Series or equivalent with UV/DAD detector[16]
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Cosmosil 5C18-MS)[17]
Mobile Phase 20 mM Ammonium Acetate buffer (pH adjusted to 4.5 with acetic acid) and Acetonitrile (ACN) in a 65:35 v/v ratio.[10]
Flow Rate 1.0 mL/min[17]
Injection Volume 10 µL[13]
Column Temperature 35 °C[10]
Detection Wavelength 275 nm (A good compromise wavelength for both compounds)
Sample Preparation Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the linear range. Filter through a 0.45 µm syringe filter before injection.

Quantitative Data and Acceptance Criteria

The following tables summarize typical validation and system suitability results for a robust HPLC method.

Table 1: Method Validation Parameters & Typical Acceptance Criteria

Parameter Typical Range Acceptance Criteria
Linearity (R²) 5 - 100 µg/mL R² ≥ 0.999[7]
Accuracy (% Recovery) 80%, 100%, 120% of nominal 98.0% - 102.0%[9][10]
Precision (% RSD) n=6 at 100% concentration Repeatability (Intra-day) ≤ 2.0% Intermediate (Inter-day) ≤ 2.0%[10]
LOD Analyte-dependent Signal-to-Noise ratio of 3:1
LOQ Analyte-dependent Signal-to-Noise ratio of 10:1; must be precise and accurate.[10]

| Robustness (% RSD) | Flow rate ±0.1 mL/minTemp ±2°C | %RSD of results ≤ 2.0%[11] |

Table 2: System Suitability Test (SST) Parameters

Parameter Acceptance Criteria Rationale
Tailing Factor (T) T ≤ 1.5[10] Measures peak symmetry.
Theoretical Plates (N) N > 2000 Measures column efficiency.
Resolution (Rs) Rs > 2.0[10] Ensures baseline separation between peaks.

| % RSD of Peak Area | ≤ 1.0% for n=5 injections | Demonstrates injection precision. |

Relationship of Core Validation Parameters

G cluster_1 Core HPLC Method Validation Specificity Specificity (Discrimination) Linearity Linearity & Range (Proportionality) Specificity->Linearity Accuracy Accuracy (Trueness) Linearity->Accuracy Precision Precision (Reproducibility) Linearity->Precision ValidatedMethod Validated Method (Suitable for Purpose) Accuracy->ValidatedMethod Precision->ValidatedMethod Sensitivity Sensitivity (LOD & LOQ) Sensitivity->Linearity Robustness Robustness (Reliability) Robustness->ValidatedMethod

Caption: Logical flow of HPLC method validation parameters.

References

Technical Support Center: Refinement of Mepifiline Dosage in Preclinical Asthma Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Mepifiline in preclinical asthma models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Disclaimer: Publicly available preclinical data on this compound for the treatment of asthma is limited. The following guidance is based on a combination of a clinical study in children and preclinical studies of theophylline, a closely related methylxanthine drug. Researchers should consider this information as a starting point and perform dose-response studies to determine the optimal dosage for their specific animal model and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is a potential starting dosage range for this compound in a mouse model of ovalbumin-induced asthma?

A clinical study in children with mild to moderate asthma used an oral dose of 8 mg/kg/day of this compound (also known as mepyramine-theophylline-acetate).[1][2] Preclinical studies with theophylline, a related methylxanthine, have used a range of doses. Based on this, a starting point for this compound in a mouse model could be in the range of 10-100 mg/kg, administered orally or intraperitoneally. However, it is crucial to perform a dose-finding study to determine the optimal dose for your specific model.

Q2: What is a suitable vehicle for administering this compound in animal studies?

For oral administration, this compound can likely be dissolved or suspended in common vehicles such as sterile water, saline, or a 0.5% carboxymethylcellulose (CMC) solution. For intraperitoneal injection, sterile saline or phosphate-buffered saline (PBS) would be appropriate. The choice of vehicle should be tested for any potential effects on the experimental outcomes.

Q3: How can I assess the efficacy of this compound in my asthma model?

The efficacy of this compound can be evaluated by measuring its effects on key hallmarks of asthma, including:

  • Airway inflammation: This can be assessed by performing a bronchoalveolar lavage (BAL) to collect fluid from the lungs (BALF).[3][4][5] The total and differential cell counts in the BALF, particularly the number of eosinophils, can be quantified.[4][5]

  • Airway hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent like methacholine (B1211447) can be measured using techniques such as whole-body plethysmography or invasive measurements of lung mechanics.

  • Lung histology: Histopathological examination of lung tissue can reveal the extent of inflammatory cell infiltration, mucus production, and airway remodeling.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in animal response to this compound Inconsistent drug administration, animal strain differences, or variations in the induction of the asthma phenotype.Ensure accurate and consistent dosing for all animals. Use a standardized protocol for asthma induction. Consider using a more inbred animal strain to reduce genetic variability.
No significant effect of this compound on airway inflammation or AHR The dose of this compound may be too low. The timing of drug administration may not be optimal. The asthma model may be too severe.Perform a dose-response study to identify a more effective dose. Adjust the timing of this compound administration relative to the allergen challenge. Evaluate the severity of the asthma model and adjust the sensitization or challenge protocol if necessary.
Adverse effects observed in animals (e.g., tremors, increased activity) The dose of this compound may be too high, leading to central nervous system stimulation, a known side effect of methylxanthines.Reduce the dose of this compound. Closely monitor the animals for any signs of toxicity. If adverse effects persist, consider a different route of administration that may reduce peak plasma concentrations.
Difficulty dissolving this compound in the chosen vehicle This compound may have limited solubility in certain aqueous vehicles.Try gentle heating or sonication to aid dissolution. If solubility remains an issue, consider preparing a suspension using a suitable suspending agent like 0.5% CMC.

Data Presentation

Table 1: Extrapolated Preclinical Dosage Range for this compound Based on Related Compounds

Compound Animal Model Route of Administration Effective Dose Range Reference
This compound (extrapolated) Mouse (Ovalbumin-induced asthma)Oral, Intraperitoneal10 - 100 mg/kgBased on Theophylline data
Theophylline Various preclinical modelsOral, Intraperitoneal10 - 100 mg/kgGeneral knowledge from multiple sources
This compound (Clinical) Human (Children)Oral8 mg/kg/day[1]

Table 2: Hypothetical Efficacy Data for this compound in a Mouse Model of Asthma

Treatment Group Dose (mg/kg) Total Cells in BALF (x10^5) Eosinophils in BALF (x10^4) Airway Hyperresponsiveness (Penh)
Control (Vehicle) -5.2 ± 0.83.1 ± 0.53.5 ± 0.4
This compound 104.1 ± 0.62.2 ± 0.42.8 ± 0.3
This compound 303.0 ± 0.51.5 ± 0.32.1 ± 0.2
This compound 1002.1 ± 0.40.8 ± 0.21.5 ± 0.2

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Protocols

Protocol: Ovalbumin (OVA)-Induced Allergic Asthma in BALB/c Mice and this compound Treatment

  • Sensitization:

    • On days 0 and 14, sensitize BALB/c mice (6-8 weeks old) with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (B78521) in 200 µL of PBS.

  • Challenge:

    • On days 28, 29, and 30, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer.

  • This compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., sterile saline).

    • Administer this compound (e.g., 10, 30, or 100 mg/kg) or vehicle control via oral gavage or i.p. injection 1 hour before each OVA challenge.

  • Assessment of Airway Hyperresponsiveness (AHR):

    • On day 32, measure AHR to increasing concentrations of nebulized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) using a whole-body plethysmograph. Record the enhanced pause (Penh) values.

  • Bronchoalveolar Lavage (BAL):

    • Immediately after AHR measurement, euthanize the mice.

    • Expose the trachea and cannulate it.

    • Lavage the lungs with 1 mL of ice-cold PBS.

    • Collect the BAL fluid (BALF) and centrifuge it to separate the cells from the supernatant.

    • Determine the total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with a Wright-Giemsa stain for differential cell counting.

  • Histology:

    • After BAL, perfuse the lungs with PBS and fix them in 10% buffered formalin.

    • Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for assessment of inflammation and Periodic acid-Schiff (PAS) for mucus production.

Mandatory Visualizations

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Assessment Phase sensitization_d0 Day 0: i.p. OVA/Alum sensitization_d14 Day 14: i.p. OVA/Alum treatment_d28 Day 28: this compound/Vehicle sensitization_d14->treatment_d28 Wait 14 days challenge_d28 Day 28: OVA Aerosol treatment_d28->challenge_d28 treatment_d29 Day 29: this compound/Vehicle challenge_d29 Day 29: OVA Aerosol treatment_d29->challenge_d29 treatment_d30 Day 30: this compound/Vehicle challenge_d30 Day 30: OVA Aerosol treatment_d30->challenge_d30 ahr_d32 Day 32: AHR Measurement challenge_d30->ahr_d32 Wait 2 days balf_d32 Day 32: BALF Collection histology_d32 Day 32: Lung Histology

Caption: Experimental workflow for the ovalbumin-induced asthma model and this compound treatment.

Signaling_Pathway This compound This compound pde Phosphodiesterase (PDE) This compound->pde inhibits camp_up ↑ cAMP pde->camp_up degrades cAMP (inhibition of this increases cAMP) pka Protein Kinase A (PKA) camp_up->pka activates bronchodilation Bronchodilation (Airway Smooth Muscle Relaxation) pka->bronchodilation inflammation_down ↓ Inflammation pka->inflammation_down

Caption: Proposed signaling pathway for this compound in airway smooth muscle cells.

References

Dealing with poor peak shape in Mepifiline HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Mepifiline.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems encountered in this compound HPLC analysis?

A1: The most common peak shape issues are peak tailing, peak fronting, and split peaks.[1][2] These problems can lead to inaccurate quantification, poor resolution, and unreliable data, making it essential to identify and address their root causes.[2]

Q2: Why is this compound, a basic compound, particularly prone to peak tailing?

A2: this compound is a basic compound, and like many basic analytes, it is susceptible to secondary interactions with residual silanol (B1196071) groups on the surface of silica-based HPLC columns.[3][4][5] At moderate pH levels, these silanol groups are ionized and can interact with the positively charged this compound molecules, leading to peak tailing.[3][6]

Q3: What is a good starting point for troubleshooting poor peak shape in my this compound analysis?

A3: A systematic approach is crucial. Begin by evaluating the mobile phase pH and ensuring your column is in good condition.[7] Since this compound is a basic compound, controlling the mobile phase pH is critical to achieving good peak shape.[8][9] Subsequently, investigate other potential causes such as sample overload, solvent mismatch, or issues with the HPLC system itself.[10]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half.

G start Peak Tailing Observed check_ph Check Mobile Phase pH start->check_ph check_column Evaluate Column Health start->check_column check_sample Assess Sample & Injection start->check_sample solution_ph Adjust pH (2.5-3.5) or Use Additives (e.g., TEA) check_ph->solution_ph solution_column Use End-Capped Column or Flush/Replace Column check_column->solution_column solution_sample Reduce Sample Concentration or Match Sample Solvent to Mobile Phase check_sample->solution_sample end Symmetrical Peak solution_ph->end solution_column->end solution_sample->end

Possible Causes and Solutions for Peak Tailing

Cause Description Recommended Solutions
Secondary Silanol Interactions Interaction between the basic this compound molecule and acidic silanol groups on the silica (B1680970) stationary phase.[3][5][6]Operate at a lower mobile phase pH (e.g., 2.5-3.5) to suppress the ionization of silanol groups.[1][8] Use a modern, high-purity, end-capped C18 column to minimize available silanol groups.[3] Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block silanol sites.[4]
Improper Mobile Phase pH If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing.[9]Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa.[11][12] Use a buffer (e.g., 10-20 mM phosphate (B84403) or acetate) to maintain a stable pH.[1]
Column Overload Injecting too much sample can saturate the column, causing peak distortion.[13]Reduce the concentration of the this compound sample.[13] Decrease the injection volume.
Column Contamination/Degradation Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If performance does not improve, replace the column.[7] Use a guard column to protect the analytical column.[7]
Extra-Column Effects Excessive tubing length or dead volume in the system can lead to band broadening and tailing.Minimize the length and internal diameter of tubing between the injector, column, and detector.[7] Ensure all fittings are properly connected to avoid dead volume.[10]
Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetrical peak where the front half is broader than the latter half.

G start Peak Fronting Observed check_overload Check for Sample Overload start->check_overload check_solvent Verify Sample Solvent start->check_solvent check_column Inspect Column Condition start->check_column solution_overload Dilute Sample or Reduce Injection Volume check_overload->solution_overload solution_solvent Dissolve Sample in Mobile Phase or Weaker Solvent check_solvent->solution_solvent solution_column Replace Column if Bed has Collapsed check_column->solution_column end Symmetrical Peak solution_overload->end solution_solvent->end solution_column->end

Possible Causes and Solutions for Peak Fronting

Cause Description Recommended Solutions
Sample Overload Injecting a sample that is too concentrated can lead to peak fronting.Dilute the sample or reduce the injection volume.
Inappropriate Sample Solvent If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the analyte to move too quickly through the column initially, resulting in fronting.Dissolve the sample in the initial mobile phase composition or a weaker solvent.[7]
Column Collapse/Void A physical change in the column bed, such as a void at the inlet, can cause peak fronting.Reverse-flush the column (if permissible by the manufacturer) to remove any blockage at the inlet frit. If a void is suspected, the column may need to be replaced.[10]
Issue 3: Split Peaks

Split peaks appear as two or more peaks for a single analyte.

G start Split Peak Observed check_injection Review Injection Technique & Sample Solvent start->check_injection check_column Examine Column for Voids or Contamination start->check_column check_frit Inspect Inlet Frit for Blockage start->check_frit solution_injection Ensure Sample is Fully Dissolved & Solvent is Compatible check_injection->solution_injection solution_column Replace Column check_column->solution_column solution_frit Replace Frit or Column check_frit->solution_frit end Single, Sharp Peak solution_injection->end solution_column->end solution_frit->end

Possible Causes and Solutions for Split Peaks

Cause Description Recommended Solutions
Partially Blocked Inlet Frit Contamination on the column's inlet frit can cause the sample to be distributed unevenly onto the column, leading to a split peak.Replace the inlet frit or the entire column.[10]
Column Void or Channeling A void or channel in the column packing can create two different flow paths for the analyte.Replace the column.[10]
Sample Solvent Incompatibility If the sample solvent is much stronger than the mobile phase, it can cause peak distortion and splitting.Dissolve the sample in the mobile phase or a weaker solvent.
Co-elution It's possible that what appears to be a split peak is actually two different, closely eluting compounds.Adjust the mobile phase composition or gradient to improve separation.

Experimental Protocols

Representative HPLC Method for this compound Analysis

This protocol provides a starting point for the HPLC analysis of this compound and is based on common practices for basic pharmaceutical compounds. Method optimization will likely be necessary for specific applications.

Parameter Recommendation
Column C18, 250 mm x 4.6 mm, 5 µm particle size (end-capped)
Mobile Phase Acetonitrile and 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)
Gradient Isocratic or a shallow gradient depending on sample complexity
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength to be determined by UV scan of this compound standard (likely in the range of 254-280 nm)
Sample Preparation Dissolve the sample in the mobile phase to a final concentration within the linear range of the assay. Filter through a 0.45 µm syringe filter before injection.[14]
Mobile Phase Preparation
  • Buffer Preparation: Dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water to make a 20 mM solution.

  • pH Adjustment: Adjust the pH of the buffer to 3.0 using phosphoric acid.[15]

  • Solvent Mixing: Mix the buffer and acetonitrile in the desired ratio.

  • Degassing: Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the system.[16]

Sample Preparation
  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to a concentration expected to be within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injecting them into the HPLC system to remove any particulate matter.[14]

By following these troubleshooting guides and protocols, researchers can systematically address issues of poor peak shape in this compound HPLC analysis, leading to more accurate and reliable results.

References

Technical Support Center: Method Development for Separating Mepifiline and its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific degradation pathways and validated stability-indicating analytical methods for Mepifiline are limited. Therefore, this guide is a representative template based on established principles of forced degradation studies and chromatographic method development for structurally similar pharmaceutical compounds. The experimental protocols, data, and specific degradation products described herein are illustrative examples to guide researchers in developing and troubleshooting their own methods.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under stress conditions?

A1: Based on its chemical structure, which includes ether, tertiary amine, and purine (B94841) moieties, this compound is susceptible to degradation through several pathways. Forced degradation studies are essential to identify these pathways definitively.[1][2] Key potential degradation routes include:

  • Hydrolysis: Acidic or basic conditions can lead to the cleavage of the ether linkage, resulting in the formation of a phenolic derivative and the corresponding side-chain alcohol.

  • Oxidation: The tertiary amine groups and the purine ring are susceptible to oxidation, which can lead to the formation of N-oxides and other related impurities.[3]

  • Photodegradation: Exposure to UV or visible light may induce photolytic degradation, potentially leading to complex rearrangements or fragmentation of the molecule.

Q2: Which chromatographic technique is most suitable for separating this compound from its degradation products?

A2: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is the most common and effective technique.[4][5][6] These methods are capable of separating compounds with varying polarities, which is typical for a parent drug and its degradation products. UPLC offers advantages in terms of speed and resolution due to the use of smaller particle size columns.[6]

Q3: How do I choose the optimal detection wavelength for the analysis?

A3: The optimal UV detection wavelength should be determined by running a UV scan of this compound and its stress-degraded solutions. A wavelength where both the parent drug and its major degradation products have significant absorbance is generally chosen to ensure that all relevant peaks are detected. An isosbestic point, if present, can be suitable for assays where the total amount of drug and degradant needs to be quantified.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column overload.2. Inappropriate mobile phase pH.3. Silanol interactions with the column.4. Column degradation.1. Reduce the concentration of the injected sample.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form (typically 2 pH units away from the pKa).3. Add a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column.4. Replace the column.
Poor Resolution Between this compound and a Degradation Product 1. Inadequate mobile phase strength.2. Suboptimal mobile phase composition.3. Incorrect column chemistry.1. Adjust the organic-to-aqueous ratio in the mobile phase. A gradient elution may be necessary.2. Try a different organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice-versa).3. Test a column with a different stationary phase (e.g., C8, Phenyl-Hexyl).
Inconsistent Retention Times 1. Fluctuation in column temperature.2. Inadequate column equilibration.3. Mobile phase composition changing over time.4. Pump malfunction or leaks.1. Use a column oven to maintain a constant temperature.2. Ensure the column is equilibrated for a sufficient time (10-15 column volumes) before injection.3. Prepare fresh mobile phase daily and keep it well-mixed.4. Check the HPLC/UPLC system for leaks and perform pump maintenance.
Baseline Noise or Drift 1. Contaminated mobile phase or detector cell.2. Air bubbles in the system.3. Column bleed.1. Filter all mobile phase solvents and flush the system and detector cell.2. Degas the mobile phase thoroughly.3. Use a high-quality column and operate within its recommended pH and temperature range.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are performed to generate degradation products and demonstrate the specificity of the analytical method.[1][2]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 4 hours. Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize the solution before injection.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 8 hours.

  • Thermal Degradation: Expose solid this compound powder to 105°C in a hot air oven for 24 hours. Dissolve in a suitable solvent before injection.

  • Photodegradation: Expose a solution of this compound to UV light (254 nm) and visible light in a photostability chamber for 24 hours.

Representative Stability-Indicating HPLC Method

This protocol is a starting point for method development.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 20
    15 70
    20 70
    22 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 265 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Quantitative Data Summary

The following tables present hypothetical data from the analysis of this compound and its degradation products using the representative HPLC method described above.

Table 1: Chromatographic Parameters

Compound Retention Time (min) Tailing Factor Theoretical Plates
Degradation Product 1 (Hydrolytic)4.21.18500
Degradation Product 2 (Oxidative)6.81.29200
This compound12.51.015000
Degradation Product 3 (Photolytic)14.11.311000

Table 2: Resolution of Peaks

Peak Pair Resolution (Rs)
Degradation Product 1 / Degradation Product 23.5
Degradation Product 2 / this compound7.1
This compound / Degradation Product 32.2

Visualizations

Workflow A Define Objective: Separate this compound from Degradation Products B Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) A->B C Initial Method Development (Select Column, Mobile Phase, Detector) B->C D Screening Experiments (Gradient, pH, Organic Modifier) B->D Degraded samples inform separation needs C->D E Optimization of Critical Parameters (e.g., Gradient Slope, Temperature) D->E F Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) E->F G Routine Analysis & Stability Testing F->G

Caption: General workflow for developing a stability-indicating method.

Troubleshooting start_node Poor Resolution (Rs < 1.5) decision_node decision_node action_node action_node end_node Resolution Acceptable A Poor Resolution (Rs < 1.5) B Is gradient steep enough? A->B C Decrease gradient slope (e.g., 1%/min) B->C No D Is mobile phase pH optimal? B->D Yes H Resolution Acceptable C->H E Adjust pH to alter ionization of analytes D->E No F Is column chemistry appropriate? D->F Yes E->H G Try a different stationary phase (e.g., Phenyl-Hexyl) F->G No F->H Yes G->H

References

Validation & Comparative

In Vitro Comparison of Mepifiline and Aminophylline on Airway Smooth Muscle Relaxation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed in vitro comparison of Mepifiline and aminophylline (B1665990), two methylxanthine derivatives employed in the management of obstructive airway diseases. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, supported by available data and detailed experimental protocols for further investigation.

Introduction

Both this compound and aminophylline are utilized for their bronchodilatory effects, which are crucial in alleviating the symptoms of asthma and chronic obstructive pulmonary disease (COPD). Their primary mode of action involves the relaxation of airway smooth muscle. While aminophylline is a well-characterized compound, this compound is a combination of a theophylline (B1681296) derivative and an antihistamine. Understanding their distinct and overlapping pharmacological profiles is essential for targeted drug development and clinical application.

Aminophylline is a combination of theophylline and ethylenediamine, with theophylline being the active bronchodilator.[1] this compound, also known as mepyramine-theophylline-acetate, is a compound that includes a theophylline derivative, acefylline (B349644), and an antihistamine, mepyramine.[2][3] The bronchodilatory effects of both drugs are primarily attributed to their theophylline components.

Mechanism of Action and Signaling Pathways

The bronchodilatory effects of both this compound and aminophylline are primarily mediated through the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors by their theophylline components.

Aminophylline's active component, theophylline, is a non-selective PDE inhibitor.[4] By inhibiting PDEs, particularly PDE3 and PDE4, in airway smooth muscle cells, theophylline prevents the breakdown of cyclic adenosine monophosphate (cAMP).[4] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, culminating in smooth muscle relaxation.[4] Additionally, theophylline acts as a non-selective adenosine receptor antagonist.[1] By blocking adenosine A1 receptors, it prevents bronchoconstriction induced by adenosine.

This compound's bronchodilatory action is derived from its theophylline derivative, acefylline. Acefylline also functions as a bronchodilator by relaxing bronchial smooth muscle.[5] It is considered an adenosine receptor antagonist.[6] While specific data on its PDE inhibition profile is less readily available, as a xanthine (B1682287) derivative, it is expected to share the PDE-inhibiting properties of theophylline. The presence of mepyramine, a histamine (B1213489) H1 receptor antagonist, in this compound's composition may offer additional benefits in allergic asthma by counteracting histamine-induced bronchoconstriction.[7]

cluster_aminophylline Aminophylline (Theophylline) cluster_this compound This compound (Acefylline & Mepyramine) aminophylline Aminophylline (Theophylline) pde_a PDE Inhibition (Non-selective) aminophylline->pde_a adenosine_a Adenosine Receptor Antagonism aminophylline->adenosine_a camp_a ↑ cAMP pde_a->camp_a pka_a ↑ PKA Activity camp_a->pka_a relaxation_a Smooth Muscle Relaxation pka_a->relaxation_a This compound This compound (Acefylline + Mepyramine) acefylline Acefylline This compound->acefylline mepyramine Mepyramine This compound->mepyramine pde_m PDE Inhibition (Presumed) acefylline->pde_m adenosine_m Adenosine Receptor Antagonism acefylline->adenosine_m histamine Histamine H1 Receptor Antagonism mepyramine->histamine camp_m ↑ cAMP pde_m->camp_m relaxation_m Smooth Muscle Relaxation histamine->relaxation_m pka_m ↑ PKA Activity camp_m->pka_m pka_m->relaxation_m

Signaling pathways of Aminophylline and this compound.

Quantitative Data Comparison

Parameter This compound (inferred from components) Aminophylline (Theophylline) References
Active Bronchodilator AcefyllineTheophylline[1][5]
Mechanism of Action Adenosine Receptor Antagonist, Presumed PDE InhibitorNon-selective PDE Inhibitor, Adenosine Receptor Antagonist[4][6]
Additional Component Mepyramine (Antihistamine)Ethylenediamine (Solubilizer)[1][2]

Experimental Protocols

To conduct a direct in vitro comparison of this compound and aminophylline, the following experimental protocol using isolated tracheal rings is recommended. This method is a standard approach for assessing the effects of bronchodilators on airway smooth muscle contractility.[8][9]

Isolated Tracheal Ring Preparation
  • Tissue Source: Tracheas are obtained from laboratory animals (e.g., guinea pigs, rats) immediately after euthanasia.[10][11]

  • Dissection: The trachea is carefully dissected and placed in cold, oxygenated Krebs-Henseleit buffer. Adhering connective tissue is removed.

  • Ring Preparation: The trachea is cut into rings, typically 2-3 mm in width.[10]

  • Mounting: The tracheal rings are suspended between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.[12][13] One hook is fixed, and the other is connected to an isometric force transducer.

Experimental Procedure
  • Equilibration: The tracheal rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1-1.5 g, with buffer changes every 15-20 minutes.

  • Viability Check: The viability of the smooth muscle is assessed by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).

  • Pre-contraction: After a washout period, the tracheal rings are pre-contracted with a submaximal concentration of a contractile agonist, such as histamine or carbachol, to induce a stable muscle tone.[8]

  • Drug Administration: Once a stable contraction plateau is reached, cumulative concentrations of this compound or aminophylline are added to the organ bath at regular intervals.

  • Data Recording: The relaxation responses are recorded as a percentage of the pre-contraction induced by the agonist.

  • Data Analysis: Concentration-response curves are plotted, and the EC50 (concentration causing 50% of the maximal relaxation) and Emax (maximal relaxation) values are calculated for each drug.

start Start dissection Trachea Dissection & Ring Preparation start->dissection mounting Mounting in Organ Bath dissection->mounting equilibration Equilibration (60 min, 1-1.5g tension) mounting->equilibration viability Viability Check (KCl) equilibration->viability pre_contraction Pre-contraction (Histamine/Carbachol) viability->pre_contraction drug_addition Cumulative Drug Addition (this compound or Aminophylline) pre_contraction->drug_addition data_recording Data Recording (% Relaxation) drug_addition->data_recording analysis Data Analysis (EC50, Emax) data_recording->analysis end End analysis->end

Experimental workflow for in vitro comparison.

Conclusion

Both this compound and aminophylline are effective bronchodilators that act on airway smooth muscle. Their primary mechanism of action is attributed to the theophylline-related components, which inhibit phosphodiesterases and antagonize adenosine receptors. This compound's additional antihistaminic component may provide a therapeutic advantage in allergic airway conditions. Due to the lack of direct comparative in vitro studies, this guide provides a framework for such an investigation. The detailed experimental protocol offers a robust method for determining the relative potency and efficacy of these two compounds, which will be invaluable for future research and development in the field of respiratory medicine.

References

A Head-to-Head Stalemate: Mepifiline and Montelukast in Preclinical Respiratory Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

Despite their distinct therapeutic applications in respiratory diseases, a direct head-to-head comparison of Mepifiline and montelukast (B128269) in animal studies remains conspicuously absent from the scientific literature. This guide, therefore, provides a comparative overview based on the individual preclinical data available for each compound, offering insights into their respective mechanisms of action and efficacy in models of respiratory inflammation. The absence of direct comparative studies necessitates that the following data be interpreted as a parallel exhibition of their properties rather than a direct competitive assessment.

Executive Summary

Montelukast, a cysteinyl leukotriene receptor 1 (CysLT1R) antagonist, has a well-documented profile in various animal models of asthma, demonstrating efficacy in reducing airway inflammation, eosinophilia, and hyperresponsiveness. Its mechanism is centered on blocking the pro-inflammatory effects of leukotrienes.

This compound, a derivative of theophylline, is positioned as a complementary treatment for mild to moderate asthma. While clinical data in pediatric populations exist, preclinical animal studies detailing its efficacy and mechanism of action are scarce. Its therapeutic effects are likely attributable to a combination of phosphodiesterase (PDE) inhibition and histamine (B1213489) H1 receptor antagonism, mechanisms known to induce bronchodilation and reduce allergic responses.

This guide will delve into the known experimental data for each compound, presenting their pharmacological profiles, effects on inflammatory mediators, and the experimental protocols used to generate this knowledge.

Montelukast: A Targeted Approach to Leukotriene-Mediated Inflammation

Montelukast's efficacy in animal models of asthma is robustly documented, with the ovalbumin (OVA)-sensitized mouse model being a cornerstone of its preclinical evaluation.

Quantitative Data from Animal Studies
ParameterAnimal ModelMontelukast EffectReference Study
Eosinophil Infiltration (BALF) OVA-sensitized BALB/c mice>90% reduction[1]
Th2 Cytokines (IL-4, IL-5, IL-13 in lung & BALF) OVA-sensitized BALB/c miceSignificant reduction[1][2]
Airway Hyperresponsiveness (AHR) OVA-sensitized micePotent inhibition[2][3]
Airway Remodeling (Smooth muscle mass) OVA-sensitized young miceSignificant decrease[4]
Serum IgE Levels OVA-sensitized BALB/c miceSignificant reduction[1]
Experimental Protocol: Ovalbumin-Induced Allergic Asthma Model in Mice

A commonly employed protocol to evaluate the efficacy of anti-asthmatic drugs like montelukast involves the sensitization and subsequent challenge of mice with ovalbumin (OVA), a potent allergen.

Workflow: OVA-Induced Asthma Model

G cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment cluster_outcome Outcome Assessment sensitization1 Day 0: IP Injection OVA + Alum Adjuvant sensitization2 Day 14: Booster IP Injection OVA + Alum Adjuvant sensitization1->sensitization2 Prime Immune System challenge Days 21-23: Intranasal or Aerosolized OVA sensitization2->challenge Induce Allergic Response treatment Drug Administration (e.g., Montelukast) assessment 24-48h Post-Challenge: - BALF Analysis - Lung Histology - AHR Measurement challenge->assessment treatment->assessment Evaluate Efficacy G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) CysLT1R CysLT1 Receptor CysLTs->CysLT1R G_protein G-protein Activation CysLT1R->G_protein Montelukast Montelukast Montelukast->CysLT1R Blocks PLC PLC Activation G_protein->PLC IP3_DAG IP₃ & DAG Increase PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Inflammation Eosinophil Recruitment Cytokine Release (IL-4, IL-5) Increased Vascular Permeability Ca_release->Inflammation Bronchoconstriction Smooth Muscle Contraction Ca_release->Bronchoconstriction G cluster_pathway1 PDE Inhibition Pathway cluster_pathway2 H1 Receptor Antagonism PDE Phosphodiesterase (PDE) cAMP_degradation cAMP Degradation PDE->cAMP_degradation Mepifiline1 This compound Mepifiline1->PDE Inhibits cAMP_levels ↑ Intracellular cAMP PKA Protein Kinase A (PKA) Activation cAMP_levels->PKA Bronchodilation1 Bronchodilation PKA->Bronchodilation1 Histamine Histamine H1R H1 Receptor Histamine->H1R Inflammation_Bronchoconstriction ↓ Inflammation ↓ Bronchoconstriction Mepifiline2 This compound Mepifiline2->H1R Blocks

References

Validating the anti-inflammatory effects of Mepifiline against a known corticosteroid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of Mepifiline and a representative corticosteroid, Dexamethasone (B1670325). The information presented is intended to support research and development efforts in the field of inflammatory diseases.

This compound is a combination drug comprised of Mepyramine, a first-generation antihistamine, and Theophylline (B1681296), a methylxanthine. While historically used for respiratory conditions, its components possess distinct anti-inflammatory mechanisms. Dexamethasone is a potent synthetic glucocorticoid with well-established and broad anti-inflammatory and immunosuppressive effects.[1] This guide will delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols for key assays.

Comparative Analysis of Anti-inflammatory Mechanisms

The anti-inflammatory effects of this compound are a composite of the actions of its two components, Mepyramine and Theophylline.

Mepyramine , as a histamine (B1213489) H1 receptor inverse agonist, primarily counteracts the pro-inflammatory effects of histamine.[2] Beyond this, some research suggests that certain antihistamines can potentiate the anti-inflammatory actions of corticosteroids by modulating the expression of inflammation-related genes.[3]

Theophylline exhibits a broader range of anti-inflammatory activities. At therapeutic concentrations, it can inhibit phosphodiesterases (PDEs), leading to an increase in intracellular cyclic AMP (cAMP), which has downstream anti-inflammatory effects. A key mechanism of theophylline's anti-inflammatory action is the activation of histone deacetylase-2 (HDAC2), an enzyme that plays a crucial role in suppressing inflammatory gene expression.[4][5] Furthermore, theophylline has been shown to inhibit the activation of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), by preventing the degradation of its inhibitor, IκBα.[6][7][8] This leads to a reduction in the production of various pro-inflammatory cytokines.

Dexamethasone , a classic corticosteroid, exerts its potent anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[1] Upon activation, the GR translocates to the nucleus where it can directly or indirectly regulate gene expression. A primary mechanism of its anti-inflammatory action is the inhibition of NF-κB.[9] This is achieved through multiple pathways, including the induction of IκBα synthesis and direct protein-protein interactions with NF-κB subunits. By inhibiting NF-κB, dexamethasone effectively suppresses the expression of a wide array of inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.

Data Presentation: this compound (Theophylline) vs. Dexamethasone

The following table summarizes the comparative effects of Theophylline and Dexamethasone on the production of various cytokines. As direct comparative data for this compound is limited, data for Theophylline, its primary anti-inflammatory component, is presented.

CytokineTheophylline EffectDexamethasone EffectReference
Pro-inflammatory Cytokines
IL-3Inhibition at high concentrations (10-3 M)Dose-dependent inhibition[9]
IL-4Inhibition at high concentrations (10-3 M)Potent, dose-dependent inhibition[9]
IL-5No significant inhibition at therapeutic concentrationsDose-dependent inhibition[9]
GM-CSFInhibition at high concentrations (10-3 M)Dose-dependent inhibition[9]
IFN-γInhibition at high concentrations (10-3 M)Dose-dependent inhibition[9]
TNF-αInhibitionPotent inhibition[1][6]
IL-6InhibitionPotent inhibition[6][8]
IL-8Inhibition (particularly in combination with dexamethasone)Potent inhibition[1][4]
Anti-inflammatory Cytokines
IL-10Increased productionIncreased production[6]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory actions of Theophylline and Dexamethasone.

Theophylline_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits HDAC2_act ↑ HDAC2 Activity Theophylline->HDAC2_act IkBa IκBα Theophylline->IkBa Prevents degradation cAMP ↑ cAMP Inflammation ↓ Inflammation cAMP->Inflammation Suppresses Inflammatory_Genes Inflammatory Gene Expression HDAC2_act->Inflammatory_Genes Suppresses NFkB_active NF-κB (active) IkBa->NFkB_active Inhibits activation NFkB_inactive NF-κB (inactive) Nucleus Nucleus NFkB_active->Nucleus Translocation Nucleus->Inflammatory_Genes Activates

Theophylline's Anti-inflammatory Signaling Pathway

Dexamethasone_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR Binds GR_active Activated GR Complex GR->GR_active Activation Nucleus Nucleus GR_active->Nucleus Translocation NFkB_active NF-κB (active) GR_active->NFkB_active Inhibits Inflammatory_Genes Inflammatory Gene Expression GR_active->Inflammatory_Genes Suppresses Anti_Inflammatory_Genes Anti-inflammatory Gene Expression Nucleus->Anti_Inflammatory_Genes Activates Inflammation ↓ Inflammation NFkB_active->Inflammatory_Genes Activates

Dexamethasone's Anti-inflammatory Signaling Pathway

Experimental Protocols

Measurement of Cytokine Production by ELISA

This protocol outlines a general procedure for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify cytokine concentrations in cell culture supernatants.

Experimental Workflow Diagram:

ELISA_Workflow Start Start Coat_Plate Coat 96-well plate with capture antibody Start->Coat_Plate Wash1 Wash Coat_Plate->Wash1 Block Block with blocking buffer Wash1->Block Wash2 Wash Block->Wash2 Add_Sample Add standards and samples Wash2->Add_Sample Incubate1 Incubate Add_Sample->Incubate1 Wash3 Wash Incubate1->Wash3 Add_Detection_Ab Add biotinylated detection antibody Wash3->Add_Detection_Ab Incubate2 Incubate Add_Detection_Ab->Incubate2 Wash4 Wash Incubate2->Wash4 Add_Enzyme Add streptavidin-HRP Wash4->Add_Enzyme Incubate3 Incubate Add_Enzyme->Incubate3 Wash5 Wash Incubate3->Wash5 Add_Substrate Add TMB substrate Wash5->Add_Substrate Incubate4 Incubate in dark Add_Substrate->Incubate4 Add_Stop Add stop solution Incubate4->Add_Stop Read_Plate Read absorbance at 450 nm Add_Stop->Read_Plate End End Read_Plate->End

General Workflow for Cytokine ELISA

Methodology:

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest.

  • Blocking: Non-specific binding sites are blocked using a suitable blocking buffer (e.g., BSA or non-fat milk solution).

  • Sample and Standard Incubation: Cell culture supernatants (samples) and a serial dilution of a known concentration of the recombinant cytokine (standards) are added to the wells and incubated.

  • Detection Antibody Incubation: A biotinylated detection antibody, also specific for the cytokine, is added. This antibody binds to a different epitope on the captured cytokine, forming a "sandwich".

  • Enzyme Conjugate Incubation: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the biotin (B1667282) on the detection antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The enzyme catalyzes a reaction that produces a colored product.

  • Stopping the Reaction: A stop solution is added to halt the reaction.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

NF-κB Activation Assay (Western Blot for Nuclear Translocation)

This protocol describes a common method to assess NF-κB activation by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus using Western blotting.

Experimental Workflow Diagram:

NFkB_Workflow Start Start Cell_Treatment Treat cells with inflammatory stimulus and test compounds Start->Cell_Treatment Harvest_Cells Harvest cells Cell_Treatment->Harvest_Cells Fractionation Cytoplasmic and Nuclear Fractionation Harvest_Cells->Fractionation Protein_Quant Protein Quantification (e.g., BCA assay) Fractionation->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block_Membrane Block membrane Transfer->Block_Membrane Primary_Ab Incubate with primary antibody (anti-p65) Block_Membrane->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Incubate with HRP-conjugated secondary antibody Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Detection Add chemiluminescent substrate and image Wash2->Detection Analysis Analyze band intensity Detection->Analysis End End Analysis->End

Workflow for NF-κB Nuclear Translocation Assay

Methodology:

  • Cell Treatment: Culture and treat cells with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of this compound or Dexamethasone for a specified time.

  • Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.

  • Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each fraction by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB.

    • Wash the membrane and incubate with a secondary antibody conjugated to HRP.

  • Detection: Add a chemiluminescent substrate and capture the image using an appropriate imaging system.

  • Analysis: Quantify the band intensity corresponding to p65 in the nuclear and cytoplasmic fractions. An increase in the nuclear-to-cytoplasmic ratio of p65 indicates NF-κB activation.

Conclusion

This compound, through the combined actions of its components Mepyramine and Theophylline, exhibits anti-inflammatory effects via multiple mechanisms, including histamine H1 receptor antagonism and, more significantly, modulation of the NF-κB and HDAC2 pathways by Theophylline. Dexamethasone, a potent corticosteroid, also exerts its profound anti-inflammatory effects primarily through the inhibition of NF-κB and the regulation of inflammatory gene expression.

The comparative data suggest that while Theophylline can inhibit the production of several pro-inflammatory cytokines, Dexamethasone generally demonstrates a broader and more potent inhibitory profile across a range of cytokines. However, Theophylline's ability to enhance HDAC2 activity presents a potential for synergistic or additive effects when used in combination with corticosteroids, particularly in conditions associated with corticosteroid resistance.

This guide provides a foundational understanding of the comparative anti-inflammatory properties of this compound and corticosteroids. Further head-to-head experimental studies are warranted to fully elucidate the therapeutic potential of this compound in inflammatory conditions.

References

Comparative Analysis of Mepifiline and its Individual Components on Mast Cell Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Drug Development

Published: December 18, 2025

This guide provides a comparative analysis of the mast cell-stabilizing effects of Mepifiline, a combination drug, and its individual active components: Diprophylline and Mepirizole. The content is intended for researchers, scientists, and professionals in the field of drug development, offering an objective look at the available data and mechanisms of action.

Introduction to Mast Cell Stabilization

Mast cells are crucial effector cells in the immune system, playing a central role in allergic and inflammatory responses.[1] Upon activation by various stimuli, such as allergens cross-linking IgE receptors (FcεRI), mast cells undergo degranulation, releasing a potent cocktail of pre-formed and newly synthesized inflammatory mediators.[2][3][4] These mediators include histamine, proteases (e.g., tryptase), leukotrienes, and prostaglandins, which orchestrate the clinical manifestations of allergic diseases like asthma and allergic rhinitis.[1][2]

Consequently, inhibiting mast cell degranulation—a process known as mast cell stabilization—is a key therapeutic strategy for managing these conditions.[5][6] Mast cell stabilizers work by interfering with the intracellular signaling cascade that leads to mediator release, often by modulating calcium influx, a critical step for granular fusion with the cell membrane.[5][6] This guide examines this compound, a compound designed for this purpose, and dissects the contributions of its constituent parts, Diprophylline and Mepirizole.

Mechanisms of Action

The efficacy of this compound is rooted in the distinct and potentially synergistic mechanisms of its two components.

Diprophylline: The Role of cAMP

Diprophylline is a methylxanthine derivative, a class of compounds known to influence intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] The primary mechanism is believed to be the inhibition of phosphodiesterase (PDE) enzymes, which are responsible for degrading cAMP. By inhibiting PDE, Diprophylline leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and deactivates key proteins in the mast cell activation pathway, ultimately suppressing degranulation.[7] This inhibitory effect of the cAMP pathway on mediator release is a well-established principle in mast cell biology.[7][8]

Mepirizole: An Anti-Inflammatory Agent

Mepirizole (also known as Epirizole) is a non-steroidal anti-inflammatory drug (NSAID).[9] Its mechanisms are multifaceted. Like other NSAIDs, it can inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[9] However, its anti-inflammatory action extends beyond COX inhibition. Studies suggest Mepirizole can stabilize lysosomal membranes, preventing the release of enzymes that contribute to inflammation and tissue damage.[9] It has also been shown to inhibit the migration of leukocytes, such as polymorphonuclear leukocytes (PMNs), to sites of inflammation.[9][10] While its direct effect on the FcεRI signaling cascade in mast cells is less characterized than that of Diprophylline, its membrane-stabilizing properties may contribute to the overall stabilization of mast cells.

This compound: A Combined Approach

This compound combines these two mechanisms. The proposed advantage is a synergistic or additive effect, where Diprophylline's elevation of cAMP weakens the degranulation signal from within, while Mepirizole provides broader anti-inflammatory and membrane-stabilizing effects. This dual-pronged attack may lead to more potent mast cell stabilization than achievable with either component alone.

A diagram of the IgE-mediated mast cell activation pathway and the proposed points of inhibition for Diprophylline and Mepirizole is presented below.

MastCell_Pathway IgE-Mediated Mast Cell Activation and Inhibition Pathway cluster_membrane Cell Membrane cluster_cascade Signaling Cascade cluster_cAMP cAMP Pathway IgE Antigen-IgE FceRI FcεRI Receptor IgE->FceRI Cross-linking Syk Syk Activation FceRI->Syk PLCg PLCγ Activation Syk->PLCg IP3_DAG ↑ IP3 & DAG PLCg->IP3_DAG Ca_Influx ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Influx Degranulation Degranulation (Mediator Release) Ca_Influx->Degranulation PDE PDE cAMP cAMP PDE->cAMP Degrades PKA PKA Activation cAMP->PKA PKA->Ca_Influx Inhibits Diprophylline Diprophylline Diprophylline->PDE Inhibits Mepirizole Mepirizole (Proposed) Mepirizole->FceRI Stabilizes Membrane?

Caption: IgE signaling cascade and points of inhibition by drug components.

Comparative Efficacy Data

While direct, publicly available, peer-reviewed studies quantitatively comparing this compound to its individual components side-by-side are limited, the efficacy can be inferred from the known activities of each class of drug. The following table summarizes expected outcomes based on mechanistic understanding. A hypothetical study design is presented to illustrate how such a comparison would be structured.

CompoundTarget ModelStimulusKey OutcomeExpected IC50 / % Inhibition
Diprophylline RBL-2H3 CellsAntigen (DNP-BSA)β-hexosaminidase ReleaseModerate Inhibition
Mepirizole Rat Peritoneal Mast CellsCompound 48/80Histamine ReleaseLow to Moderate Inhibition
This compound RBL-2H3 Cells / RPMCAntigen / Cpd 48/80β-hexosaminidase / HistamineHigh Inhibition (Potentially > sum of parts)
Cromolyn Sodium Rat Peritoneal Mast CellsCompound 48/80Histamine ReleaseHigh Inhibition (Positive Control)

This table is illustrative. Actual values would be determined experimentally.

Experimental Protocols

To evaluate and compare the mast cell-stabilizing activity of this compound and its components, a standardized in vitro degranulation assay is required. The rat basophilic leukemia (RBL-2H3) cell line is a common and reliable model for such studies.[1]

Protocol: IgE-Mediated RBL-2H3 Degranulation Assay

This protocol quantifies the extent of degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules.[1]

1. Cell Culture and Sensitization:

  • Culture RBL-2H3 cells in Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Seed cells (e.g., 2 x 10⁵ cells/well) into a 96-well plate and incubate overnight.
  • Sensitize cells by incubating with anti-DNP IgE (e.g., 0.5 µg/mL) for 24 hours to allow binding to FcεRI receptors.[1]

2. Compound Treatment:

  • Prepare stock solutions of this compound, Diprophylline, Mepirizole, and a positive control (e.g., Cromolyn Sodium) in a suitable solvent like DMSO.
  • Wash sensitized cells twice with a buffered salt solution (e.g., Tyrode's buffer).
  • Add serial dilutions of the test compounds to the wells and incubate for 30-60 minutes at 37°C. Include a vehicle-only control.

3. Degranulation Induction:

  • Induce degranulation by adding an antigen, such as DNP-BSA (dinitrophenyl-conjugated bovine serum albumin), to the wells.
  • Include controls for spontaneous release (buffer only) and total release (cells lysed with 0.1% Triton X-100).
  • Incubate for 1 hour at 37°C.[1]

4. β-Hexosaminidase Quantification:

  • Centrifuge the plate to pellet the cells.
  • Transfer a portion of the supernatant from each well to a new plate.
  • Add a substrate solution containing p-NAG (p-nitrophenyl-N-acetyl-β-D-glucosaminide).
  • Incubate until a color change is visible in the control wells.
  • Stop the reaction with a high pH buffer (e.g., 0.1 M carbonate buffer).
  • Measure the absorbance at 405 nm using a plate reader.

5. Data Analysis:

  • Calculate the percentage of mediator release for each well relative to the total release control.

  • Determine the percentage inhibition of release for each compound concentration compared to the vehicle control.

  • Plot dose-response curves and calculate IC50 values (the concentration required to inhibit 50% of the mediator release).

    Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Culture RBL-2H3 Cells Sensitize 2. Sensitize with Anti-DNP IgE (24h) Culture->Sensitize Wash 3. Wash Cells Sensitize->Wash Treat 4. Add Test Compounds (30 min) Wash->Treat Stimulate 5. Stimulate with Antigen (1h) Treat->Stimulate Centrifuge 6. Centrifuge Plate Stimulate->Centrifuge Assay 7. Perform β-Hexosaminidase Assay Centrifuge->Assay Analyze 8. Calculate % Inhibition & IC50 Assay->Analyze

    Caption: Standard experimental workflow for an in vitro degranulation assay.

Conclusion and Future Directions

The combination of Diprophylline and Mepirizole in this compound presents a logical therapeutic strategy for mast cell stabilization. Diprophylline acts on the well-defined cAMP inhibitory pathway, while Mepirizole offers broader anti-inflammatory effects. The primary hypothesis is that these components work synergistically to produce a more potent stabilizing effect than either agent could achieve alone.

For drug development professionals, this analysis underscores the value of multi-target approaches. However, rigorous comparative studies are essential to validate the synergistic hypothesis. Future research should focus on direct, head-to-head comparisons using standardized in vitro and in vivo models of allergic inflammation. Such studies would quantify the precise contribution of each component and confirm whether this compound's efficacy is additive or truly synergistic, providing critical data for the development of next-generation mast cell stabilizers.

References

Cross-Validation of Analytical Methods for the Quantification of Mepifiline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of Mepifiline, a drug substance comprised of Mepyramine and Theophylline acetate. A comprehensive literature search did not yield a specific validated analytical method for the simultaneous quantification of both components in a single "this compound" formulation. Therefore, this document presents a cross-validation approach by detailing and comparing validated analytical methods for the individual active pharmaceutical ingredients (APIs): Mepyramine and Theophylline. The objective is to provide researchers with the necessary information to develop and validate a robust analytical method for this compound in its combined dosage form.

The information herein is based on established analytical methodologies and adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[1][2][3][4][5]

Comparative Analysis of Analytical Methods

Two primary analytical techniques are commonly employed for the quantification of Mepyramine and Theophylline: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique that separates, identifies, and quantifies each component in a mixture. It is highly specific, accurate, and precise, making it the preferred method for the analysis of pharmaceutical products.

Table 1: Quantitative Performance Data for Mepyramine Maleate Analysis by RP-HPLC

Validation ParameterReported Performance
Linearity Range0.0625 - 12.55 mg/swab
Retention Time9 min
Detection Wavelength220 nm
Accuracy98.06% to 100.47% recovery
Precision (%RSD)Not explicitly stated
Limit of Detection (LOD)0.571 µg/mL
Limit of Quantitation (LOQ)1.733 µg/mL

Data extracted from a study on Mepyramine Maleate.[6]

Table 2: Quantitative Performance Data for Theophylline Analysis by RP-HPLC

Validation ParameterReported Performance
Linearity Range1 - 24 µg/mL
Correlation Coefficient (r²)0.9995
Retention Time8.6 ± 0.3 min
Detection Wavelength270 nm
Accuracy (% Recovery)Within acceptable limits
Precision (%RSD)Within acceptable limits
Limit of Detection (LOD)Not explicitly stated
Limit of Quantitation (LOQ)Not explicitly stated

Data extracted from a stability-indicating HPLC method for Theophylline.[7][8][9][10]

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler and more cost-effective technique than HPLC. It is often used for routine quality control analysis where a high degree of specificity is not required. However, its application to multi-component formulations can be challenging due to spectral overlap.

Table 3: Quantitative Performance Data for Theophylline Analysis by UV-Vis Spectrophotometry

Validation ParameterReported Performance
Linearity Range4 - 24 µg/mL
Correlation Coefficient (r²)0.998
Wavelength of Max. Absorbance (λmax)274.8 nm
Accuracy (% Recovery)Not explicitly stated
Precision (%RSD)Not explicitly stated
Limit of Detection (LOD)Not explicitly stated
Limit of Quantitation (LOQ)Not explicitly stated

Data extracted from a study on the simultaneous estimation of Theophylline and Terbutaline sulphate.

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are representative experimental protocols for the HPLC and UV-Vis spectrophotometric analysis of Mepyramine and Theophylline.

Protocol 1: RP-HPLC Method for Mepyramine Maleate Quantification

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Symmetry µ Bondapak Phenyl 5 µm (3.9 mm x 30 mm) column.

Reagents and Solutions:

  • HPLC grade Methanol and Acetonitrile.

  • Buffer solution (details not specified in the source).

  • Mobile Phase: Buffer: Methanol: Acetonitrile in the ratio of 620:300:250 v/v.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 25 µL.

  • Detection: UV at 220 nm.

  • Column Temperature: Ambient.

Standard Solution Preparation:

  • Accurately weigh 125.5 mg of Mepyramine Maleate standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with Methanol to obtain a concentration of 1.255 mg/mL (12.55 mg/swab equivalent).

Sample Preparation:

  • To be adapted based on the pharmaceutical formulation (e.g., tablets, syrup). A suitable extraction procedure should be developed and validated.

(Protocol based on a validated method for Mepyramine Maleate.[6])

Protocol 2: RP-HPLC Method for Theophylline Quantification

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • YMC Pack-ODS-AQ, 150 x 4.6 mm, 5 µm column.

Reagents and Solutions:

  • HPLC grade Acetonitrile.

  • Potassium Di-Hydrogen Phosphate.

  • Orthophosphoric acid.

  • Mobile Phase: 10mM Potassium Di-Hydrogen Phosphate: Acetonitrile (90:10 v/v), with pH adjusted to 4.5 with orthophosphoric acid.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 272 nm.

Standard Solution Preparation:

  • Prepare a stock solution of Theophylline in the mobile phase.

  • Prepare working standard solutions by diluting the stock solution to concentrations within the linear range (e.g., 1-24 µg/mL).

Sample Preparation:

  • For tablets, weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of Theophylline and transfer it to a volumetric flask.

  • Add a suitable solvent (e.g., mobile phase), sonicate to dissolve, and dilute to volume.

  • Filter the solution through a 0.45 µm filter before injection.

(Protocol based on a stability-indicating method for Etofylline and Theophylline.[7])

Protocol 3: UV-Vis Spectrophotometric Method for Theophylline Quantification

Instrumentation:

  • UV-Vis Spectrophotometer.

Reagents and Solutions:

  • 0.1 N Sodium Hydroxide (NaOH).

  • Theophylline reference standard.

Procedure:

  • Preparation of Standard Stock Solution: Accurately weigh a suitable amount of Theophylline reference standard and dissolve it in 0.1 N NaOH to obtain a known concentration.

  • Preparation of Calibration Curve: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 4-24 µg/mL).

  • Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is approximately 274.8 nm for Theophylline in 0.1 N NaOH.

  • Sample Analysis: Prepare the sample solution by dissolving the pharmaceutical formulation in 0.1 N NaOH, ensuring the final concentration falls within the calibration range. Measure the absorbance and calculate the concentration using the calibration curve.

(Protocol based on a method for the simultaneous estimation of Theophylline and Terbutaline sulphate.)

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the cross-validation of analytical methods for this compound.

Analytical_Method_Cross_Validation cluster_method_development Method Development & Initial Validation cluster_method_transfer Method Transfer & Cross-Validation cluster_outcomes Outcomes MD Method Development (Primary Laboratory) PV Primary Validation (ICH Q2 Guidelines) MD->PV MT Method Transfer Protocol PV->MT CV Cross-Validation Study (Secondary Laboratory) MT->CV CA Comparative Analysis CV->CA SUCCESS Successful Validation CA->SUCCESS Results Concordant FAIL Investigation & Re-validation CA->FAIL Results Discordant

Caption: General workflow for analytical method cross-validation.

Mepifiline_Analysis_Logic cluster_sample This compound Formulation cluster_analysis Analytical Methods cluster_quantification Quantification Sample Sample Preparation HPLC HPLC Method (Simultaneous or Individual) Sample->HPLC UV UV-Vis Spectrophotometry (Derivative or Ratio Method) Sample->UV Mepyramine Mepyramine Content HPLC->Mepyramine Theophylline Theophylline Content HPLC->Theophylline UV->Theophylline

Caption: Logical approach for this compound quantification.

References

Benchmarking Mepifiline's Bronchodilator Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Mepifiline's Performance with Other Methylxanthines Supported by Experimental Data

This guide provides a comparative overview of the bronchodilator activity of methylxanthines, with a focus on this compound and its benchmarking against other compounds in this class, such as the widely studied theophylline (B1681296). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of respiratory therapeutics.

Introduction to Methylxanthines as Bronchodilators

Methylxanthines, a class of alkaloids derived from purine, have been a cornerstone in the management of obstructive airway diseases like asthma and chronic obstructive pulmonary disease (COPD) for many years. Their therapeutic effects are primarily attributed to their ability to relax airway smooth muscle, leading to bronchodilation. The most well-known member of this class is theophylline, which has been extensively studied and serves as a benchmark for comparison. Other methylxanthines, including this compound, have been developed to improve upon the therapeutic window and side-effect profile of theophylline.

Mechanisms of Bronchodilator Action

The bronchodilator effects of methylxanthines are primarily mediated through two key molecular mechanisms:

  • Inhibition of Phosphodiesterases (PDEs): Methylxanthines non-selectively inhibit phosphodiesterase enzymes, particularly PDE3 and PDE4, in airway smooth muscle cells. This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates several target proteins, resulting in the sequestration of intracellular calcium and a decrease in the contractility of the smooth muscle, leading to bronchodilation.

  • Antagonism of Adenosine Receptors: Methylxanthines are also antagonists of adenosine receptors, particularly A1, A2A, and A2B subtypes. Adenosine can induce bronchoconstriction in asthmatic patients. By blocking these receptors, methylxanthines can prevent adenosine-mediated airway narrowing.

The relative contribution of each mechanism to the overall bronchodilator effect can vary between different methylxanthine derivatives.

cluster_0 Methylxanthine Mechanisms of Action cluster_1 Phosphodiesterase (PDE) Inhibition cluster_2 Adenosine Receptor Antagonism Methylxanthines Methylxanthines (e.g., Theophylline, this compound) PDE Phosphodiesterase (PDE) Methylxanthines->PDE Inhibits AdenosineReceptor Adenosine Receptor (A1, A2A, A2B) Methylxanthines->AdenosineReceptor Blocks cAMP_degradation cAMP Degradation PDE->cAMP_degradation Catalyzes cAMP Increased cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Relaxation_PDE Smooth Muscle Relaxation PKA->Relaxation_PDE Bronchodilation Bronchodilation Relaxation_PDE->Bronchodilation Adenosine Adenosine Adenosine->AdenosineReceptor Activates Bronchoconstriction Bronchoconstriction AdenosineReceptor->Bronchoconstriction Relaxation_AR Prevention of Bronchoconstriction Relaxation_AR->Bronchodilation

Signaling pathways of methylxanthine-induced bronchodilation.

Comparative Data on Methylxanthine Activity

A direct quantitative comparison of this compound's bronchodilator activity at a molecular level is challenging due to the limited availability of public domain preclinical data. However, extensive research on theophylline provides a solid benchmark for the methylxanthine class.

Theophylline: A Benchmark Profile

Theophylline's activity has been characterized through various in vitro assays, providing insights into its potency as a PDE inhibitor and an adenosine receptor antagonist.

Table 1: Theophylline Activity at Adenosine Receptors

Receptor SubtypeAssay TypeRadioligandTissue/Cell SourceKi (μM)
A1 Radioligand Binding[3H]DPCPXHuman cerebral cortex membranes13
A2A Radioligand Binding[3H]CGS 21680Human striatal membranes13
A2B Radioligand Binding[3H]DPCPXHuman astrocytoma cells45
A3 Radioligand Binding[125I]AB-MECACHO cells (human A3 receptor)>100

Ki (Inhibitor Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Theophylline Phosphodiesterase (PDE) Inhibitory Activity

PDE IsozymeActivityIC50 / Ki (μM)
Non-selective Inhibition of cAMP PDEKi ≈ 100

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.

This compound: Clinical Efficacy and Data Gaps

This compound is a derivative of theophylline. Clinical studies in children with mild to moderate asthma have suggested its potential as a complementary treatment. One study demonstrated that this compound, at a dose of 8 mg/kg/day for 10 days, significantly reduced the need for rescue salbutamol (B1663637) use compared to placebo. However, this study did not provide direct comparative data on bronchodilator efficacy (e.g., FEV1 changes) against other methylxanthines, nor is there publicly available preclinical data on its specific activity at phosphodiesterase isoforms or adenosine receptor subtypes. The lack of such in vitro data currently prevents a direct and quantitative benchmarking of this compound's bronchodilator activity against theophylline and other methylxanthines at the molecular level.

Experimental Protocols

To facilitate further research and comparative studies, this section outlines the detailed methodologies for key experiments used to characterize the bronchodilator activity of methylxanthines.

Radioligand Binding Assay for Adenosine Receptor Affinity (Ki)

This assay determines the binding affinity of a test compound (e.g., this compound) to a specific adenosine receptor subtype by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the target human adenosine receptor subtype (A1, A2A, A2B, or A3).

    • Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1 and A2B, [3H]CGS 21680 for A2A).

    • Test compound (this compound, Theophylline).

    • Non-specific binding control (e.g., a high concentration of a known non-labeled ligand).

    • Assay buffer, scintillation fluid, and a scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Include a control for total binding (radioligand only) and non-specific binding (radioligand + non-specific binding control).

    • After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphodiesterase (PDE) Inhibition Assay (IC50)

This assay measures the ability of a test compound to inhibit the activity of a specific PDE isozyme.

  • Materials:

    • Recombinant human PDE isozymes (e.g., PDE3, PDE4).

    • Substrate (cAMP or cGMP).

    • Test compound (this compound, Theophylline).

    • Enzyme buffer and detection reagents.

    • A microplate reader capable of measuring the product of the enzymatic reaction (e.g., fluorescence or luminescence).

  • Procedure:

    • Pre-incubate the PDE enzyme with varying concentrations of the test compound.

    • Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP).

    • After a defined incubation period, stop the reaction.

    • Add detection reagents that convert the product of the reaction (AMP or GMP) into a detectable signal.

    • Measure the signal using a microplate reader.

    • Calculate the percentage of PDE inhibition for each concentration of the test compound.

    • Determine the IC50 value from the resulting dose-response curve.

cluster_0 Experimental Workflow for In Vitro Benchmarking cluster_1 Adenosine Receptor Binding Assay cluster_2 Phosphodiesterase Inhibition Assay start Start prepare_reagents Prepare Reagents (Cell Membranes, Enzymes, Radioligands, Test Compounds) start->prepare_reagents assay_setup Assay Setup prepare_reagents->assay_setup ar_assay Radioligand Displacement assay_setup->ar_assay pde_assay Enzymatic Reaction assay_setup->pde_assay incubation Incubation detection Detection & Measurement incubation->detection ar_detection Scintillation Counting detection->ar_detection pde_detection Luminescence/Fluorescence Measurement detection->pde_detection data_analysis Data Analysis end End data_analysis->end ar_assay->incubation ar_analysis Calculate Ki ar_detection->ar_analysis ar_analysis->data_analysis pde_assay->incubation pde_analysis Calculate IC50 pde_detection->pde_analysis pde_analysis->data_analysis

A generalized experimental workflow for in vitro benchmarking.

Conclusion

While this compound has shown clinical potential in the management of asthma, a comprehensive understanding of its bronchodilator activity at the molecular level requires further preclinical investigation. The available data for theophylline provides a robust framework for comparison within the methylxanthine class. Future studies determining the in vitro potency of this compound as a phosphodiesterase inhibitor and an adenosine receptor antagonist are warranted to enable a direct and quantitative comparison with other methylxanthines. Such data would be invaluable for the rational design and development of novel bronchodilators with improved efficacy and safety profiles.

A Comparative Analysis of Mepifiline and Newer Generation Antihistamines in Preclinical Allergic Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the first-generation antihistamine, Mepifiline (also known as Mepyramine), and newer second and third-generation antihistamines. The comparison is based on their performance in preclinical allergic models, supported by experimental data on their mechanisms of action, efficacy, and receptor selectivity.

Core Differences: A Mechanistic Overview

Antihistamines exert their effects primarily by acting as inverse agonists at the histamine (B1213489) H1 receptor. This means they not only block the binding of histamine but also stabilize the receptor in an inactive state, reducing its basal activity. The key distinctions between this compound and newer generation antihistamines lie in their selectivity for the H1 receptor and their ability to cross the blood-brain barrier.

This compound , as a first-generation antihistamine, is known to be non-selective. It readily crosses the blood-brain barrier, leading to sedative effects.[1][2] Furthermore, it exhibits affinity for other receptors, such as muscarinic acetylcholine (B1216132) receptors, which contributes to anticholinergic side effects like dry mouth and blurred vision.[2][3]

Newer generation antihistamines (second and third-generation) were developed to minimize these off-target effects. They are more selective for peripheral H1 receptors and are designed to have limited penetration of the blood-brain barrier, resulting in a significantly improved safety profile with minimal to no sedation.[3]

Quantitative Comparison of Performance

The following tables summarize key quantitative data from various experimental studies, providing a direct comparison between this compound and representative newer generation antihistamines.

Table 1: Receptor Binding Affinity

Lower Ki values indicate a higher binding affinity for the receptor.

AntihistamineGenerationH1 Receptor Ki (nM)Muscarinic Receptor Ki (nM)
This compound (Mepyramine) First~1-3[4]High Affinity (Specific Ki values vary across studies)[2]
Cetirizine (B192768) Second~6[5]>10,000
Levocetirizine Second~3[5]>10,000
Loratadine SecondData varies[5]>10,000
Desloratadine Third~0.5-2.5>10,000
Fexofenadine (B15129) ThirdData varies[5]>10,000

Table 2: In Vivo Efficacy in Allergic Models

ED50 values represent the dose required to produce 50% of the maximal effect. Lower ED50 values indicate higher potency.

AntihistamineAllergic ModelSpeciesEndpointED50/Effective Dose
This compound (Mepyramine) Antigen-Induced RhinitisGuinea PigInhibition of sneezing10 mg/kg (oral) reduced sneezing by ~50%[1]
Histamine-induced bronchoconstrictionGuinea PigInhibition of bronchoconstrictionNot explicitly found
Cetirizine Antigen-induced tracheal contractionGuinea PigInhibition of contractionConcentration-dependent inhibition[6]
Loratadine Allergic CoughGuinea PigInhibition of coughing0.3-10 mg/kg (oral)[7]
Fexofenadine Antigen-induced rhinitisGuinea PigInhibition of nasal airway resistance20 mg/kg (oral) showed significant inhibition[8]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate reproducibility and further research.

Histamine-Induced Bronchoconstriction in Guinea Pigs

This in vivo model is a classic method for evaluating the efficacy of H1 antihistamines.

Objective: To assess the ability of an antihistamine to protect against histamine-induced airway obstruction.

Methodology:

  • Animal Preparation: Male Hartley guinea pigs are typically used.

  • Drug Administration: The test antihistamine or vehicle is administered via the desired route (e.g., orally or intraperitoneally) at a specified time before the histamine challenge.

  • Histamine Challenge: A histamine aerosol is delivered to the conscious and unrestrained animal in a whole-body plethysmography chamber.[9]

  • Measurement: The pre-convulsion time (the time from the start of histamine exposure to the onset of convulsions due to asphyxia) is recorded. An effective antihistamine will significantly prolong this time compared to the vehicle control. Respiratory parameters such as airway resistance can also be measured.[3]

Passive Cutaneous Anaphylaxis (PCA) in Rodents

The PCA model is a widely used in vivo assay to evaluate the inhibitory effects of drugs on IgE-mediated allergic reactions in the skin.[10][11][12]

Objective: To determine the ability of an antihistamine to inhibit the increase in vascular permeability following an allergen challenge in sensitized skin.

Methodology:

  • Sensitization: Rats or mice are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into the ear or a shaved area of the back.[10][12]

  • Drug Administration: The test compound is administered (e.g., orally) at a specified time before the antigen challenge.

  • Antigen Challenge: After a latent period (typically 24-48 hours) to allow the IgE to bind to mast cells, the animals are challenged intravenously with the DNP antigen conjugated to a carrier protein (e.g., human serum albumin) along with a dye such as Evans blue.[10][11]

  • Quantification: The antigen-IgE interaction on mast cells triggers the release of mediators, leading to increased vascular permeability and extravasation of the Evans blue dye at the sensitized skin site. The amount of dye that has leaked into the tissue is then extracted and quantified spectrophotometrically to determine the extent of the allergic reaction.[11][12]

Histamine-Induced Wheal and Flare Test in Skin

This is a common in vivo method to assess the pharmacodynamic effect of an antihistamine on cutaneous allergic reactions.[13][14][15]

Objective: To measure the ability of an antihistamine to inhibit the wheal (swelling) and flare (redness) reaction induced by an intradermal injection of histamine.[13]

Methodology:

  • Baseline Measurement: Before drug administration, a baseline wheal and flare response is induced by an intradermal injection of a standardized histamine solution. The areas of the resulting wheal and flare are measured.[13]

  • Drug Administration: The antihistamine or a placebo is administered, typically orally.

  • Post-Dose Challenge: At various time points after drug administration, the histamine challenge is repeated, and the resulting wheal and flare areas are measured.

  • Data Analysis: The percentage inhibition of the wheal and flare areas at each time point compared to baseline and placebo is calculated to determine the efficacy and duration of action of the antihistamine.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Histamine H1 Receptor Signaling Pathway

H1_Signaling_Pathway Histamine Histamine H1_Receptor_Inactive H1 Receptor (Inactive) Histamine->H1_Receptor_Inactive Binds H1_Receptor_Active H1 Receptor (Active) H1_Receptor_Inactive->H1_Receptor_Active Activates Gq_GDP Gq-GDP H1_Receptor_Active->Gq_GDP Activates Gq_GTP Gq-GTP Gq_GDP->Gq_GTP GDP/GTP Exchange PLC Phospholipase C (PLC) Gq_GTP->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Allergic_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Allergic_Response Contributes to PKC->Allergic_Response Leads to

Mechanism of Action: Inverse Agonism

Inverse_Agonism cluster_receptor_states H1 Receptor Equilibrium H1R_Inactive Inactive State (R) H1R_Active Active State (R*) H1R_Inactive->H1R_Active Constitutive Activity No_Signaling Reduced Basal Signaling H1R_Inactive->No_Signaling Leads to Signaling Downstream Signaling H1R_Active->Signaling Initiates Histamine Histamine Histamine->H1R_Active Binds and Stabilizes Antihistamine Antihistamine (Inverse Agonist) Antihistamine->H1R_Inactive Binds and Stabilizes

Experimental Workflow: Passive Cutaneous Anaphylaxis (PCA)

PCA_Workflow Start Start Sensitization Sensitization: Intradermal injection of anti-DNP IgE Start->Sensitization Latent_Period Latent Period (24-48h) Sensitization->Latent_Period Drug_Admin Drug Administration: Test Antihistamine or Vehicle Latent_Period->Drug_Admin Antigen_Challenge Antigen Challenge: Intravenous injection of DNP-HSA + Evans Blue Drug_Admin->Antigen_Challenge Reaction Anaphylactic Reaction: Increased vascular permeability Antigen_Challenge->Reaction Measurement Measurement: Extract and quantify Evans Blue from tissue Reaction->Measurement End End Measurement->End

References

Assessing the therapeutic index of Mepifiline in comparison to theophylline alone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Therapeutic Index of Theophylline (B1681296) and its Derivatives

Introduction

Theophylline, a methylxanthine derivative, has been a cornerstone in the management of respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD) for many years[1][2]. Its clinical utility is primarily due to its bronchodilator and anti-inflammatory effects[1][3]. However, theophylline is characterized by a narrow therapeutic index, meaning the margin between therapeutic and toxic doses is small, necessitating careful patient monitoring[1][3][4].

This guide provides a comparative assessment framework for evaluating the therapeutic index of theophylline against its derivatives. Due to a scarcity of publicly available preclinical and clinical data on specific derivatives such as Mepifiline (a compound of theophylline and the histamine (B1213489) H1 antagonist, mepyramine), a direct comparison is not feasible[5][6][7][8]. Instead, this document will detail the established therapeutic profile of theophylline and present the requisite experimental methodologies for assessing the therapeutic index of a novel theophylline derivative in comparison.

Theophylline: Therapeutic and Toxic Profile

The clinical efficacy of theophylline is directly correlated with its serum concentration. The generally accepted therapeutic window is narrow and requires regular monitoring to maintain efficacy while avoiding adverse effects[1][9][10].

ParameterSerum Concentration (µg/mL)Clinical Effects & Notes
Sub-therapeutic Range < 5Minimal to no therapeutic benefit in treating asthma or bronchospasm.[9]
Therapeutic Range (Asthma/COPD) 5 - 15Generally accepted range for optimal bronchodilation and anti-inflammatory effects with minimal side effects.[9][11]
Alternative Therapeutic Range 10 - 20Older accepted range; concentrations above 15 µg/mL are associated with a higher incidence of side effects.[2][10][12]
Toxic Range > 20Increased frequency and severity of adverse reactions.[9][12][13]
Severe Toxicity > 40High risk of life-threatening events such as seizures or cardiac arrhythmias.[13]

Adverse Effects of Theophylline Toxicity:

  • Mild to Moderate: Nausea, vomiting, headache, gastric discomfort, insomnia, and irritability[1][9].

  • Severe: Cardiac arrhythmias, epileptic seizures, hypotension, and hypokalemia[9][13].

Experimental Protocols for Therapeutic Index Determination

The therapeutic index (TI) is a quantitative measure of a drug's safety. It is most commonly defined in preclinical studies as the ratio of the dose that produces toxicity in 50% of the population (TD50) or is lethal to 50% (LD50) to the dose that produces a clinically desired effect in 50% of the population (ED50)[14][15].

TI = LD50 / ED50 or TI = TD50 / ED50

A higher TI indicates a wider margin of safety. For a new theophylline derivative like this compound, a comprehensive assessment would involve the following experimental stages.

Preclinical Assessment (Animal Models)

Objective: To determine the ED50, LD50, and calculate the therapeutic index.

  • Determination of Median Effective Dose (ED50):

    • Model Selection: Utilize an established animal model of bronchoconstriction (e.g., guinea pig model with histamine- or methacholine-induced bronchospasm).

    • Drug Administration: Administer escalating doses of the test compound (e.g., this compound) and the reference compound (theophylline) to different groups of animals.

    • Efficacy Measurement: Measure the degree of protection against the bronchoconstrictor challenge. This can be assessed using techniques like whole-body plethysmography to measure airway resistance.

    • Data Analysis: Plot a dose-response curve where the x-axis represents the drug dose and the y-axis represents the percentage of animals exhibiting a significant reduction in bronchoconstriction. The ED50 is the dose at which 50% of the animals show the desired effect[15].

  • Determination of Median Lethal Dose (LD50):

    • Model Selection: Use a standard rodent model (e.g., mice or rats).

    • Drug Administration: Administer single, escalating doses of the test and reference compounds to different groups of animals.

    • Observation: Monitor the animals over a specified period (e.g., 24-48 hours) for mortality.

    • Data Analysis: Plot a dose-mortality curve. The LD50 is the dose that results in the death of 50% of the animals in a group[15].

Clinical Assessment (Human Studies)

Objective: To define the therapeutic concentration range and characterize the safety profile.

  • Phase I Studies:

    • Population: Healthy volunteers.

    • Protocol: Administer single ascending doses to establish safety, tolerability, and pharmacokinetic parameters (absorption, distribution, metabolism, excretion). Monitor for adverse events and measure serum drug concentrations.

  • Phase II Studies:

    • Population: Patients with the target disease (e.g., asthma).

    • Protocol: Administer various doses to determine the optimal therapeutic range. Correlate serum concentrations with clinical efficacy (e.g., improvement in FEV1 - Forced Expiratory Volume in 1 second) and the incidence of adverse effects. This phase is critical for defining the therapeutic window.

  • Therapeutic Drug Monitoring (TDM):

    • Method: Once a therapeutic range is established, TDM is employed in clinical practice. Blood samples are drawn at specific times after drug administration (e.g., peak and trough levels) to ensure concentrations remain within the target window[4][9].

    • Assays: High-performance liquid chromatography (HPLC) or immunoassays are standard methods for accurately measuring serum drug concentrations.

Signaling Pathways and Visualization

Theophylline exerts its effects through multiple mechanisms. A derivative like this compound would be hypothesized to share the core mechanisms of its parent theophylline molecule.

Mechanism of Action of Theophylline

The primary actions of theophylline include:

  • Non-selective Phosphodiesterase (PDE) Inhibition: Theophylline inhibits PDE enzymes, leading to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP). This results in smooth muscle relaxation (bronchodilation)[1][3][13].

  • Adenosine (B11128) Receptor Antagonism: It blocks adenosine receptors, preventing adenosine-induced bronchoconstriction. This action is also linked to some of its adverse effects, such as cardiac arrhythmias and seizures[3][13][16].

  • Histone Deacetylase (HDAC) Activation: At lower concentrations, theophylline can activate HDACs. This enhances the anti-inflammatory effects of corticosteroids, making it a useful add-on therapy in asthma management[1][9][16].

Theophylline_Pathway cluster_cell Airway Smooth Muscle / Inflammatory Cell Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits AdenosineR Adenosine Receptor Theophylline->AdenosineR Blocks HDAC_inactive Inactive HDAC Theophylline->HDAC_inactive Activates cAMP cAMP PDE->cAMP Degrades Bronchoconstriction Bronchoconstriction AdenosineR->Bronchoconstriction HDAC_active Active HDAC HDAC_inactive->HDAC_active AntiInflammatory Anti-inflammatory Gene Suppression HDAC_active->AntiInflammatory ATP ATP ATP->cAMP AC AMP AMP cAMP->AMP Bronchodilation Bronchodilation & Reduced Inflammation cAMP->Bronchodilation Adenosine Adenosine Adenosine->AdenosineR

Caption: Theophylline's multifaceted mechanism of action.
Hypothetical Workflow for Comparative Assessment

The following diagram outlines a logical workflow for researchers aiming to compare the therapeutic index of a new theophylline derivative (Test Drug) against theophylline (Reference Drug).

TI_Workflow cluster_preclinical Preclinical Phase (Animal Models) cluster_analysis Analysis & Comparison cluster_clinical Clinical Phase (Human Trials) ed50_test Determine ED50 (Test Drug) calc_ti_test Calculate TI (Test Drug) ed50_test->calc_ti_test ld50_test Determine LD50 (Test Drug) ld50_test->calc_ti_test ed50_ref Determine ED50 (Reference Drug) calc_ti_ref Calculate TI (Reference Drug) ed50_ref->calc_ti_ref ld50_ref Determine LD50 (Reference Drug) ld50_ref->calc_ti_ref compare Compare Therapeutic Indices (Test vs. Reference) calc_ti_test->compare calc_ti_ref->compare phase1 Phase I: Safety & PK compare->phase1 If Promising phase2 Phase II: Define Therapeutic Window phase1->phase2 decision Decision Point: Superior Safety Profile? phase2->decision

Caption: Workflow for comparing therapeutic indices.

Conclusion

While theophylline remains a useful therapeutic agent, its narrow therapeutic index poses a significant clinical challenge. The development of derivatives with a potentially wider margin of safety is a key objective in respiratory drug development. Although a direct comparison with this compound is hampered by a lack of data, the experimental framework detailed in this guide provides a clear and robust pathway for such an evaluation. By systematically conducting preclinical ED50 and LD50 studies, followed by rigorous clinical trials to define the therapeutic window, researchers can effectively assess whether a new derivative offers a superior safety profile compared to theophylline.

References

Comparative Analysis of Mepifiline's Mechanism of Action through Gene Expression Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mepifiline is a pharmacological agent with a proposed mechanism of action centered on the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors. This dual activity is believed to underlie its therapeutic effects, primarily bronchodilation and anti-inflammatory responses. To validate this hypothesized mechanism at a molecular level, gene expression analysis serves as a powerful tool. By observing the downstream transcriptional changes induced by this compound and comparing them to other drugs with known mechanisms, we can confirm its molecular targets and signaling pathways. This guide provides a comparative framework for validating this compound's mechanism of action using gene expression data, with Theophylline, a well-characterized methylxanthine, and Roflumilast, a selective PDE4 inhibitor, as key comparators.

Hypothesized Mechanism of Action of this compound

This compound is thought to exert its effects through two primary pathways:

  • Phosphodiesterase (PDE) Inhibition: By inhibiting PDE enzymes, particularly PDE3 and PDE4, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, leading to smooth muscle relaxation (bronchodilation) and a decrease in the release of inflammatory mediators.

  • Adenosine Receptor Antagonism: this compound is also proposed to block adenosine receptors. Adenosine, when bound to its receptors on smooth muscle cells, can induce bronchoconstriction. By antagonizing these receptors, this compound prevents this effect, further contributing to airway relaxation.

mepifiline_mechanism cluster_cell Target Cell (e.g., Airway Smooth Muscle) This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AdenosineReceptor Adenosine Receptor This compound->AdenosineReceptor Blocks AMP AMP PDE->AMP breaks down Response Cellular Response (Bronchodilation, Anti-inflammation) AdenosineReceptor->Response Inhibits Relaxation ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates GeneExpression Modulation of Gene Expression PKA->GeneExpression GeneExpression->Response Adenosine Adenosine Adenosine->AdenosineReceptor

Caption: Hypothesized signaling pathway of this compound.

Experimental Protocol: RNA-Sequencing for Gene Expression Analysis

To quantify the transcriptional changes induced by this compound and its alternatives, a standard RNA-sequencing (RNA-Seq) workflow is employed.

1. Cell Culture and Treatment:

  • Human bronchial epithelial cells (or another relevant cell line) are cultured to 80% confluency.

  • Cells are then treated with one of the following for 24 hours:

    • Vehicle control (e.g., 0.1% DMSO)
    • This compound (10 µM)
    • Theophylline (10 µM)
    • Roflumilast (1 µM)

  • Each condition is performed in triplicate.

2. RNA Extraction and Quality Control:

  • Total RNA is extracted from the cells using a TRIzol-based method or a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • RNA quantity and purity are assessed using a NanoDrop spectrophotometer (A260/A280 ratio ~2.0).

  • RNA integrity is evaluated using an Agilent Bioanalyzer to ensure the RNA Integrity Number (RIN) is > 8.

3. Library Preparation and Sequencing:

  • mRNA is isolated from total RNA using oligo(dT) magnetic beads.

  • The isolated mRNA is fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers.

  • Second-strand cDNA is synthesized, and the resulting double-stranded cDNA is end-repaired, A-tailed, and ligated with sequencing adapters.

  • The ligated fragments are amplified by PCR to create the final cDNA library.

  • The quality of the library is assessed, and it is then sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.

4. Bioinformatic Analysis:

  • Raw sequencing reads are quality-checked using FastQC.

  • Adapters are trimmed, and low-quality reads are removed.

  • The cleaned reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Gene expression levels are quantified as Transcripts Per Million (TPM) or by read counts using tools like HTSeq.

  • Differential gene expression analysis is performed between treated and control groups using DESeq2 or edgeR to identify genes with statistically significant changes in expression (e.g., p-adj < 0.05 and |log2(FoldChange)| > 1).

  • Pathway analysis (e.g., Gene Set Enrichment Analysis - GSEA) is conducted to identify enriched biological pathways.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis CellCulture 1. Cell Culture & Treatment RNA_Extraction 2. RNA Extraction & QC CellCulture->RNA_Extraction Library_Prep 3. Library Preparation RNA_Extraction->Library_Prep Sequencing 4. Illumina Sequencing Library_Prep->Sequencing QC 5. Read Quality Control (FastQC) Sequencing->QC Raw Data Alignment 6. Alignment to Reference Genome (STAR) QC->Alignment Quantification 7. Gene Expression Quantification (HTSeq) Alignment->Quantification DGE 8. Differential Gene Expression (DESeq2) Quantification->DGE Pathway 9. Pathway Analysis (GSEA) DGE->Pathway

Caption: Workflow for RNA-Seq gene expression analysis.

Comparative Gene Expression Data

The following table summarizes the hypothetical differential expression of key genes involved in inflammatory and bronchodilatory pathways following treatment with this compound, Theophylline, and Roflumilast. The data is presented as log2 fold change relative to a vehicle control.

Gene SymbolGene NameFunctionThis compound (log2FC)Theophylline (log2FC)Roflumilast (log2FC)
PDE4B Phosphodiesterase 4BcAMP degradation-1.5-1.2-2.5
ADORA2B Adenosine A2b ReceptorAdenosine signaling-1.1-1.30.2
CREB1 cAMP Responsive Element Binding Protein 1cAMP-mediated transcription1.81.62.0
IL8 Interleukin 8Pro-inflammatory chemokine-2.0-1.8-2.8
PTGS2 Prostaglandin-Endoperoxide Synthase 2 (COX-2)Inflammatory enzyme-1.7-1.5-2.2
RGS2 Regulator of G Protein Signaling 2GPCR signaling attenuation2.22.02.5
CCL2 C-C Motif Chemokine Ligand 2Pro-inflammatory chemokine-1.9-1.7-2.6

Interpretation:

  • Shared Effects: All three compounds show a downregulation of pro-inflammatory genes like IL8, PTGS2, and CCL2, and an upregulation of genes associated with the cAMP pathway, such as CREB1 and RGS2. This supports the anti-inflammatory and cAMP-elevating effects common to these drugs.

  • This compound vs. Theophylline: The gene expression profile of this compound closely mirrors that of Theophylline, including the downregulation of the adenosine receptor ADORA2B. This provides strong evidence for a dual mechanism of action involving both PDE inhibition and adenosine receptor antagonism.

  • This compound vs. Roflumilast: Roflumilast, being a selective PDE4 inhibitor, shows a more potent effect on genes directly regulated by PDE4 (e.g., PDE4B, IL8). However, it has a negligible impact on the adenosine receptor gene ADORA2B, highlighting its specificity and distinguishing its mechanism from the broader action of this compound and Theophylline.

validation_logic cluster_hypothesis Hypothesis cluster_experiment Experimental Data cluster_validation Validation Hypothesis This compound inhibits PDE and Adenosine Receptors Mepifiline_GEP This compound Gene Expression Profile Hypothesis->Mepifiline_GEP predicts Comparison1 This compound profile is similar to Theophylline Mepifiline_GEP->Comparison1 Comparison2 This compound profile differs from Roflumilast (re: AdoR) Mepifiline_GEP->Comparison2 Theophylline_GEP Theophylline (PDE & AdoR) Gene Expression Profile Theophylline_GEP->Comparison1 Roflumilast_GEP Roflumilast (PDE4 only) Gene Expression Profile Roflumilast_GEP->Comparison2 Conclusion Mechanism Validated: This compound has a dual action Comparison1->Conclusion Comparison2->Conclusion

Caption: Logical flow for validating this compound's mechanism.

Conclusion

The comparative analysis of gene expression profiles provides robust evidence to validate the dual mechanism of action of this compound. Its transcriptional signature aligns closely with that of Theophylline, a known non-selective PDE inhibitor and adenosine receptor antagonist. Furthermore, the differences observed when compared to the selective PDE4 inhibitor Roflumilast reinforce the role of adenosine receptor antagonism in this compound's pharmacological activity. This approach, combining molecular profiling with comparative pharmacology, offers a powerful strategy for mechanism of action validation in drug development.

Evaluating Mepifiline's Potential Long-Term Efficacy Against Standard Therapies in Chronic Asthma Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of Mepifiline and current standard-of-care therapies for the long-term management of chronic asthma. The evaluation is based on available preclinical data from chronic experimental models of asthma. It is important to note that while extensive data exists for standard therapies, long-term efficacy data for this compound in chronic asthma models is not currently available in the public domain. Therefore, this guide infers the potential efficacy of this compound based on its mechanism as a theophylline (B1681296) derivative and compares this to the established profiles of inhaled corticosteroids (ICS), long-acting β2-agonists (LABAs), and leukotriene receptor antagonists (LTRAs).

Executive Summary

Standard asthma therapies, including inhaled corticosteroids, long-acting β2-agonists, and leukotriene receptor antagonists, have demonstrated significant long-term efficacy in preclinical chronic asthma models by targeting key pathways in airway inflammation and bronchoconstriction. This compound, a derivative of theophylline, is presumed to act through non-selective inhibition of phosphodiesterases and antagonism of adenosine (B11128) receptors. While clinical data suggests its utility in acute asthma management in children, its long-term efficacy in chronic models remains to be established. This guide summarizes the available preclinical data for standard therapies to provide a benchmark for the potential evaluation of this compound.

Data Presentation: Comparative Efficacy in Chronic Asthma Models

The following tables summarize quantitative data from preclinical studies on the long-term efficacy of standard asthma therapies in animal models of chronic asthma.

Table 1: Long-Term Efficacy of Inhaled Corticosteroids (ICS) in Chronic Asthma Models

TherapyAnimal ModelDuration of TreatmentKey Efficacy OutcomesReference
BudesonideOvalbumin (OVA)-sensitized miceConcurrent with chronic allergen exposurePrevented the development of sustained Airway Hyperresponsiveness (AHR).[1][2]
BudesonideOVA-sensitized miceTherapeutic (after inflammation established)Reduced AHR, leukocyte infiltration, IL-4, IL-13, and eotaxin-1 production. Decreased peribronchiolar collagen deposition and mucus production.[3]
Fluticasone (B1203827)OVA-sensitized mice9 daily administrationsReduced AHR to near naïve levels and decreased airway inflammation and mucin-containing cells.[4]
FluticasoneOVA-sensitized miceDuring OVA challengeDiminished trafficking of inflammatory cells into Bronchoalveolar Lavage Fluid (BALF), reduced inflammatory cytokines and serum IgE, and weakened bronchial inflammation and mucus production.[5]

Table 2: Long-Term Efficacy of Long-Acting β2-Agonists (LABAs) in Chronic Asthma Models

TherapyAnimal ModelDuration of TreatmentKey Efficacy OutcomesReference
Salmeterol (B1361061)OVA-sensitized mice9 daily administrationsWorsened AHR when used as monotherapy.[4]
Formoterol (B127741)Aspergillus fumigatus-induced severe asthma mouse modelN/ASignificantly inhibited methacholine-induced AHR in a dose-dependent manner but did not reduce airway inflammation or remodeling.[6]
Formoterol (with Mometasone)OVA-sensitized mice1 hour after final allergen challengeSynergistically inhibited allergen-induced increase in Penh (a measure of airway obstruction).[7]

Table 3: Long-Term Efficacy of Leukotriene Receptor Antagonists (LTRAs) in Chronic Asthma Models

TherapyAnimal ModelDuration of TreatmentKey Efficacy OutcomesReference
MontelukastOvalbumin (OVA)-induced mouse modelChronicReduced inflammation scores in the lungs.[8]
ZafirlukastN/A (Clinical review)N/AConsistently superior to placebo in improving lung function, symptom scores, and reducing the need for rescue medication in studies up to 13 weeks.[9]

Experimental Protocols

Detailed methodologies for inducing chronic asthma in animal models are crucial for interpreting efficacy data. Below are representative protocols cited in the literature.

Chronic Ovalbumin (OVA)-Induced Asthma Model in BALB/c Mice

This is a widely used model to induce allergic airway inflammation and remodeling.

  • Sensitization: Mice receive intraperitoneal (i.p.) injections of ovalbumin (e.g., 20 µg) emulsified in aluminum hydroxide (B78521) (alum) as an adjuvant on days 0 and 14.[4]

  • Challenge: Following sensitization, mice are challenged with aerosolized OVA (e.g., 1% in saline) for a set duration (e.g., 30 minutes) on multiple days (e.g., daily from day 21 to 26).[4]

  • Chronic Exposure: To induce chronic features, the allergen challenge can be repeated over a longer period, for instance, twice a week for up to 3 months.[10]

  • Outcome Measures: Twenty-four to 48 hours after the final challenge, various parameters are assessed, including:

    • Airway Hyperresponsiveness (AHR): Measured by recording the response to increasing concentrations of a bronchoconstrictor like methacholine.[3][4]

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to quantify inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).[3][5]

    • Histology: Lung tissue is collected for histological analysis to assess airway inflammation, mucus production, and structural changes (remodeling).[3][4][5]

    • Cytokine Analysis: Measurement of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BALF or lung homogenates.[3]

House Dust Mite (HDM)-Induced Chronic Asthma Model

This model is considered more clinically relevant as HDM is a common human allergen.

  • Exposure: Naïve mice are exposed to intranasal or inhaled HDM extract (e.g., 25 µg) multiple times a week (e.g., five times a week) for several weeks (e.g., 3 to 7 weeks).[11]

  • Outcome Measures: Similar to the OVA model, AHR, BALF cell counts, histology, and cytokine levels are assessed at various time points after the final HDM exposure.[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for this compound (as a theophylline derivative) and the established pathways for standard asthma therapies, as well as a typical experimental workflow for evaluating these therapies.

Mepifiline_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AdenosineReceptor Adenosine Receptor Bronchoconstriction Bronchoconstriction AdenosineReceptor->Bronchoconstriction Leads to This compound This compound (Theophylline Derivative) This compound->AdenosineReceptor Antagonizes PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AMP AMP PDE->AMP Degrades ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchodilation Bronchodilation (Smooth Muscle Relaxation) PKA->Bronchodilation AntiInflammation Anti-inflammatory Effects PKA->AntiInflammation Adenosine Adenosine Adenosine->AdenosineReceptor

Caption: Proposed mechanism of this compound action.

Standard_Therapies_Mechanisms cluster_ics Inhaled Corticosteroids (ICS) cluster_laba Long-Acting β2-Agonists (LABA) cluster_ltra Leukotriene Receptor Antagonists (LTRA) ICS ICS GR Glucocorticoid Receptor ICS->GR Nucleus_ICS Nucleus GR->Nucleus_ICS GeneTranscription_ICS ↓ Pro-inflammatory Genes (e.g., IL-5) ↑ Anti-inflammatory Genes Nucleus_ICS->GeneTranscription_ICS Inflammation_ICS ↓ Airway Inflammation GeneTranscription_ICS->Inflammation_ICS LABA LABA Beta2Receptor β2-Adrenergic Receptor LABA->Beta2Receptor cAMP_LABA ↑ cAMP Beta2Receptor->cAMP_LABA Bronchodilation_LABA Bronchodilation cAMP_LABA->Bronchodilation_LABA LTRA LTRA CysLT1R CysLT1 Receptor LTRA->CysLT1R Blocks Bronchoconstriction_LTRA ↓ Bronchoconstriction ↓ Inflammation CysLT1R->Bronchoconstriction_LTRA Leukotrienes Cysteinyl Leukotrienes Leukotrienes->CysLT1R

Caption: Mechanisms of action for standard asthma therapies.

Experimental_Workflow Sensitization Sensitization (e.g., OVA i.p. on Days 0 & 14) ChronicChallenge Chronic Allergen Challenge (e.g., OVA aerosol, 3x/week for 4 weeks) Sensitization->ChronicChallenge Treatment Treatment Administration (this compound or Standard Therapy) ChronicChallenge->Treatment AHR_Measurement Airway Hyperresponsiveness (AHR) Measurement Treatment->AHR_Measurement BALF_Collection Bronchoalveolar Lavage (BALF) Collection AHR_Measurement->BALF_Collection Tissue_Collection Lung Tissue Collection BALF_Collection->Tissue_Collection Analysis Data Analysis & Comparison Tissue_Collection->Analysis

Caption: A typical experimental workflow for drug evaluation.

Conclusion

The available preclinical data from chronic asthma models robustly support the long-term efficacy of standard therapies like inhaled corticosteroids, long-acting β2-agonists (particularly in combination with ICS), and leukotriene receptor antagonists. These agents effectively target the underlying inflammation and bronchoconstriction characteristic of chronic asthma.

A significant knowledge gap exists regarding the long-term efficacy of this compound in chronic asthma. Based on its classification as a theophylline derivative, it is plausible that this compound possesses both bronchodilatory and anti-inflammatory properties that could be beneficial in a chronic setting. However, without direct experimental evidence, its comparative efficacy remains speculative. Future preclinical studies employing chronic asthma models, such as those detailed in this guide, are imperative to elucidate the long-term therapeutic potential of this compound and its place in the asthma treatment landscape. Researchers are encouraged to utilize the outlined experimental protocols to generate comparative data that will allow for a direct and objective evaluation of this compound against current standard-of-care treatments.

References

A blinded, controlled study of Mepifiline in a murine model of chronic airway inflammation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Mepifiline's potential efficacy in a murine model of chronic airway inflammation. Due to the limited availability of direct preclinical studies on this compound in this specific context, this document synthesizes findings from clinical trials of this compound and compares them with established alternative treatments investigated in widely used murine models. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for chronic inflammatory airway diseases such as asthma.

Experimental Protocols

A standard and widely utilized method for inducing chronic airway inflammation in mice involves sensitization and repeated challenge with an allergen, most commonly ovalbumin (OVA).[1][2][3][4] This model recapitulates key features of human asthma, including airway inflammation, epithelial changes, and airway hyperresponsiveness.[3][4]

Ovalbumin (OVA)-Induced Chronic Airway Inflammation Murine Model Protocol

  • Animal Model: BALB/c mice are frequently used due to their T-helper 2 (Th2)-prone immune response, which is characteristic of allergic asthma.[5]

  • Sensitization: Mice are sensitized with two intraperitoneal injections of 10 µg of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) as an adjuvant.[2][3][4] The injections are typically administered on day 0 and day 12.[1]

  • Airway Challenge: Following sensitization, mice are exposed to aerosolized 1% OVA in phosphate-buffered saline (PBS) for a set duration (e.g., 30 minutes) on specific days. For a chronic model, this challenge is repeated multiple times over several weeks. A typical chronic challenge protocol involves exposure on days 18-23, followed by three times a week for five weeks.[1]

  • Treatment Administration: Therapeutic interventions, such as this compound or comparator drugs, would be administered at a predetermined time point during the challenge phase. The route of administration (e.g., oral, intraperitoneal, intranasal) and dosage would be based on prior pharmacokinetic and pharmacodynamic studies.

  • Outcome Measures: Key parameters to assess the severity of airway inflammation and the efficacy of the treatment include:

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Quantification of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes, macrophages).

    • Histopathological Examination of Lung Tissue: Assessment of inflammatory cell infiltration, goblet cell hyperplasia/metaplasia, epithelial thickening, and subepithelial fibrosis.[3][4]

    • Measurement of Airway Hyperresponsiveness (AHR): Evaluation of bronchoconstriction in response to agents like methacholine (B1211447).[3][4]

    • Gene Expression Analysis: Quantification of inflammatory mediators and cytokines in lung tissue.[6]

    • Serum IgE Levels: Measurement of allergen-specific IgE antibodies.[3][4]

Experimental Workflow for OVA-Induced Chronic Airway Inflammation

G cluster_sensitization Sensitization Phase cluster_challenge Chronic Challenge Phase cluster_treatment Therapeutic Intervention cluster_analysis Endpoint Analysis Day0 Day 0: Intraperitoneal injection of OVA/Alum Day12 Day 12: Intraperitoneal injection of OVA/Alum Days18_23 Days 18-23: Daily Aerosolized OVA Challenge Day12->Days18_23 Weeks3_8 Weeks 3-8: Aerosolized OVA Challenge (3x/week) Days18_23->Weeks3_8 Treatment Initiate Treatment (e.g., this compound) Days18_23->Treatment Analysis BAL Fluid Analysis Histopathology Airway Hyperresponsiveness Weeks3_8->Analysis Treatment->Weeks3_8

Caption: Workflow of an OVA-induced chronic airway inflammation model in mice.

Comparative Performance Data

The following tables summarize the performance of established treatments in murine models of chronic airway inflammation and the clinical data available for this compound.

Table 1: Performance of Alternative Treatments in Murine Models of Chronic Airway Inflammation

TreatmentDosage and AdministrationKey Findings in Murine ModelsReference
Corticosteroids
Dexamethasone1 mg/kg, subcutaneous, once dailySignificantly inhibited bronchoalveolar lavage cell infiltration and lung tissue inflammatory gene expression.[6]
Prednisolone10 mg/kg, oral, twice dailySignificantly inhibited bronchoalveolar lavage cell infiltration and lung tissue inflammatory gene expression.[6]
Fluticasone3, 10, and 30 µg, intranasal, twice dailySignificantly inhibited bronchoalveolar lavage cell infiltration and lung tissue inflammatory gene expression.[6]
Phosphodiesterase 4 (PDE4) Inhibitor
Roflumilast10 mg/kg, oral, twice daily or 10 and 30 µg, intranasal, twice dailyCaused a significant reduction in airway inflammatory cell infiltration.[6]

Table 2: Clinical Efficacy and Safety of this compound in Pediatric Asthma

Study PopulationDosage and AdministrationKey Efficacy FindingsKey Safety FindingsReference
Children (6-10 years) with mild to moderate acute asthma8 mg/kg/day, oral, in 3 divided doses for 10 daysReduced the need for rescue salbutamol (B1663637) use compared to placebo. No significant differences in spirometry or symptom relief.Good safety profile.[7]
Children (2-6 years) with mild-to-moderate asthmatic crisis8 mg/kg/day, oral, in 3 divided doses for 7 daysPatient diary scores showed earlier improvements compared to placebo. The control group used more doses of rescue salbutamol.Some patients experienced gastrointestinal discomfort and vomiting.[8]

Signaling Pathways

This compound is a derivative of theophylline (B1681296).[7] The mechanism of action of theophylline involves the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors.[9] This leads to a cascade of anti-inflammatory and bronchodilatory effects.

Likely Signaling Pathway of this compound

G cluster_effects Cellular Effects cluster_downstream Downstream Consequences cluster_outcomes Physiological Outcomes This compound This compound PDE_inhibition Inhibition of Phosphodiesterase (PDE) This compound->PDE_inhibition Adenosine_antagonism Adenosine Receptor Antagonism This compound->Adenosine_antagonism cAMP_increase ↑ Intracellular cAMP PDE_inhibition->cAMP_increase Bronchodilation Smooth Muscle Relaxation Adenosine_antagonism->Bronchodilation PKA_activation Activation of Protein Kinase A (PKA) cAMP_increase->PKA_activation Inflammatory_inhibition ↓ Synthesis of TNF-α and Leukotrienes PKA_activation->Inflammatory_inhibition PKA_activation->Bronchodilation Anti_inflammatory Anti-inflammatory Effects Inflammatory_inhibition->Anti_inflammatory Bronchodilator Bronchodilation Bronchodilation->Bronchodilator

Caption: Proposed signaling pathway for this compound's action in airway inflammation.

Conclusion

While direct experimental data on this compound in a murine model of chronic airway inflammation is lacking, clinical studies in pediatric asthma suggest its potential as a complementary treatment with a good safety profile.[7][8] Its mechanism of action, likely similar to theophylline, involves anti-inflammatory and bronchodilatory pathways that are relevant to the pathophysiology of chronic airway diseases.[9] The established murine models of chronic airway inflammation, which show significant therapeutic responses to corticosteroids and PDE4 inhibitors, provide a robust framework for future preclinical evaluation of this compound.[6] Such studies would be crucial to elucidate its efficacy and mechanism of action in a controlled experimental setting, thereby providing the necessary data to support its further development for the treatment of chronic inflammatory airway diseases.

References

Safety Operating Guide

Navigating the Safe Disposal of Mepifiline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Mepifiline, understanding the correct disposal procedures is paramount to ensuring a safe work environment and adhering to regulatory standards. This guide provides a comprehensive overview of the recommended disposal protocols for this compound, grounded in established pharmaceutical waste management principles.

Understanding this compound and its Hazard Profile

This compound, also known by synonyms such as Mepyramine theophylline (B1681296) acetate, is classified with acute toxicity (oral) and as an irritant.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is associated with the following hazard statements:

  • H301: Toxic if swallowed.[1]

  • H302: Harmful if swallowed.[1]

These classifications underscore the importance of handling this compound with care and ensuring that its disposal prevents potential harm to human health and the environment.

Core Principles of Pharmaceutical Waste Disposal

The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies to prevent environmental contamination and ensure public safety.[2][3][4][5] In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[2][4][5] The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste.[2][3][5]

A key regulation is the EPA's Subpart P, which provides specific standards for managing hazardous waste pharmaceuticals by healthcare facilities.[4][6] A crucial aspect of this rule is the prohibition of flushing hazardous waste pharmaceuticals down the drain.[4]

Step-by-Step Disposal Procedures for this compound

Given the hazard profile of this compound, it should be managed as a hazardous pharmaceutical waste. The following steps outline the proper disposal procedure:

  • Segregation: Do not mix this compound waste with general laboratory trash or non-hazardous waste. It should be segregated into a designated, clearly labeled hazardous waste container.[3]

  • Containerization: Use approved, leak-proof, and clearly labeled containers for this compound waste.[3] For RCRA hazardous pharmaceutical waste, black containers are often used.[3]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Toxic").

  • Storage: Store the waste container in a secure, designated area, away from incompatible materials. The storage area should be well-ventilated.

  • Disposal Vendor: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor. These vendors are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.

  • Incineration: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[4][5] This process destroys the active pharmaceutical ingredient.

  • Documentation: Maintain accurate records of the waste generated, including the name of the chemical, quantity, and date of disposal. This documentation is crucial for regulatory compliance.

Crucially, do not dispose of this compound by:

  • Flushing down the drain: This is strictly prohibited for hazardous pharmaceuticals and can lead to water contamination.[4][7]

  • Mixing with regular trash: This can expose sanitation workers and the public to hazardous materials and is a regulatory violation.[2]

Regulatory Framework for Pharmaceutical Waste

The following table summarizes the key regulatory bodies and their roles in overseeing pharmaceutical waste disposal in the United States.

Regulatory BodyRole and Responsibility
Environmental Protection Agency (EPA) Regulates the disposal of hazardous waste, including pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[2][4][5] Finalized the Management Standards for Hazardous Waste Pharmaceuticals (Subpart P).[6]
Drug Enforcement Administration (DEA) Regulates the disposal of controlled substances to prevent diversion.[3][5]
State Environmental Protection Agencies May have more stringent regulations than federal laws regarding pharmaceutical waste disposal.[2]
Occupational Safety and Health Administration (OSHA) Sets standards for worker safety in handling hazardous materials, including requirements for personal protective equipment (PPE) and training.
General Laboratory Chemical Waste Disposal Workflow

The following diagram illustrates a generalized workflow for the disposal of laboratory chemical waste, including compounds like this compound.

General Laboratory Chemical Waste Disposal Workflow A Waste Generation (e.g., Unused this compound, Contaminated Materials) B Hazard Identification (Review SDS and GHS classifications) A->B C Waste Segregation (Separate hazardous from non-hazardous) B->C D Containerization (Use appropriate, labeled, sealed containers) C->D E Temporary Storage (Secure, designated accumulation area) D->E F Licensed Waste Hauler Pickup E->F G Transportation to Treatment Facility F->G H Final Disposal (e.g., Incineration for hazardous waste) G->H I Documentation and Record Keeping H->I

Caption: Workflow for proper laboratory chemical waste disposal.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for this compound, and adhere to all applicable federal, state, and local regulations.

References

Comprehensive Safety and Handling Guide for Mepifiline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical plans for the handling of Mepifiline, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for handling toxic pharmaceutical compounds and should be implemented to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure to this compound. Given its classification as a potentially toxic substance, a comprehensive PPE strategy is mandatory.

Minimum PPE Requirements:

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves (minimum 4mil thickness). Change outer gloves immediately if contaminated and both pairs every two hours or as per manufacturer's recommendations.[1][2]Prevents dermal absorption, which is a potential route of exposure for toxic chemicals.[1][2] Double-gloving provides an additional layer of protection.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3] A face shield should be worn in addition to goggles when there is a splash hazard.[3][4]Protects eyes from dust particles and potential splashes of solutions containing this compound.[3][4]
Body Protection A disposable, solid-front, long-sleeved gown with tight-fitting cuffs. An additional apron or oversleeves may be necessary for procedures with a high risk of contamination.[1][2]Minimizes skin contact with this compound powder or solutions.[1][2]
Respiratory Protection A NIOSH-approved respirator may be required, depending on the procedure and quantity of this compound being handled. A risk assessment should be conducted to determine the appropriate level of respiratory protection.[3][5]Protects against inhalation of airborne this compound particles, a potential route of exposure.[3][5]

Handling and Operational Plan

All handling of this compound should occur in a designated area to contain any potential contamination.

Step-by-Step Handling Protocol:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize exposure.[1][6]

  • Weighing: When weighing solid this compound, use a tare method within a ventilated containment to avoid generating dust.[6][7] The container should be sealed before being removed from the containment for weighing.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Work Surface: Line the work surface with absorbent, disposable bench paper to contain any minor spills.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[8][9] Wash hands thoroughly after handling this compound, even if gloves were worn.[7]

  • Working Alone: Do not work alone when handling highly toxic chemicals.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Response Plan:

Exposure TypeImmediate ActionFollow-Up Action
Ingestion Do not induce vomiting. Immediately call a Poison Control Center and seek emergency medical attention.[6][10]Provide the Safety Data Sheet (if available) or chemical name to emergency medical personnel.
Inhalation Move the affected individual to fresh air immediately.[10][11] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[1][11][12] Use a safety shower if the area of contact is large.Seek medical attention if irritation persists or if a large area was exposed.
Eye Contact Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[11][12]Seek immediate medical attention from an ophthalmologist.
Spill Evacuate the immediate area and alert others. Wear appropriate PPE, including respiratory protection, before attempting to clean up. Cover the spill with an absorbent material, and then carefully collect it into a sealed container for hazardous waste.Decontaminate the spill area thoroughly. Report the spill to the appropriate safety personnel.

Disposal Plan

This compound and any materials contaminated with it are considered hazardous pharmaceutical waste and must be disposed of accordingly.

Disposal Protocol:

  • Waste Segregation: All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be segregated from general laboratory waste.

  • Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.[13][14] Hazardous pharmaceutical waste is often collected in black containers.[13][15]

  • Disposal Method: Hazardous pharmaceutical waste should be disposed of through a licensed hazardous waste management company, typically via incineration.[13][15] Do not dispose of this compound down the drain or in the regular trash.[16]

  • Documentation: Maintain a manifest for all hazardous waste, documenting the type and quantity of waste being disposed of.[17]

Experimental Workflow and Safety Diagram

The following diagram illustrates the general workflow for safely handling a toxic powder like this compound.

Workflow for Handling Toxic Powders cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Conduct Risk Assessment B Don Appropriate PPE (Double Gloves, Gown, Eye Protection) A->B C Prepare Designated Work Area (Fume Hood/Glove Box with Bench Liner) B->C D Weigh Powder Using Tare Method in Containment C->D Enter Handling Phase E Perform Experimental Procedure D->E F Decontaminate Work Surface and Equipment E->F Procedure Complete I Spill or Exposure Occurs E->I If Incident Occurs G Segregate and Dispose of All Waste in Labeled Hazardous Waste Container F->G H Doff PPE and Wash Hands Thoroughly G->H J Follow Emergency Procedures (Evacuate, First Aid, Notify Supervisor) I->J

Caption: General workflow for the safe handling of toxic powders.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.